TRC051384
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTSPANZQDCPLB-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TRC051384: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular protection against a variety of stressors. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its activation of the Heat Shock Factor 1 (HSF1) signaling pathway and the subsequent downstream effects, including the inhibition of apoptosis and necroptosis. This guide is intended for researchers and professionals in the field of drug development seeking a detailed understanding of this compound's pharmacological profile.
Core Mechanism of Action: HSF1-Mediated HSP70 Induction
This compound exerts its primary effect through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[1] Under normal physiological conditions, HSF1 exists as a latent monomer in the cytoplasm, complexed with inhibitory proteins such as Heat Shock Protein 90 (HSP90).[2] While the direct molecular target of this compound has not been definitively identified in the available literature, it is hypothesized to function similarly to other small molecule HSF1 activators. These compounds often work by disrupting the HSF1-HSP90 complex, mimicking a cellular stress response.[3] This disruption leads to the release of HSF1, allowing it to trimerize and translocate to the nucleus.
Once in the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of heat shock genes, most notably the gene encoding for HSP70.[1] This binding initiates the transcription and subsequent translation of HSP70, leading to a significant increase in its intracellular concentration.[4][5]
Downstream Signaling Pathways and Cellular Effects
The induction of HSP70 by this compound triggers a cascade of downstream signaling events that confer cytoprotection, particularly in the context of neuronal injury. The primary neuroprotective effects are mediated through the inhibition of two key regulated cell death pathways: apoptosis and necroptosis.
Inhibition of Apoptosis
HSP70 is a potent anti-apoptotic protein that can interfere with both the intrinsic and extrinsic apoptotic pathways at multiple points.
-
Intrinsic Pathway: HSP70 can prevent the release of cytochrome c from the mitochondria by inhibiting the pro-apoptotic proteins Bax and Bid. It can also directly bind to Apoptotic protease-activating factor 1 (Apaf-1), preventing the formation of the apoptosome and the activation of procaspase-9.
-
Extrinsic Pathway: HSP70 can interfere with the formation of the Death-Inducing Signaling Complex (DISC) by interacting with death receptors such as TRAIL-R1 and TRAIL-R2.
-
Caspase-Independent Inhibition: HSP70 can also inhibit apoptosis downstream of caspase activation, preventing the execution of cell death even after the activation of caspase-3-like proteases.
Inhibition of Necroptosis
Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of ischemic injury. This compound has been shown to exhibit protective effects against neuronal trauma through the inhibition of necroptosis.[5] This is achieved through the HSP70-mediated suppression of the Receptor-Interacting Protein Kinase 1 (RIPK1)-dependent signaling pathway. Specifically, HSP70 induction by this compound is associated with the downregulation of the HSP90α-mediated activation of RIPK3 and Mixed Lineage Kinase domain-Like protein (MLKL), key executioners of necroptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HeLa | HSF1 Transcriptional Activity | Dose-dependent | Significant increase in luciferase activity | [5] |
| Rat Primary Mixed Neurons | HSP70B mRNA induction | Dose-dependent | Several hundred-fold increase | [5] |
| Differentiated THP-1 | LPS-induced TNF-α expression | 6.25 µM | 60% inhibition | [5] |
| Differentiated THP-1 | LPS-induced TNF-α expression | 12.5 µM | 90% inhibition | [5] |
| Nucleus Pulposus (NP) Cells | HSP70 Expression | 1 µM (24h) | Efficiently promoted expression | [6] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Transient Ischemic Stroke (MCAO)
| Treatment Initiation (post-ischemia) | Parameter | Effect | Reference |
| 4 hours | Survival (Day 2) | 50% improvement | [4] |
| 4 hours | Survival (Day 7) | 67.3% improvement | [4] |
| 8 hours | Penumbra recruited to infarct | 87% reduction | [4] |
| 8 hours | Brain edema | 25% reduction | [4] |
Experimental Protocols
In Vitro HSF1 Activation Assay (Luciferase Reporter Assay)
This protocol describes a method to quantify the transcriptional activity of HSF1 in response to this compound treatment.
-
Cell Culture and Transfection:
-
Plate HeLa cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing Heat Shock Elements (HSEs) in its promoter and a Renilla luciferase plasmid (for normalization) using a standard transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of HSF1 activity relative to the vehicle-treated control.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol outlines the procedure for inducing transient focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats.
-
Maintain body temperature at 37°C throughout the surgery.
-
-
Surgical Procedure (Intraluminal Suture Technique):
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow.
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a defined period (e.g., 2 hours).
-
Withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Outcome Assessment:
-
Assess neurological deficits at various time points.
-
Measure infarct volume and brain edema using magnetic resonance imaging (MRI) or 2,3,5-triphenyltetrazolium chloride (TTC) staining at the end of the study.
-
Monitor survival rates over a defined period (e.g., 7 days).
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathway leading to HSP70 induction.
Caption: HSP70-mediated inhibition of apoptotic signaling pathways.
Caption: HSP70-mediated inhibition of the necroptotic pathway.
Experimental Workflow
Caption: Experimental workflow for the in vivo MCAO rat model.
References
- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HSF1 activators and how do they work? [synapse.patsnap.com]
- 4. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
what is TRC051384 and how does it work
An In-depth Technical Guide to TRC051384
Introduction
This compound is a novel small-molecule compound, belonging to the substituted 2-propen-1-one class, that has been identified as a potent inducer of Heat Shock Protein 70 (HSP70)[1][2]. It is under investigation for its significant neuroprotective effects, particularly in the context of ischemic stroke[1][3]. This compound activates Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP70, leading to elevated chaperone and anti-inflammatory activities[1]. Research has demonstrated its ability to reduce neuronal injury and improve survival in preclinical models of stroke, even when administered hours after the ischemic event[1][2].
Core Mechanism of Action
The primary mechanism of this compound revolves around the induction of the cellular stress response, specifically the upregulation of HSP70. This protein plays a crucial role in protein folding, preventing aggregation of misfolded proteins, and protecting cells from various stressors, including ischemia[1][4].
The signaling cascade initiated by this compound is as follows:
-
HSF1 Activation: this compound activates Heat Shock Factor 1 (HSF1)[1].
-
HSP70 Induction: Activated HSF1 translocates to the nucleus and binds to heat shock elements in the promoter region of the HSP70 gene, leading to a significant increase in HSP70 mRNA and protein levels[3].
-
Cytoprotective Effects: The resulting elevation in HSP70 provides cytoprotection through several downstream effects:
-
Enhanced Chaperone Activity: HSP70 helps refold denatured proteins and prevent protein aggregation, which is critical during the cellular stress of an ischemic event[1][4].
-
Anti-inflammatory Activity: this compound has been shown to inhibit the expression of pro-inflammatory cytokines like TNF-α[3].
-
Inhibition of Necroptosis: The compound exhibits protective effects against neuronal trauma by inhibiting necroptosis, a form of programmed necrosis[3][5].
-
Modulation of Mitochondrial Apoptotic Pathway
Further research has elucidated a more specific mechanism by which HSP70 induction via this compound confers protection, particularly in the context of compression-induced apoptosis in nucleus pulposus (NP) cells. This pathway highlights a link between HSP70 and mitochondrial homeostasis.
-
HSP70 and SIRT3: Treatment with this compound to induce HSP70 has been shown to upregulate the expression of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase[6][7].
-
Mitochondrial Fission Suppression: SIRT3 plays a role in suppressing mitochondrial fission, the process by which mitochondria divide[6][8]. By upregulating SIRT3, HSP70 inhibits excessive mitochondrial fission that is often triggered by cellular stress[6].
-
Inhibition of Apoptosis: The suppression of mitochondrial fission prevents mitochondrial dysfunction, reduces the production of mitochondrial reactive oxygen species (mtROS), and ultimately inhibits the activation of the mitochondrial apoptotic pathway, characterized by the release of pro-apoptotic factors like cytochrome c and the activation of caspases[7].
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule natural compound agonist of SIRT3 as a therapeutic target for the treatment of intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
TRC051384 HSP70 Induction Pathway: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 is a small molecule compound identified as a potent inducer of Heat Shock Protein 70 (HSP70). It belongs to the substituted 2-propen-1-one class of compounds. The induction of HSP70, a key molecular chaperone, is a critical cellular stress response that protects cells from damage induced by various insults, including ischemia. This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the this compound-mediated HSP70 induction pathway, including quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms and workflows.
Core Mechanism: HSF1-Mediated HSP70 Induction
The primary mechanism of action for this compound is the activation of Heat Shock Factor 1 (HSF1).[1][2] HSF1 is the master transcriptional regulator of the heat shock response. In an unstressed state, HSF1 is held in an inactive monomeric form in the cytoplasm through its association with chaperone proteins like HSP90. Upon cellular stress, or through the action of inducers like this compound, HSF1 is released from this inhibitory complex.
The activation cascade proceeds as follows:
-
HSF1 Activation: this compound directly or indirectly causes the dissociation of HSF1 from its inhibitory chaperones.
-
Trimerization and Nuclear Translocation: Activated HSF1 monomers trimerize and translocate into the nucleus.
-
HSE Binding and Transcription: In the nucleus, the HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of heat shock genes, most notably HSPA1A, which codes for HSP70.
-
HSP70 Protein Synthesis: This binding initiates the transcription of the HSPA1A gene, leading to the synthesis of HSP70 protein.
The resulting elevation in HSP70 levels provides cytoprotection through its chaperone activities, including assisting in protein folding, preventing protein aggregation, and inhibiting apoptosis. Additionally, this compound-induced HSP70 expression has been shown to have anti-inflammatory effects.
Signaling Pathway Diagram
Caption: this compound-mediated HSP70 induction pathway.
Quantitative Data
In Vitro Activity
| Parameter | Cell Line | Concentration | Effect | Reference |
| HSF1 Transcriptional Activity | HeLa | Dose-dependent | Significant increase | [1] |
| HSP70B mRNA Induction | HeLa and Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold increase | [1] |
| TNF-α Expression Inhibition | Differentiated THP-1 | 6.25 µM | 60% inhibition | [1] |
| TNF-α Expression Inhibition | Differentiated THP-1 | 12.5 µM | 90% inhibition | [1] |
| HSPA1B Overexpression | Endothelial and Leukocyte origin cells | 10-50 µM | Dose-dependent induction |
In Vivo Efficacy in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Onset Post-Ischemia | Dosage | Effect | Reference |
| Reduction in Penumbra Recruited to Infarct | 8 hours | 9 mg/kg initial, 4.5 mg/kg maintenance | 87% reduction | [2] |
| Reduction in Brain Edema | 8 hours | 9 mg/kg initial, 4.5 mg/kg maintenance | 25% reduction | [2] |
| Improved Survival (Day 2) | 4 hours | 9 mg/kg initial, 4.5 mg/kg maintenance | 50% improvement | [2] |
| Improved Survival (Day 7) | 4 hours | 9 mg/kg initial, 4.5 mg/kg maintenance | 67.3% improvement | [2] |
Experimental Protocols
HSF1 Activation Luciferase Reporter Assay
This assay quantifies the transcriptional activity of HSF1 in response to this compound.
1. Cell Culture and Transfection:
- HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
- Cells are seeded in 96-well plates.
- Cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of a Heat Shock Element (HSE) promoter and a β-galactosidase normalization vector using a suitable transfection reagent.
2. Compound Treatment:
- After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
- Cells are incubated for a specified period (e.g., 6-24 hours) to allow for HSF1 activation and luciferase expression.
3. Luciferase Activity Measurement:
- The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
- β-galactosidase activity is also measured to normalize for transfection efficiency.
- The relative luciferase activity is calculated as the ratio of firefly luciferase activity to β-galactosidase activity.
In Vivo Transient Cerebral Ischemia Model in Rats
This protocol describes the induction of ischemic stroke and subsequent treatment with this compound.
1. Animal Model:
- Male Sprague-Dawley rats are used.
- Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using the intraluminal suture technique. The occlusion is maintained for 2 hours.
2. Compound Administration:
- This compound is administered via the intraperitoneal route.
- Treatment can be initiated at different time points post-ischemia onset (e.g., 4 or 8 hours).
- An initial dose (e.g., 9 mg/kg) is followed by maintenance doses (e.g., 4.5 mg/kg) every 2 hours for 48 hours. A vehicle control group is also included.
3. Assessment of Neurological Injury:
- The progression of infarct and edema is assessed up to 48 hours post-ischemic insult using magnetic resonance imaging (MRI).
- Neurological disability is evaluated daily for 7 days using a standardized neurological scoring system.
- Survival rates are monitored over the 7-day period.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a promising small molecule that potently induces the expression of the protective chaperone HSP70 through the activation of HSF1. The data summarized herein from both in vitro and in vivo studies provide strong evidence for its neuroprotective and anti-inflammatory activities. The detailed protocols and pathway diagrams offer a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the HSP70 pathway. Further investigation into the precise molecular interactions of this compound with the HSF1 activation machinery will continue to refine our understanding of its mechanism of action.
References
TRC051384: A Potent Activator of Heat Shock Factor 1 for Neuroprotection and Anti-inflammatory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 is a small molecule compound identified as a potent inducer of Heat Shock Protein 70 (HSP70) through the activation of Heat Shock Factor 1 (HSF1). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its evaluation. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for conditions such as ischemic stroke and other inflammatory disorders.
Introduction: The Heat Shock Response and HSF1
The heat shock response is a highly conserved cellular defense mechanism activated by various stress conditions, including heat, oxidative stress, and exposure to toxins. A key regulator of this response is Heat Shock Factor 1 (HSF1). Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to chaperone proteins like HSP90. Upon cellular stress, HSF1 is released, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of target genes, leading to the transcription of heat shock proteins (HSPs).
HSPs, particularly HSP70, function as molecular chaperones, playing a crucial role in protein folding, preventing protein aggregation, and targeting damaged proteins for degradation. By maintaining protein homeostasis, the heat shock response protects cells from damage and promotes survival. Given its central role in cellular protection, the activation of HSF1 has emerged as a promising therapeutic strategy for various diseases characterized by cellular stress and protein misfolding, including neurodegenerative diseases and ischemic injury.
This compound: A Novel HSF1 Activator
This compound is a novel compound belonging to the substituted 2-propen-1-one class that has been identified as a potent inducer of HSP70.[1][2] Its mechanism of action is centered on the activation of HSF1, leading to the subsequent upregulation of HSP70 and other heat shock proteins.[1][3] This activity confers significant cytoprotective and anti-inflammatory effects, which have been demonstrated in preclinical models.
Mechanism of Action
While the precise molecular interaction between this compound and the HSF1 activation pathway is still under investigation, it is established that treatment with this compound leads to a significant, dose-dependent increase in HSF1 transcriptional activity.[3] This results in a substantial induction of HSP70B mRNA, observed to be several hundred-fold in both HeLa cells and rat primary mixed neurons.[3] The induction of HSP70 by this compound is associated with enhanced chaperone and anti-inflammatory activities.[1][2]
The proposed signaling pathway for HSF1 activation, which is likely engaged by this compound, is depicted below.
Preclinical Data
In Vitro Efficacy: Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).
| Cell Line | Treatment | Concentration | TNF-α Inhibition | Reference |
| Differentiated THP-1 | Lipopolysaccharide (LPS) + this compound | 6.25 µM | 60% | [3] |
| Differentiated THP-1 | Lipopolysaccharide (LPS) + this compound | 12.5 µM | 90% | [3] |
In Vivo Efficacy: Neuroprotection in Ischemic Stroke
The neuroprotective effects of this compound have been evaluated in a rat model of transient ischemic stroke. Treatment with this compound, even when administered with a delay post-ischemia, resulted in a significant reduction in neuronal injury and improved survival.[1][2]
| Animal Model | Ischemia Model | Treatment Protocol | Key Findings | Reference |
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | This compound administered 4 or 8 hours post-ischemia | 87% reduction in the area of penumbra recruited to infarct | [1][2] |
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | This compound administered 4 or 8 hours post-ischemia | 25% reduction in brain edema | [1][2] |
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | This compound administered 4 hours post-ischemia | 50% improvement in survival by day 2 | [1][2] |
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | This compound administered 4 hours post-ischemia | 67.3% improvement in survival by day 7 | [1][2] |
Experimental Protocols
HSF1 Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol describes the measurement of HSF1 transcriptional activity using a luciferase reporter construct containing a Heat Shock Element (HSE) promoter.
Materials:
-
Mammalian cell line (e.g., HeLa)
-
HSE-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HSE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Quantification of HSP70 mRNA by RT-PCR
This protocol outlines the steps for quantifying the relative expression of HSP70 mRNA in cells treated with this compound.
Materials:
-
Cultured cells (e.g., HeLa or primary neurons)
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HSP70 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Real-time PCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for HSP70 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of HSP70 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Inhibition of LPS-induced TNF-α Production in THP-1 Cells
This protocol describes an ELISA-based method to measure the inhibitory effect of this compound on TNF-α production in differentiated THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Supernatant Collection: After an appropriate incubation time (e.g., 4-6 hours), collect the cell culture supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only treated control.
In Vivo Ischemic Stroke Model
This protocol provides a general outline for evaluating the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia.
Animal Model:
-
Male Sprague-Dawley rats
Procedure:
-
Induction of Ischemia: Produce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture technique for a defined period (e.g., 2 hours).
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal injection at specific time points post-ischemia onset (e.g., 4 and 8 hours). A typical dosing regimen might involve an initial dose followed by maintenance doses.
-
Assessment of Infarct and Edema: Use magnetic resonance imaging (MRI) to assess the progression of infarct and edema at various time points (e.g., up to 48 hours) post-ischemic insult.
-
Neurological Disability and Survival: Monitor neurological deficits and survival rates for an extended period (e.g., up to 7 days).
Conclusion
This compound is a promising small molecule HSF1 activator with demonstrated neuroprotective and anti-inflammatory activities in preclinical models. Its ability to induce a robust heat shock response, primarily through the upregulation of HSP70, makes it a compelling candidate for further investigation in the context of ischemic stroke and other diseases associated with cellular stress and inflammation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanism of HSF1 activation by this compound and expanding its evaluation in other relevant disease models.
References
TRC051384: A Potent Inducer of Hsp70 with Neuroprotective Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TRC051384 is a novel small molecule belonging to the substituted 2-propen-1-one class of compounds, recognized for its potent induction of Heat Shock Protein 70 (Hsp70).[1] This induction is mediated through the activation of Heat Shock Factor 1 (HSF1), leading to significant chaperone and anti-inflammatory activities.[1][2] Extensive research has highlighted the neuroprotective effects of this compound, particularly in the context of ischemic stroke, where it has been shown to reduce neuronal injury and improve survival in preclinical models.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and a visualization of its signaling pathway.
Chemical Structure and Physicochemical Properties
This compound is chemically defined as N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 867164-40-7 | [2][4] |
| Molecular Formula | C25H31N5O4 | [2][4] |
| Molecular Weight | 465.54 g/mol | [2] |
| IUPAC Name | N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea | [4] |
| SMILES | O=C(NC1=CC=C(C(/C=C/C2=NC(N3CCOCC3)=CC=C2)=O)C=C1)NCCN4CCOCC4 | [4] |
| Appearance | Solid | [5] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (>10 mM) | [2] |
| Storage | Store at -20°C | [2] |
Biological Activity and Mechanism of Action
This compound is a potent inducer of Heat Shock Protein 70 (Hsp70), a molecular chaperone crucial for cellular protection against stress.[1][6] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor for heat shock proteins.[1][2] This activation leads to an increase in Hsp70 mRNA and protein levels, subsequently enhancing chaperone and anti-inflammatory activities.[2][6]
The primary therapeutic potential of this compound lies in its neuroprotective effects, particularly in the context of ischemic stroke.[1][6] It has been demonstrated to inhibit necroptosis, a form of programmed cell death, which contributes to its protective effects against neuronal trauma.[6] Furthermore, this compound has been shown to reduce apoptosis and decrease levels of malondialdehyde (MDA), a marker of oxidative stress, in human nucleus pulposus stem cells.[5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to neuroprotection.
Experimental Protocols
In Vivo Model of Transient Ischemic Stroke
This protocol is based on the methodology described by Mohanan et al. (2011).[1][3]
Objective: To evaluate the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia.
Animal Model: Male Sprague-Dawley rats.
Experimental Workflow:
Caption: Workflow for the in vivo evaluation of this compound.
Procedure:
-
Induce focal cerebral ischemia in male Sprague-Dawley rats by occluding the middle cerebral artery (MCA) for 2 hours using the intraluminal suture technique.[1]
-
Divide the animals into treatment and vehicle control groups.
-
Administer this compound intraperitoneally (i.p.) at an initial dose of 9 mg/kg at either 4 hours or 8 hours after the onset of ischemia.[3]
-
Administer a maintenance dose of 4.5 mg/kg (i.p.) every 2 hours for the subsequent 48 hours.[3]
-
Assess the progression of infarct and edema using magnetic resonance imaging (MRI) up to 48 hours post-ischemic insult.[1]
-
Monitor neurological disability and survival for up to 7 days.[1]
Key Findings:
-
Treatment with this compound significantly reduced stroke-associated neuronal injury, with an 87% reduction in the area of penumbra recruited to the infarct when administered 4 hours post-ischemia.[1][3]
-
A significant reduction in brain edema (25-39%) was observed.[1][3]
-
Survival rates were significantly improved, with 50% survival by day 2 and 67.3% by day 7 with treatment initiated at 4 hours.[1]
In Vitro Hsp70 Induction and Apoptosis Inhibition
This protocol is based on methodologies described by Mohanan et al. (2011) and Zhang et al. (2021).[5][6]
Objective: To determine the effect of this compound on Hsp70 induction and its ability to protect cells from apoptosis.
Cell Lines: HeLa cells, primary rat neurons, or human nucleus pulposus stem cells (NPSCs).
Experimental Workflow:
Caption: Workflow for in vitro analysis of this compound activity.
Procedure:
-
Hsp70 Induction:
-
Apoptosis Inhibition in NPSCs:
-
Isolate and culture human nucleus pulposus stem cells (NPSCs).
-
Pre-treat NPSCs with 1 µM this compound.[5]
-
Induce apoptosis and oxidative stress by treating with tert-butyl hydroperoxide (t-BHP).[5]
-
Assess apoptosis using methods like Annexin V/PI staining and flow cytometry.
-
Measure mitochondrial membrane potential.[5]
-
Quantify malondialdehyde (MDA) levels as a marker of lipid peroxidation.[5]
-
Key Findings:
-
This compound dose-dependently induces Hsp70B mRNA by several hundred-fold in both HeLa cells and primary rat neurons.[6]
-
At 25 µM, this compound activates the transcription factor HSF1 in a reporter assay.[5]
-
In NPSCs, 1 µM this compound reduces t-BHP-induced apoptosis, decreases MDA levels, and prevents the loss of mitochondrial membrane potential.[5]
Conclusion
This compound is a promising small molecule with a well-defined mechanism of action centered on the induction of Hsp70. Its potent neuroprotective and anti-inflammatory properties, demonstrated in both in vivo and in vitro models, highlight its potential as a therapeutic agent for conditions involving cellular stress and injury, particularly ischemic stroke. The detailed protocols provided in this guide offer a foundation for further research into the therapeutic applications of this compound.
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRC 051384 – Bioquote [bioquote.com]
- 3. | BioWorld [bioworld.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
TRC051384 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: TRC051384
This compound is a small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. Its investigation has primarily focused on its neuroprotective effects, particularly in the context of ischemic stroke.
| Parameter | Value | Source(s) |
| CAS Number | 867164-40-7 | [1] |
| Molecular Weight | 465.55 g/mol | [2] |
| Chemical Formula | C₂₅H₃₁N₅O₄ | [2] |
Mechanism of Action: HSF1-Mediated HSP70 Induction
This compound exerts its biological effects through the activation of Heat Shock Factor 1 (HSF1). Under normal cellular conditions, HSF1 is maintained in an inactive state through its association with HSP90. Upon cellular stress or induction by a molecule like this compound, HSF1 is released from this complex, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, most notably HSPA1A and HSPA1B which encode for HSP70. This leads to the increased transcription and subsequent translation of HSP70 protein. The elevated levels of HSP70 then contribute to cellular protection through various mechanisms, including prevention of protein aggregation, inhibition of apoptosis, and modulation of inflammatory pathways.
Experimental Data
In Vitro Efficacy
| Assay | Cell Line | Concentration(s) | Key Findings |
| HSP70B mRNA Induction | HeLa, Rat Primary Mixed Neurons | Not specified | Dose-dependent induction of HSP70B mRNA by several hundred-fold.[2] |
| HSF1 Transcriptional Activity | HeLa | 12.5 µM and 25 µM | Significant dose-dependent increase in HSF1 transcriptional activity.[2] |
| TNF-α Inhibition | Differentiated THP-1 | 6.25 µM | 60% inhibition of LPS-induced TNF-α expression.[2] |
| TNF-α Inhibition | Differentiated THP-1 | 12.5 µM | 90% inhibition of LPS-induced TNF-α expression.[2] |
| Neuroprotection | Human Nucleus Pulposus Stem Cells | Not specified | Pretreatment with this compound for 24 hours suppressed compression-induced apoptosis.[3] |
In Vivo Efficacy: Rat Model of Transient Ischemic Stroke
The neuroprotective effects of this compound were evaluated in a rat model of transient middle cerebral artery occlusion (MCAO).
| Parameter | Treatment Group | Outcome |
| Reduction in Penumbra Recruitment to Infarct | This compound (initiated 8 hours post-ischemia) vs. Vehicle | 87% reduction[1] |
| Reduction in Brain Edema | This compound (initiated 8 hours post-ischemia) vs. Vehicle | 25% reduction[1] |
| Improvement in Survival (Day 2) | This compound (initiated 4 hours post-ischemia) vs. Vehicle | 50% improvement[1] |
| Improvement in Survival (Day 7) | This compound (initiated 4 hours post-ischemia) vs. Vehicle | 67.3% improvement[1] |
Experimental Protocols
In Vitro Assays
1. HSF1 Transcriptional Activity Assay (Luciferase Reporter)
-
Cell Line: HeLa cells.
-
Protocol:
-
Co-transfect HeLa cells with a heat shock element (HSE)-luciferase reporter plasmid and a normalization vector (e.g., β-galactosidase).
-
Following transfection, treat the cells with vehicle or this compound at desired concentrations (e.g., 12.5 µM and 25 µM) for 4 hours.[2]
-
Prepare cell lysates according to the reporter assay manufacturer's instructions.
-
Measure luciferase and β-galactosidase activity using a luminometer.
-
Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
-
2. Inhibition of LPS-Induced TNF-α Expression in THP-1 Cells
-
Cell Line: Human monocytic THP-1 cells.
-
Protocol:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Pre-treat the differentiated THP-1 cells with this compound at various concentrations (e.g., 6.25 µM and 12.5 µM) for a specified duration.
-
Induce TNF-α expression by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours).[4]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a nylon monofilament suture through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a 2-hour occlusion period, withdraw the filament to allow for reperfusion.[1]
-
-
Treatment Protocol:
-
Outcome Assessments:
-
Infarct and Edema Volume: Assess using magnetic resonance imaging (MRI) up to 48 hours post-ischemic insult.[1]
-
Neurological Disability: Evaluate using a standardized neurological scoring system at various time points up to 7 days.
-
Survival: Monitor and record daily for 7 days.
-
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
The Discovery and Synthesis of TRC051384: A Novel Neuroprotective Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TRC051384 is a novel small molecule compound that has demonstrated significant potential as a neuroprotective agent, particularly in the context of ischemic stroke. As a potent inducer of Heat Shock Protein 70 (HSP70), this compound leverages the cell's natural stress response mechanisms to mitigate neuronal damage. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively lead to neuronal cell death in the affected brain regions. A promising therapeutic strategy involves the upregulation of endogenous protective mechanisms, such as the heat shock response.
The heat shock response is a highly conserved cellular process characterized by the rapid synthesis of heat shock proteins (HSPs) in response to various stressors. HSP70, a key member of this family, functions as a molecular chaperone, assisting in the proper folding of nascent polypeptides, refolding of misfolded proteins, and preventing protein aggregation. This compound has been identified as a potent, small-molecule inducer of HSP70, exhibiting significant neuroprotective effects in preclinical models of stroke.[1][2]
Discovery of this compound
This compound, chemically known as 1-(2-(morpholin-4-yl)ethyl)-3-(4-(-3-(6-(morpholin-4-yl)pyridin-2-yl)prop-2-enoyl)phenyl)urea dihydrochloride (B599025), belongs to the substituted 2-propen-1-one class of compounds.[2] It was identified through screening efforts aimed at discovering novel inducers of HSP70. Subsequent studies confirmed its ability to potently induce HSP70 expression in various cell lines, including HeLa and primary rat neurons.[1]
Synthesis of this compound
While the specific, proprietary synthesis route developed by Torrent Pharmaceuticals is not publicly available, a plausible synthetic pathway can be proposed based on its chemical structure. The synthesis would likely involve a multi-step process culminating in the formation of the urea (B33335) linkage and the chalcone-like propenone moiety.
Proposed Retrosynthetic Analysis:
A logical retrosynthetic approach would disconnect the molecule at the urea and the enone functionalities. This suggests key intermediates such as a substituted aniline (B41778) and an activated carboxylic acid or its equivalent for the urea formation, and an appropriate methyl ketone and an aldehyde for the Claisen-Schmidt condensation to form the enone.
Hypothetical Synthetic Scheme:
-
Step 1: Synthesis of the Phenylurea Intermediate: This would likely involve the reaction of a suitably protected 4-aminophenyl methyl ketone with an isocyanate or a carbamoyl (B1232498) chloride derivative of 2-(morpholin-4-yl)ethan-1-amine.
-
Step 2: Synthesis of the Pyridine (B92270) Aldehyde Intermediate: This would involve the functionalization of a pyridine ring, likely starting from a commercially available substituted picoline, followed by oxidation to the aldehyde.
-
Step 3: Claisen-Schmidt Condensation: The phenylurea intermediate from Step 1 would be condensed with the pyridine aldehyde from Step 2 under basic conditions to form the α,β-unsaturated ketone (propenone) core of this compound.
-
Step 4: Deprotection and Salt Formation: Any protecting groups used in the synthesis would be removed, followed by treatment with hydrochloric acid to yield the final dihydrochloride salt.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the induction of HSP70. This process is initiated by the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[2]
HSF1 Activation Signaling Pathway
Figure 1: Proposed signaling pathway for this compound-mediated neuroprotection.
Downstream Effects
The induction of HSP70 by this compound leads to several protective downstream effects:
-
Chaperone Activity: HSP70 helps to refold denatured proteins and prevent the aggregation of damaged proteins, which are hallmarks of ischemic cell injury.
-
Anti-inflammatory Activity: this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α.[1]
-
Inhibition of Necroptosis: this compound exhibits protective effects against neuronal trauma by inhibiting necroptosis, a form of programmed necrosis.[1]
Preclinical Data
The neuroprotective effects of this compound have been evaluated in both in vitro and in vivo models.
In Vitro Studies
| Cell Line | Assay | Key Findings | Reference |
| HeLa | HSF1 Transcriptional Activity Assay | Significant dose-dependent increase in HSF1 activity. | |
| HeLa and Rat Primary Mixed Neurons | HSP70B mRNA Quantification | Dose-dependent induction of HSP70B mRNA by several hundred folds. | |
| Differentiated THP-1 | TNF-α Expression Assay (LPS-induced) | 60% inhibition at 6.25 µM and 90% inhibition at 12.5 µM. |
In Vivo Studies: Rat Model of Transient Cerebral Ischemia
This compound was evaluated in a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).
| Parameter | Treatment Group | Outcome | Reference |
| Neuronal Injury | This compound (administered 8 hours post-ischemia) | 87% reduction in the area of penumbra recruited to infarct. | [2] |
| Brain Edema | This compound (administered 8 hours post-ischemia) | 25% reduction in brain edema. | [2] |
| Survival | This compound (treatment initiated at 4 hours post-ischemia) | 50% improvement by day 2 and 67.3% by day 7. | [2] |
Experimental Protocols
In Vitro HSF1 Transcriptional Activity Assay
Objective: To determine the effect of this compound on HSF1 transcriptional activity.
Methodology:
-
HeLa cells are transiently co-transfected with a heat shock element (HSE)-driven secreted alkaline phosphatase (SEAP) reporter plasmid and a constitutively expressing β-galactosidase plasmid (for normalization).
-
Following transfection, cells are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 6-24 hours).
-
The cell culture supernatant is collected, and SEAP activity is measured using a chemiluminescent substrate.
-
Cell lysates are prepared, and β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data are expressed as fold induction of SEAP activity relative to vehicle-treated cells.
In Vivo Rat Model of Transient Cerebral Ischemia
Objective: To evaluate the neuroprotective efficacy of this compound in a model of ischemic stroke.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure: Anesthesia is induced, and focal cerebral ischemia is produced by occluding the middle cerebral artery (MCA) using the intraluminal suture technique. The suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion.
-
Drug Administration: Rats are administered this compound or vehicle via intraperitoneal injection at specified time points post-ischemia (e.g., 4 or 8 hours).
-
Outcome Measures:
-
Infarct Volume and Brain Edema: Assessed at 48 hours post-ischemia using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining).
-
Neurological Deficit: Evaluated daily using a standardized neurological scoring system.
-
Survival: Monitored for a defined period (e.g., 7 days).
-
Figure 2: In vivo experimental workflow for evaluating this compound.
Conclusion
This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the induction of HSP70 via HSF1 activation. Preclinical studies have demonstrated its potent anti-inflammatory and neuroprotective effects in relevant models of ischemic stroke, even when administered in a clinically relevant therapeutic window. Further investigation and development of this compound and similar HSP70 inducers are warranted to explore their full therapeutic potential for the treatment of ischemic stroke and other neurological disorders.
References
The Central Role of HSP70 in the Cellular Stress Response: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The 70-kilodalton heat shock proteins (HSP70s) are a highly conserved and essential family of molecular chaperones that play a critical role in maintaining cellular homeostasis, particularly under conditions of stress. As central components of the cellular protein quality control system, HSP70s are involved in a wide array of processes, including nascent protein folding, refolding of misfolded or aggregated proteins, protein translocation across membranes, and the assembly and disassembly of protein complexes. The dysregulation of HSP70 function is implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the multifaceted role of HSP70 in the cellular stress response. It details the molecular mechanisms of the HSP70 chaperone cycle, its regulation, and its intricate involvement in key signaling pathways such as apoptosis and inflammation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for studying HSP70, quantitative data on its activity and modulation, and visual representations of its functional pathways to facilitate a deeper understanding and guide future research and therapeutic strategies.
Introduction to the HSP70 Chaperone Family
The HSP70 family of proteins is a cornerstone of the cellular machinery that responds to various physiological and environmental stressors, including heat shock, oxidative stress, and exposure to toxins.[1] These proteins function as molecular chaperones, assisting in the proper folding of a vast number of cellular proteins and preventing the accumulation of non-functional or toxic protein aggregates.[2][3] HSP70s are ATP-dependent machines that cycle between a low-affinity ATP-bound state and a high-affinity ADP-bound state for their substrate proteins.[4] This cycle is tightly regulated by a cohort of co-chaperones, primarily the J-domain proteins (HSP40s) and Nucleotide Exchange Factors (NEFs).[5]
Structurally, HSP70s consist of two principal domains: a highly conserved N-terminal ATPase domain (NBD) of approximately 45 kDa and a C-terminal Substrate Binding Domain (SBD) of about 25 kDa, which is further divided into a β-sandwich subdomain and an α-helical "lid".[4] The interplay between these domains, governed by ATP binding and hydrolysis, is fundamental to the chaperone's function.
The HSP70 Chaperone Cycle: A Mechanistic Overview
The ability of HSP70 to bind and release substrate proteins is orchestrated by its ATPase cycle, a process that is crucial for its chaperone activity.[2] This cycle can be broken down into several key steps, which are tightly regulated by co-chaperones.
-
Substrate Recognition and Binding: In its ATP-bound state, the SBD of HSP70 is in an open conformation, characterized by low affinity and a high rate of substrate binding and release.[4] J-domain proteins (HSP40s) act as targeting factors, recognizing and binding to unfolded or misfolded substrate proteins and delivering them to HSP70.[6]
-
ATP Hydrolysis and Substrate Locking: The interaction of the J-domain protein and the substrate with HSP70 synergistically stimulates its weak intrinsic ATPase activity, leading to the hydrolysis of ATP to ADP.[4] This hydrolysis triggers a significant conformational change, causing the α-helical lid of the SBD to close over the substrate-binding pocket, thereby tightly locking the substrate in a high-affinity state.[6]
-
Nucleotide Exchange and Substrate Release: The release of the bound substrate is initiated by the exchange of ADP for ATP. This process is often slow and is accelerated by Nucleotide Exchange Factors (NEFs).[5] The binding of a new ATP molecule to the NBD induces a conformational change that opens the SBD, leading to the release of the substrate, which can then either fold correctly or undergo another round of chaperone-assisted folding.[7]
Regulation of HSP70 Expression
The expression of HSP70 genes is tightly regulated, particularly the stress-inducible forms, to mount a rapid and robust response to cellular stress. The primary mechanism of this regulation is at the transcriptional level, mediated by Heat Shock Factor 1 (HSF1).[8]
Under non-stress conditions, HSF1 exists as an inactive monomer in the cytoplasm, complexed with HSP70 and HSP90.[8] Upon cellular stress, which leads to an accumulation of misfolded proteins, these chaperones are titrated away to deal with the damaged proteins. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and undergo phosphorylation.[8] The activated HSF1 trimer then binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP70 genes, leading to a rapid and significant increase in their transcription.[9][10]
Quantitative Data on HSP70 Function and Modulation
The functional activity of HSP70 and the efficacy of its modulators can be quantified through various assays. The following tables summarize key quantitative data related to HSP70's ATPase activity, its modulation by small molecules, and its expression under stress.
Table 1: Basal ATPase Activity of HSP70
| HSP70 Homolog | Organism | Basal ATPase Rate (s⁻¹) | Reference |
| DnaK | E. coli | 3 x 10⁻⁴ - 1.6 x 10⁻² | [4] |
| HscA | E. coli | > 1.6 x 10⁻² | [4] |
| Hsc70 | Bovine | Low | [4] |
Note: The rates can vary depending on the specific experimental conditions.
Table 2: Modulation of HSP70 Activity by Small Molecules
| Compound | Type | Target | IC50 / EC50 | Cell Line / Conditions | Reference |
| VER-155008 | Inhibitor | HSP70 | 0.5 µM | Cell-free | [3][5] |
| Hsc70 | 2.6 µM | Cell-free | [3][5] | ||
| Grp78 | 2.6 µM | Cell-free | [3][5] | ||
| BT474 | GI50: 10.4 µM | Human breast cancer | [5] | ||
| HCT116 | GI50: 5.3 µM | Human colon cancer | [5] | ||
| 211H | IC50: 2.2 µM | Pleural mesothelioma | [11] | ||
| H2452 | IC50: 1.5 µM | Pleural mesothelioma | [11] | ||
| H28 | IC50: 3.1 µM | Pleural mesothelioma | [11] | ||
| MAL3-101 | Inhibitor | Hsc70 | IC50: 27 µM | SK-BR-3 (breast cancer) | [4] |
| ML346 | Activator | HSP70 Expression | EC50: 4.6 µM | HeLa cells | [6][12] |
Table 3: HSP70 Gene Expression Under Heat Stress
| Organism/Cell Line | Stress Condition | Gene | Fold Induction | Reference |
| Human LCL GM18517 | 1h at 42°C + 6h recovery | Hsp70 protein | ~77-fold | [13] |
| Goat (in vivo) | Peak heat stress | Hsp70 mRNA (Liver) | 5.94-fold | [14] |
| Goat (in vivo) | Peak heat stress | Hsp70 mRNA (Spleen) | 4.96-fold | [14] |
| Goat (in vivo) | Peak heat stress | Hsp70 mRNA (Brain) | 5.29-fold | [14] |
| Goat (in vivo) | Peak heat stress | Hsp70 mRNA (Kidney) | 2.63-fold | [14] |
| Agrotis c-nigrum larvae | 36°C | AcHSP70 mRNA | Peak expression | [15] |
| Human Hypertensive Patients | - | HSP70 mRNA | ~6.45-fold higher | [16] |
| NG108-15 undifferentiated cells | 2h at 42°C | Hsp70-luciferase | 16-41-fold | [17] |
| NG108-15 differentiated cells | 2h at 42°C | Hsp70-luciferase | 4-10-fold | [17] |
HSP70 in Cellular Signaling Pathways
Beyond its canonical role in protein folding, HSP70 is a critical regulator of various signaling pathways, particularly those governing cell survival and death (apoptosis) and inflammation.
Role in Apoptosis
HSP70 is a potent anti-apoptotic protein that can intervene at multiple points in the cell death cascade.
-
Inhibition of the Intrinsic Pathway: HSP70 can prevent the mitochondrial translocation of the pro-apoptotic protein Bax, a critical step in the initiation of the intrinsic apoptotic pathway.[2][18] It achieves this, in part, by inhibiting the activation of c-Jun N-terminal kinase (JNK), which would otherwise promote Bax activation.[2][19]
-
Modulation of ASK1: HSP70 can interact with and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream kinase in the stress-induced apoptotic pathway.[1][12] In conjunction with the E3 ubiquitin ligase CHIP, HSP70 can also promote the proteasomal degradation of ASK1.[1][20][21]
Role in Inflammation
HSP70 exhibits a dual role in regulating inflammation, with its function being highly context-dependent, particularly on its intracellular versus extracellular location.
-
Intracellular Anti-inflammatory Effects: Inside the cell, HSP70 generally exerts anti-inflammatory effects. It can inhibit the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), by interacting with components of the NF-κB signaling pathway, such as TRAF6, and preventing their activation.[9][22][23]
-
Extracellular Pro-inflammatory and Immunomodulatory Roles: When released from cells, a condition often associated with cellular stress or damage, extracellular HSP70 (eHSP70) can act as a Damage-Associated Molecular Pattern (DAMP). It can bind to Toll-like receptors (TLRs), such as TLR2 and TLR4, on the surface of immune cells, triggering a pro-inflammatory response through the MyD88-dependent signaling pathway, leading to the production of inflammatory cytokines.[7][11][24]
Role in Protein Degradation and Aggresome Clearance
HSP70 plays a crucial role in the triage of misfolded proteins, deciding whether they should be refolded or targeted for degradation. When refolding is not possible, HSP70, in concert with co-chaperones like the E3 ubiquitin ligase CHIP, facilitates the ubiquitination of the client protein, marking it for degradation by the proteasome.[25]
Furthermore, when the proteasomal system is overwhelmed, HSP70 is involved in the formation of aggresomes, which are cytoplasmic inclusion bodies that sequester aggregated proteins.[26] HSP70, along with other chaperones, helps to transport these aggregates to the aggresome, from where they can be cleared by autophagy.[27]
Visualizing HSP70 Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key HSP70-related pathways and a typical experimental workflow.
References
- 1. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MAL3-101 | Hsc70 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML346 | HSP70 activator | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. bowdish.ca [bowdish.ca]
- 10. researchgate.net [researchgate.net]
- 11. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Reconstitution of CHIP E3 Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Expression Profiles of the Heat Shock Protein 70 Gene in Response to Heat Stress in Agrotis c-nigrum (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of Heat Shock Protein 70 Gene and Its Correlation with Inflammatory Markers in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. The E3 Ubiquitin Ligase CHIP and the Molecular Chaperone Hsc70 Form a Dynamic, Tethered Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical and Proteomic Analysis of Ubiquitination of Hsc70 and Hsp70 by the E3 Ligase CHIP | PLOS One [journals.plos.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. benchchem.com [benchchem.com]
- 24. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 25. ptglab.com [ptglab.com]
- 26. researchgate.net [researchgate.net]
- 27. Bcl-xL retrotranslocates Bax from the mitochondria into the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of HSP70 Inducers: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Therapeutic Promise of Inducing Heat Shock Protein 70
This guide provides a comprehensive overview of the therapeutic potential of Heat Shock Protein 70 (HSP70) inducers for researchers, scientists, and drug development professionals. It delves into the core mechanisms of HSP70, its role in various disease pathologies, and the quantitative effects of its induction. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to facilitate further research and development in this promising therapeutic area.
Introduction to HSP70 and Its Therapeutic Rationale
Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1] Its primary functions include assisting in the proper folding of newly synthesized or stress-denatured proteins, preventing protein aggregation, facilitating the transport of proteins across membranes, and aiding in the degradation of misfolded proteins.[2] Under physiological conditions, HSP70 levels are relatively low; however, its expression is rapidly and robustly upregulated in response to various cellular stressors, including heat shock, oxidative stress, ischemia, and exposure to toxins.[2][3]
The therapeutic potential of HSP70 inducers stems from their ability to bolster this natural cytoprotective mechanism. By pharmacologically increasing the intracellular concentration of HSP70, it is possible to mitigate the cellular damage associated with a wide range of diseases characterized by protein misfolding and aggregation, apoptosis, and inflammation. These conditions include neurodegenerative diseases, various cancers, and cardiovascular disorders.[1][2][4]
Mechanisms of Action of HSP70 Inducers
HSP70 inducers primarily exert their therapeutic effects through several key mechanisms:
-
Chaperone Activity and Prevention of Protein Aggregation: A hallmark of many neurodegenerative diseases, such as Alzheimer's and Parkinson's, is the accumulation of toxic protein aggregates. HSP70 binds to misfolded protein intermediates, preventing their aggregation and promoting their refolding or degradation.[2]
-
Anti-Apoptotic Functions: HSP70 can inhibit apoptosis through multiple pathways. It can directly interact with and inhibit key components of the apoptotic machinery, such as Apoptosis-Signal-regulating Kinase 1 (ASK1) and Apaf-1, thereby preventing the activation of caspases.[3]
-
Modulation of Inflammatory Responses: HSP70 has been shown to suppress inflammatory pathways, in part by inhibiting the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.[2]
-
Regulation of Key Signaling Pathways: HSP70 influences several critical signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways.[1]
Key Signaling Pathways Modulated by HSP70
The induction of HSP70 impacts several crucial signaling cascades within the cell. Understanding these pathways is essential for the targeted development of HSP70-based therapies.
The HSF1-Mediated Heat Shock Response
The primary mechanism for inducing HSP70 expression is through the activation of Heat Shock Factor 1 (HSF1). Under non-stress conditions, HSF1 is held in an inactive monomeric state in the cytoplasm through its association with HSP90. Upon cellular stress, or through the action of certain pharmacological agents that inhibit HSP90, HSF1 is released, trimerizes, and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, including HSPA1A (the gene encoding the inducible form of HSP70), leading to their transcription.
Anti-Apoptotic Signaling Pathways
HSP70 intervenes at multiple points in the apoptotic cascade to promote cell survival. It can inhibit both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Quantitative Data on the Effects of HSP70 Inducers
The following tables summarize quantitative data from various studies on the effects of HSP70 inducers in different experimental models.
In Vitro Efficacy of HSP70 Inducers
| Inducer | Cell Line | Concentration | HSP70 Fold Induction | Outcome | Reference |
| Celastrol | HeLa | 0.8 µM | ~4-fold | Sustained increase in HSP70 levels at 24 and 48 hours. | [5] |
| Celastrol | HeLa | 1.6 µM | ~6-fold | Sustained increase in HSP70 levels at 24 and 48 hours. | [5] |
| 17-AAG | HT-29 | 100 nM | ~2.5-fold | Dose-dependent increase in HSP70 protein expression after 16 hours. | [6] |
| 17-AAG | HT-29 | 500 nM | ~4-fold | Dose-dependent increase in HSP70 protein expression after 16 hours. | [6] |
| 17-AAG | MCF-7, HeLa, etc. | 35-400 nM | 4-6-fold | Prominent induction of HSP70 after 16-24 hours. | [7] |
| Heat Shock | HepG2 | 43°C for 1.5h | >10-fold (mRNA) | Peak HSP70 mRNA expression between 0 and 1 hour of recovery. | [8] |
Neuroprotective Effects of HSP70 Inducers (In Vivo)
| Inducer | Animal Model | Dosage | Outcome | Reference |
| Geranylgeranylacetone (GGA) | Mouse (permanent MCA occlusion) | 1000 mg/kg (i.p.) | 31.7% reduction in infarct volume compared to vehicle. | [9] |
| Geranylgeranylacetone (GGA) | Rat (permanent MCA occlusion) | 800 mg/kg (oral) | 77.8% reduction in cerebral infarction volume compared to control. | [10] |
| 17-AAG | Rat (Traumatic Brain Injury) | 80 mg/kg (i.p.) | Significant reduction in brain edema and improved motor function. | [11] |
Anti-Cancer Effects of HSP70 Inducers (In Vivo)
| Inducer/Method | Animal Model | Treatment | Outcome | Reference |
| HSP70 Inhibition (JG-98) | Mouse (HeLa xenograft) | 10 mg/kg | Significant suppression of tumor growth despite in vitro resistance. | [12] |
| Recombinant HSP70 | Mouse (B16 melanoma) | Intratumoral injection | Significant delay in tumor growth and increased survival. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of HSP70 inducers.
Western Blotting for HSP70 Expression
This protocol outlines the steps for detecting and quantifying HSP70 protein levels in cell lysates.
Methodology:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the HSP70 inducer or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSP70 (e.g., mouse anti-HSP70) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the HSP70 inducer or a cytotoxic agent with or without the inducer. Include untreated and vehicle-treated controls.
-
-
MTT Incubation:
-
After the desired treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Thioflavin T (ThT) Assay for Protein Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils, a common feature of protein aggregation in neurodegenerative diseases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter.
-
Prepare the protein of interest (e.g., amyloid-beta or alpha-synuclein) at the desired concentration in an appropriate buffer.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, mix the protein solution with the ThT working solution (final concentration typically 10-25 µM).
-
Include controls with buffer and ThT alone to measure background fluorescence.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, often with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves. The lag time, elongation rate, and final plateau of the curve provide information about the aggregation process.
-
Conclusion and Future Directions
The induction of HSP70 represents a compelling therapeutic strategy for a multitude of diseases. The ability of HSP70 to act as a potent cytoprotective agent by maintaining protein homeostasis, inhibiting apoptosis, and modulating inflammation underscores its broad therapeutic potential. The quantitative data presented in this guide highlight the significant and measurable effects of HSP70 inducers in preclinical models of neurodegeneration, cancer, and cardiovascular disease.
While the preclinical evidence is strong, further research is needed to translate these findings into clinical applications. Key areas for future investigation include:
-
Development of Specific and Potent HSP70 Inducers: While HSP90 inhibitors indirectly induce HSP70, the development of direct and specific HSP70 activators could offer a more targeted therapeutic approach with potentially fewer off-target effects.
-
Optimization of Dosing and Delivery: Determining the optimal dosing regimens and developing effective delivery systems to target specific tissues and organs will be crucial for clinical success.
-
Clinical Trials: Rigorous clinical trials are necessary to evaluate the safety and efficacy of HSP70 inducers in human patients for various disease indications.
References
- 1. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inducible Hsp70 in the Regulation of Cancer Cell Survival: Analysis of Chaperone Induction, Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celastrol inhibits polyglutamine aggregation and toxicity though induction of the heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of a heat shock protein inducer, geranylgeranylacetone in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of geranylgeranylacetone, a noninvasive heat shock protein inducer, on cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardioprotective effects of 70-kDa heat shock protein in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-cancer effects of targeting Hsp70 in tumor stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heat Shock Protein 70 Protects the Heart from Ischemia/Reperfusion Injury through Inhibition of p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
TRC051384: A Technical Guide for Basic Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 is a potent, small-molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone with robust cytoprotective functions.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy in neuroscience models, and detailed experimental protocols for its investigation. The information is intended to support researchers and professionals in drug development exploring the therapeutic potential of HSP70 induction in neurological disorders, particularly ischemic stroke.
Core Mechanism of Action: HSF1-Mediated HSP70 Induction
This compound exerts its biological effects primarily through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[1][2][3][4][5] Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state through its association with chaperone proteins, including HSP90. Upon cellular stress, or through the action of small molecules like this compound, HSF1 is released from this inhibitory complex.
The liberated HSF1 monomers then trimerize, translocate to the nucleus, and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of heat shock genes.[8][9] This binding initiates the transcription of target genes, most notably HSPA1A, which encodes for the inducible form of HSP70 (also known as Hsp72).[1][4] The resulting increase in intracellular HSP70 levels confers significant neuroprotection through various downstream mechanisms.
Signaling Pathway of this compound-Induced Neuroprotection
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| HSF1 Activation | HeLa | Effective Concentration | 6.25 - 12.5 µM | [3] |
| HSPA1B Overexpression | Endothelial and Leukocyte cells | Effective Concentration | 10 - 50 µM | [3] |
| Anti-inflammatory Activity | Differentiated THP-1 cells | % Inhibition of LPS-induced TNF-α | 60% at 6.25 µM, 90% at 12.5 µM | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Initiation Post-Ischemia | Efficacy | Reference |
| Reduction in Penumbra Recruited to Infarct | 4 hours | 87% | [10] |
| 8 hours | 84% | [10] | |
| Reduction in Brain Edema | 4 hours | 39% | [10] |
| 8 hours | 25% | [1][4] | |
| Improved Survival (Day 2) | 4 hours | 50% | [1][4] |
| Improved Survival (Day 7) | 4 hours | 67.3% | [1][4] |
Experimental Protocols
In Vivo Model of Transient Focal Cerebral Ischemia in Rats
This protocol describes the methodology used to evaluate the neuroprotective effects of this compound in a clinically relevant model of stroke.[1][4][10]
Objective: To assess the efficacy of this compound in reducing neuronal injury and improving outcomes following ischemic stroke.
Animal Model: Male Sprague-Dawley rats.
Ischemia Induction:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture technique.
-
Maintain the occlusion for 2 hours to induce a transient ischemic event.
Treatment Regimen:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Initiate treatment at either 4 or 8 hours post-onset of ischemia.
-
The initial dose is 9 mg/kg i.p.[10]
-
Administer a maintenance dose of 4.5 mg/kg i.p. every 2 hours for a total of 48 hours.[10]
Outcome Measures:
-
Assess the progression of infarct and edema at 48 hours post-ischemic insult using magnetic resonance imaging (MRI).
-
Evaluate neurological disability and survival for up to 7 days post-ischemia.
HSF1 Activation Assay (Luciferase Reporter Assay)
This protocol provides a general framework for quantifying the transcriptional activity of HSF1 in response to this compound.[11]
Objective: To determine the ability of this compound to activate the HSF1 signaling pathway.
Materials:
-
HeLa cells or other suitable cell line.
-
HSE-luciferase reporter plasmid.
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
This compound.
-
Dual-luciferase assay kit.
-
Luminometer.
Procedure:
-
Co-transfect cells with the HSE-luciferase reporter plasmid and the Renilla luciferase plasmid.
-
Allow 24-48 hours for plasmid expression.
-
Treat the cells with varying concentrations of this compound (e.g., 1-20 µM). Include a positive control (e.g., heat shock at 42°C for 1 hour) and a vehicle control.
-
Following the treatment period, lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Anti-inflammatory Assay (LPS-induced TNF-α Production in THP-1 Cells)
This protocol outlines a method to assess the anti-inflammatory properties of this compound.[5][12][13][14]
Objective: To quantify the inhibition of TNF-α production by this compound in a model of inflammation.
Materials:
-
THP-1 human monocytic cell line.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but recommended).
-
Lipopolysaccharide (LPS).
-
This compound.
-
Cell culture medium and supplements.
-
ELISA kit for human TNF-α.
Procedure:
-
Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 50-100 ng/mL for 24-48 hours).
-
Wash the differentiated cells and allow them to rest for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a designated time (e.g., 4-6 hours) to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-only control.
Downstream Neuroprotective Mechanisms of HSP70
The induction of HSP70 by this compound leads to a multifaceted neuroprotective effect, primarily through the inhibition of key cell death pathways and the suppression of neuroinflammation.
Inhibition of Apoptosis
HSP70 can interfere with the apoptotic cascade at multiple points:
-
Intrinsic Pathway: HSP70 can prevent the release of cytochrome c from the mitochondria and inhibit the translocation of Apoptosis-Inducing Factor (AIF) to the nucleus.[2][15][16] It can also bind to Apoptotic Protease-Activating Factor 1 (Apaf-1), thereby preventing the formation of the apoptosome and the subsequent activation of caspase-9.[2]
-
Extrinsic Pathway: HSP70 can inhibit the formation of the Death-Inducing Signaling Complex (DISC) and neutralize the activity of Bid, a pro-apoptotic protein.[15]
Inhibition of Necroptosis
Recent evidence suggests that this compound-induced HSP70 can protect against neuronal trauma by inhibiting necroptosis.[5][6] This programmed form of necrosis is a significant contributor to cell death in ischemic injury.
Anti-inflammatory Effects
HSP70 has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[17] By inhibiting the activation of NF-κB, HSP70 can reduce the expression of pro-inflammatory cytokines like TNF-α, thereby dampening the inflammatory response that exacerbates neuronal damage in stroke.
Clinical Development
As of the latest available information, there are no registered clinical trials for this compound. The compound remains in the preclinical stage of development.
Conclusion
This compound is a promising preclinical candidate for the treatment of ischemic stroke and potentially other neurological disorders where cellular stress and inflammation play a key pathological role. Its well-defined mechanism of action, involving the induction of the highly protective HSP70 via HSF1 activation, provides a strong rationale for its further development. The robust neuroprotective effects observed in in vivo models, even with delayed administration, highlight its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on this compound to aid researchers in designing and interpreting future studies aimed at translating this promising molecule into a clinical reality.
References
- 1. benchchem.com [benchchem.com]
- 2. Over-expression of HSP70 attenuates caspase-dependent and caspase independent pathways and inhibits neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRC 051384 – Bioquote [bioquote.com]
- 4. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 9. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators [frontiersin.org]
- 17. mdpi.com [mdpi.com]
TRC051384: A Technical Guide to Necroptosis Inhibition via HSP70 Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrotic cell death, is implicated in the pathophysiology of numerous diseases, including ischemic injury, neurodegeneration, and inflammatory conditions. Consequently, the identification of small molecule inhibitors of this pathway is of significant therapeutic interest. TRC051384 has emerged as a potent small molecule inducer of Heat Shock Protein 70 (HSP70), demonstrating significant neuroprotective effects by inhibiting necroptosis. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and a visualization of the implicated signaling pathways.
Introduction
This compound is a novel compound belonging to the substituted 2-propen-1-one class that acts as a potent inducer of Heat Shock Protein 70 (HSP70).[1][2] The induction of HSPs is a natural cellular stress response that protects against a variety of insults, including acute ischemia.[2] this compound leverages this protective mechanism, showing promise in preclinical models of ischemic stroke.[1][2] Its primary mechanism of neuroprotection involves the inhibition of necroptosis, a regulated form of necrosis executed by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound in necroptosis-mediated pathologies.
Mechanism of Action
This compound exerts its anti-necroptotic effects through the induction of HSP70.[1][3] This is achieved via the activation of Heat Shock Factor 1 (HSF1), a transcription factor that drives the expression of HSP70.[2][3] Elevated levels of HSP70 interfere with the necroptotic signaling cascade. Specifically, HSP70 has been shown to attenuate neuronal necroptosis through the HSP90α-RIPK3 pathway.[1] By modulating this pathway, this compound prevents the phosphorylation and activation of the key necroptosis executioner proteins, RIPK3 and MLKL.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in both in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Concentration | Effect | Citation |
| HSP70B mRNA Induction | HeLa, Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold increase | [3] |
| HSF1 Transcriptional Activity | - | Dose-dependent | Significant increase | [3] |
| LPS-induced TNF-α Expression | Differentiated THP-1 | 6.25 µM | 60% inhibition | [3] |
| LPS-induced TNF-α Expression | Differentiated THP-1 | 12.5 µM | 90% inhibition | [3] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Schedule | Effect | Citation |
| Reduction in Penumbra Recruited to Infarct | 8 hours post-ischemia | 87% | [1][2] |
| Reduction in Brain Edema | 8 hours post-ischemia | 25% | [1][2] |
| Improved Survival (Day 2) | 4 hours post-ischemia | 50% | [1][2] |
| Improved Survival (Day 7) | 4 hours post-ischemia | 67.3% | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the necroptosis-inhibiting effects of this compound.
In Vitro HSP70 Induction
Objective: To confirm the induction of HSP70 by this compound in a cellular model.
Methodology:
-
Cell Culture: Plate HeLa cells or primary neurons at a suitable density in appropriate growth medium and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells using a commercial kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for HSP70B and a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blotting: Lyse the cells and quantify protein concentration. Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HSP70 and a loading control (e.g., β-actin). Detect with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
Lactate Dehydrogenase (LDH) Release Assay for Necroptosis Quantification
Objective: To quantify the extent of necroptosis inhibition by this compound in a neuronal trauma model.
Methodology:
-
Cell Culture: Culture primary cortical neurons in 96-well plates.
-
Induction of Necroptosis: Induce necroptosis by a relevant stimulus, such as traumatic neuronal injury (TNI) and glutamate (B1630785) treatment.[1]
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time before inducing necroptosis.
-
LDH Measurement:
-
Collect the cell-free culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit.
-
Incubate the supernatant with the reaction mixture according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
-
Immunostaining for Necroptosis Markers
Objective: To visualize the effect of this compound on the expression and localization of necroptosis-related proteins.
Methodology:
-
Cell Culture and Treatment: Grow neurons on coverslips and treat with an inducer of necroptosis in the presence or absence of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against key necroptosis markers such as phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL).
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.
Western Blotting for Phosphorylated Necroptosis Proteins
Objective: To quantify the effect of this compound on the phosphorylation of RIPK3 and MLKL.
Methodology:
-
Cell Lysis and Protein Quantification: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-RIPK3, p-MLKL, total RIPK3, total MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in necroptosis and the proposed mechanism of action for this compound.
Caption: Necroptosis signaling and inhibition by this compound.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound represents a promising therapeutic candidate for diseases driven by necroptosis. Its well-defined mechanism of action, centered on the induction of the protective chaperone HSP70, offers a clear rationale for its development. The data presented in this guide underscore its potential, particularly in the context of ischemic neuronal injury. The provided experimental protocols offer a starting point for researchers to further investigate and validate the efficacy of this compound in various models of necroptosis-mediated disease. Further research is warranted to fully elucidate its therapeutic window and potential clinical applications.
References
- 1. HSP70 attenuates neuronal necroptosis through the HSP90α-RIPK3 pathway following neuronal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
TRC051384: In Vitro Application Notes and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
TRC051384 is a potent small molecule inducer of Heat Shock Protein 70 (HSP70). It exerts its effects through the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response. The induction of HSP70 by this compound has been shown to confer protective effects against neuronal trauma by inhibiting necroptosis. This document provides detailed protocols for in vitro studies to investigate the mechanism of action and cellular effects of this compound.
Mechanism of Action
This compound activates the HSF1 signaling pathway. Under normal conditions, HSF1 is held in an inactive monomeric state through its association with chaperone proteins, including HSP90. Upon cellular stress or stimulation by an inducer like this compound, HSF1 is released, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF1 binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, leading to the transcriptional activation of HSPs, most notably HSP70. The induced HSP70 then functions as a molecular chaperone, assisting in protein folding, preventing protein aggregation, and protecting cells from various stressors.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies involving this compound.
| Cell Line | Treatment | Outcome | Result |
| HeLa | This compound | HSP70B mRNA induction | Several hundred-fold increase (dose-dependent) |
| Rat Primary Mixed Neurons | This compound | HSP70B mRNA induction | Several hundred-fold increase (dose-dependent) |
| Differentiated THP-1 | This compound (6.25 µM) | Inhibition of LPS-induced TNF-α expression | 60% inhibition[1] |
| Differentiated THP-1 | This compound (12.5 µM) | Inhibition of LPS-induced TNF-α expression | 90% inhibition[1] |
| HeLa | This compound (6.25 µM and 12.5 µM) | HSF1 transcriptional activity | Significant dose-dependent increase |
| Endothelial Cells | This compound (10-50 µM) | HSPA1B overexpression | Dose-dependent increase |
| Leucocyte Origin Cells | This compound (10-50 µM) | HSPA1B overexpression | Dose-dependent increase |
Experimental Protocols
Western Blot for HSP70 Induction
This protocol details the detection and quantification of HSP70 protein expression in cell lysates following treatment with this compound.
Caption: Western Blot experimental workflow.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound (solubilized in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-HSP70
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
ECL chemiluminescence detection kit
Protocol:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-HSP70 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
HSF1 Transcriptional Activity Luciferase Reporter Assay
This assay measures the activation of HSF1 by quantifying the expression of a luciferase reporter gene under the control of a Heat Shock Element (HSE) promoter.
Materials:
-
HeLa cells
-
HSE-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Protocol:
-
Transfection: Co-transfect HeLa cells with the HSE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment: After 24-48 hours post-transfection, treat the cells with different concentrations of this compound. A positive control, such as heat shock (42°C for 1 hour), should be included.
-
Cell Lysis: Following the treatment period, lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
TNF-α ELISA for Differentiated THP-1 Cells
This protocol is for measuring the inhibitory effect of this compound on the secretion of TNF-α from LPS-stimulated THP-1 cells.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide)
-
This compound
-
Human TNF-α ELISA kit
Protocol:
-
Differentiation of THP-1 Cells: Differentiate THP-1 monocytes into macrophage-like cells by treating them with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Pre-treatment: Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and continue the incubation for a specified time (e.g., 4-6 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve and determine the percentage of inhibition by this compound.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
TUNEL assay kit
Protocol:
-
Cell Treatment: Treat cells with this compound, with or without an apoptotic stimulus.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent (e.g., 0.25% Triton X-100).
-
TdT Reaction: Incubate the cells with the TdT reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs, to label the 3'-OH ends of fragmented DNA.
-
Imaging: Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive cells.
Immunofluorescence for Mitochondrial Fission
This protocol allows for the visualization of mitochondrial morphology to assess the effects of this compound on mitochondrial fission.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-TOM20 (a mitochondrial outer membrane protein)
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the TUNEL assay protocol.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Antibody Staining: Incubate the cells with the anti-TOM20 primary antibody, followed by incubation with the fluorophore-conjugated secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with mounting medium containing DAPI (to stain the nuclei) and visualize the mitochondrial network using a fluorescence or confocal microscope.
-
Analysis: Analyze the mitochondrial morphology. Fission is characterized by a more fragmented and rounded mitochondrial appearance, while fusion is associated with an elongated and interconnected network.
References
Application Notes and Protocols for TRC051384 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of TRC051384, a potent inducer of Heat Shock Protein 70 (HSP70), in rat models. The protocols are based on findings from preclinical studies investigating the neuroprotective effects of this compound in ischemic stroke.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of Heat Shock Factor 1 (HSF1).[1][2] Upon activation, HSF1 translocates to the nucleus and initiates the transcription of genes encoding heat shock proteins, most notably HSP70. This induction of HSP70 provides cytoprotective effects, including the inhibition of necroptosis, a form of programmed cell death, which is crucial in the context of neuronal injury following ischemic events.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of this compound in a rat model of ischemic stroke.
Table 1: Dosage Regimen in a Rat Model of Transient Ischemic Stroke
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley rats | [3] |
| Disease Model | Transient (2-hour) focal cerebral ischemia via middle cerebral artery occlusion (MCAo) | [1][3] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Initial Dose | 9 mg/kg | [3] |
| Maintenance Dose | 4.5 mg/kg | [3][4] |
| Dosing Frequency | Every 2 hours | [1][3] |
| Treatment Duration | 48 hours | [1][3] |
| Timing of Initiation | 4 or 8 hours post-onset of ischemia | [1][3] |
Table 2: Vehicle Formulation for Intraperitoneal Administration
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL.[2]
Experimental Protocols
This section provides a detailed methodology for the administration of this compound in a rat model of transient ischemic stroke.
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
In a sterile vial, dissolve the this compound powder in DMSO to constitute 10% of the final volume.
-
Add PEG300 to the solution to constitute 40% of the final volume and mix thoroughly using a vortex mixer until the solution is clear.
-
Add Tween-80 to the solution to constitute 5% of the final volume and mix thoroughly.
-
Add sterile saline to the solution to bring it to the final desired volume (45% of the total) and mix until a clear, homogenous solution is achieved.[2]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Store the prepared solution appropriately, considering the stability of the compound. For long-term storage, stock solutions of this compound can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]
Protocol 2: Intraperitoneal Administration of this compound in Rats
Materials:
-
Male Sprague-Dawley rats subjected to transient middle cerebral artery occlusion
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint: Securely restrain the rat. A two-person technique is often preferred, where one person restrains the animal while the other performs the injection. The rat should be held in a supine position with its head slightly tilted down.
-
Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen.[5] This location helps to avoid puncturing the cecum, which is predominantly on the left side, and the urinary bladder.[5][6]
-
Site Preparation: Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Needle Insertion: Insert the sterile needle, bevel up, at a 30-40 degree angle to the abdominal wall.[5] The depth of insertion should be sufficient for the entire bevel to enter the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is aspirated.[6] If any fluid is aspirated, withdraw the needle and use a new sterile needle and syringe at a different site.
-
Injection: Once correct placement is confirmed by negative pressure, inject the calculated volume of the this compound solution smoothly. The maximum recommended volume for intraperitoneal injection in rats is typically up to 10 ml/kg.[5]
-
Post-Injection: Withdraw the needle and return the rat to its cage. Monitor the animal for any signs of distress.
-
Dosing Schedule: For the ischemic stroke model, administer an initial dose of 9 mg/kg at 4 or 8 hours post-ischemia, followed by a maintenance dose of 4.5 mg/kg every 2 hours for a total of 48 hours.[3]
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway leading to neuroprotection.
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for Testing TRC051384 Efficacy in HeLa and THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses, protein folding, and cell survival. It exerts its effects through the activation of Heat Shock Factor 1 (HSF1), a primary transcription factor for heat shock proteins.[1][2] Dysregulation of the heat shock response is implicated in various diseases, including cancer and neurodegenerative disorders, making this compound a compound of significant interest for therapeutic development.
These application notes provide detailed protocols for evaluating the efficacy of this compound in two widely used human cell lines: HeLa, a cervical cancer cell line, and THP-1, a human monocytic cell line often differentiated into macrophages to study inflammatory responses. The provided methodologies cover the assessment of on-target effects, cellular viability, apoptosis induction, and anti-inflammatory activity.
Mechanism of Action: HSF1-HSP70 Signaling Pathway
This compound activates the HSF1-mediated heat shock response. Under normal conditions, HSF1 is held in an inactive monomeric state in the cytoplasm through its association with HSPs, including HSP70 and HSP90.[2] Upon cellular stress or stimulation by inducers like this compound, HSF1 dissociates from this complex, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF1 binds to heat shock elements (HSEs) in the promoter regions of target genes, leading to the transcriptional activation of HSPs, most notably HSP70.[2][3] This induction of HSP70 helps to mitigate cellular stress and promote cell survival.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in HeLa and THP-1 cells.
Table 1: Efficacy of this compound in HeLa Cells
| Parameter | Method | Result | Reference |
| HSP70B mRNA Induction | qRT-PCR | Several hundred-fold increase | |
| HSF1 Transcriptional Activity | Luciferase Reporter Assay | Significant dose-dependent increase |
Table 2: Efficacy of this compound in Differentiated THP-1 Cells
| Parameter | Method | Concentration | Result | Reference |
| Inhibition of LPS-induced TNF-α expression | ELISA | 6.25 µM | 60% inhibition | |
| Inhibition of LPS-induced TNF-α expression | ELISA | 12.5 µM | 90% inhibition |
Experimental Protocols
Experimental Workflow Overview
References
Application Notes and Protocols for TRC051384 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. Emerging research highlights its neuroprotective properties, primarily through the inhibition of necroptosis, a form of programmed necrosis implicated in neuronal death following trauma and ischemia.[1][2] These characteristics make this compound a promising tool for investigating neuroprotective mechanisms and a potential therapeutic candidate for neurological disorders.
These application notes provide a comprehensive guide for the use of this compound in primary neuronal cell cultures, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its neuroprotective effects by activating Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP70.[3][4] Upon activation, HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter region of the HSP70 gene, leading to a significant, dose-dependent increase in HSP70B mRNA and protein levels in both HeLa cells and rat primary mixed neurons.[2]
The induced HSP70 then interferes with the necroptosis signaling cascade. While the precise mechanism is still under investigation with some conflicting reports, a key study has shown that activation of HSP70 by this compound inhibits necroptosis in cortical neurons following traumatic injury.[5] This is associated with a decrease in the expression and phosphorylation of key necroptosis mediators, Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-like protein (MLKL).[4][5] Conversely, some studies in non-neuronal systems suggest that HSP70 may promote the polymerization of MLKL, a critical step in necroptosis execution.[1][6][7][8] This discrepancy may be cell-type or context-dependent and warrants further investigation.
In addition to its anti-necroptotic effects, the induction of HSP70 by this compound also results in elevated chaperone and anti-inflammatory activity.[2][3]
Signaling Pathway of this compound-Mediated Neuroprotection
This compound activates HSF1, leading to HSP70 upregulation and subsequent neuroprotection.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line/Type | Assay | Concentration | Result | Reference |
| Rat Primary Mixed Neurons | HSP70B mRNA expression | Dose-dependent | Several hundred-fold increase | [2] |
| HeLa Cells | HSF1 Transcriptional Activity | Dose-dependent | Significant increase | [2] |
| Differentiated THP-1 Cells | LPS-induced TNF-α expression | 6.25 µM | 60% inhibition | [2] |
| Differentiated THP-1 Cells | LPS-induced TNF-α expression | 12.5 µM | 90% inhibition | [2] |
| Cortical Neurons (TNI model) | Necroptosis (LDH release) | Not specified | Inhibition of necroptosis | [5] |
In Vivo Efficacy of this compound in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Schedule | Result | Reference |
| Neuronal Injury (Penumbra) | 8 hours post-ischemia | 87% reduction | [3] |
| Brain Edema | 8 hours post-ischemia | 25% reduction | [3] |
| Survival (Day 2) | 4 hours post-ischemia | 50% improvement | [3] |
| Survival (Day 7) | 4 hours post-ischemia | 67.3% improvement | [3] |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol is adapted from standard methods for isolating and culturing primary neurons.
Workflow for Primary Cortical Neuron Culture
Workflow for isolating and culturing primary cortical neurons for this compound treatment.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., 0.25% Trypsin-EDTA or Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Culture plates/coverslips coated with Poly-D-Lysine
-
This compound (stock solution prepared in DMSO)
Procedure:
-
Dissection: Euthanize pregnant rat and dissect embryos. Place embryonic brains in ice-cold dissection medium.
-
Cortical Isolation: Under a dissecting microscope, carefully remove the cortices and place them in a fresh tube with dissection medium.
-
Meninges Removal: Carefully peel off the meninges from the cortical tissue.
-
Enzymatic Digestion: Incubate the tissue in the enzyme solution at 37°C for 15-20 minutes.
-
Mechanical Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Counting: Determine the cell density using a hemocytometer.
-
Plating: Plate the neurons at a density of 2-5 x 10^5 cells/cm² on coated plates or coverslips in plating medium.
-
Culture Maintenance: Incubate the cells at 37°C in a humidified 5% CO₂ incubator. Perform a 50% medium change every 2-3 days.
-
This compound Treatment: Neurons are typically mature enough for treatment between days in vitro (DIV) 7 and 10. Prepare working solutions of this compound by diluting the stock in pre-warmed culture medium. A suggested starting concentration range is 1-25 µM.
Protocol 2: Assessment of Neuroprotection using MTT Assay
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound
-
Neurotoxic agent (e.g., Glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Pre-treatment: Pre-treat mature primary neurons (DIV 7-10) with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the neurons to a neurotoxic agent for a specified duration (e.g., 100 µM Glutamate for 24 hours). Include control wells with no treatment, this compound alone, and neurotoxin alone.
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 3: Evaluation of HSP70 Induction by Western Blot
Materials:
-
Primary neuronal cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Primary antibodies: anti-HSP70, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment: Treat mature primary neurons with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HSP70 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the HSP70 signal to the β-actin signal.
Conclusion
This compound is a valuable pharmacological tool for studying the role of HSP70 in neuronal protection. The provided protocols offer a starting point for researchers to investigate its effects in primary neuronal cultures. Optimization of concentrations and treatment times may be necessary depending on the specific neuronal cell type and experimental paradigm. Further research is warranted to fully elucidate the intricate mechanisms by which HSP70, induced by this compound, modulates necroptosis and other cell death pathways in neurons, which will be crucial for its potential development as a therapeutic agent for neurodegenerative diseases and acute brain injuries.
References
- 1. HSP70 promotes MLKL polymerization and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSP70 attenuates neuronal necroptosis through the HSP90α-RIPK3 pathway following neuronal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSP70 promotes MLKL polymerization and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Necroptosis-blocking compound NBC1 targets heat shock protein 70 to inhibit MLKL polymerization and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
TRC051384: Application Notes and Protocols for Ischemic Stroke Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone with significant neuroprotective functions. This document provides detailed application notes and experimental protocols for the use of this compound in both in vivo and in vitro models of ischemic stroke. The compound has demonstrated significant efficacy in reducing neuronal injury, decreasing brain edema, and improving survival rates in preclinical studies.[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), leading to the upregulation of HSP70, which in turn exerts anti-inflammatory and anti-necroptotic effects.[1][3] These protocols are intended to serve as a comprehensive guide for researchers investigating novel therapeutic strategies for ischemic stroke.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and programmed cell death, leading to neuronal loss and neurological deficits. A promising therapeutic strategy involves bolstering endogenous cytoprotective mechanisms. Heat Shock Protein 70 (HSP70) is a critical component of the cellular stress response, playing a vital role in protein folding, preventing protein aggregation, and inhibiting apoptotic and necrotic cell death pathways.[4]
This compound has emerged as a significant research tool due to its ability to potently induce HSP70 expression.[1][2] Studies have shown its neuroprotective effects in a rat model of transient middle cerebral artery occlusion (MCAO), even when administered with a significant delay after the onset of ischemia.[1][2][5] This makes this compound a valuable compound for investigating the therapeutic potential of HSP70 upregulation in the context of ischemic stroke.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the induction of HSP70 via the activation of Heat Shock Factor 1 (HSF1).[1] Under cellular stress, such as ischemia, HSF1 translocates to the nucleus, trimerizes, and binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, thereby initiating the transcription of HSP70. The elevated levels of HSP70 then contribute to neuroprotection through several downstream mechanisms:
-
Chaperone Activity: HSP70 helps refold denatured proteins and prevent the aggregation of damaged proteins, which is crucial for neuronal survival under ischemic stress.
-
Anti-inflammatory Effects: HSP70 can suppress inflammatory pathways by interfering with the activation of nuclear factor-kappaB (NF-κB), a key regulator of pro-inflammatory gene expression.[6] this compound has been shown to inhibit the expression of pro-inflammatory cytokines like TNF-α.
-
Inhibition of Necroptosis: Recent evidence suggests that HSP70 activation by this compound can inhibit necroptosis, a form of regulated necrosis, by modulating the HSP90α-mediated activation of RIPK3 and MLKL, key components of the necroptotic pathway.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Studies.
Data Presentation
In Vivo Efficacy of this compound in a Rat MCAO Model
| Parameter | Vehicle Control | This compound (Treatment initiated at 4h post-ischemia) | This compound (Treatment initiated at 8h post-ischemia) | Reference |
| Reduction in Penumbra recruited to Infarct | - | 87% | 84% | [5] |
| Reduction in Brain Edema | - | 39% | 25% | [5] |
| Survival Rate (Day 2) | Baseline | 50% improvement | Not Reported | [1][5] |
| Survival Rate (Day 7) | Baseline | 67.3% improvement | Not Reported | [1][5] |
In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Treatment | Concentration | Effect | Reference |
| Differentiated THP-1 cells | This compound + LPS | 6.25 µM | 60% inhibition of TNF-α expression | MedChemExpress |
| Differentiated THP-1 cells | This compound + LPS | 12.5 µM | 90% inhibition of TNF-α expression | MedChemExpress |
Experimental Protocols
In Vivo: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To evaluate the neuroprotective effects of this compound in a rat model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Isoflurane (B1672236) anesthesia
-
Surgical microscope
-
4-0 nylon monofilament with a silicon-coated tip
-
Standard surgical instruments
-
Heating pad and rectal probe for temperature monitoring
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA proximally. Place a temporary ligature around the origin of the ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Introduce the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler, can confirm occlusion.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 2 hours).
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion.
-
Closure: Close the neck incision with sutures.
-
This compound Administration:
-
Post-operative Care and Assessment:
-
Monitor the animals for recovery.
-
Perform neurological deficit scoring at various time points (e.g., 24h, 48h, 7 days).
-
Assess infarct volume at 48 hours using 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).
-
Monitor survival rates over 7 days.
-
In Vitro: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
Objective: To assess the direct neuroprotective effects of this compound on neurons subjected to ischemic-like conditions.
Materials:
-
Primary cortical or hippocampal neurons cultured on poly-L-lysine coated plates
-
This compound (dissolved in DMSO)
-
Deoxygenated, glucose-free buffer (e.g., Earle's Balanced Salt Solution without glucose)
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
Cell viability assays (e.g., MTT, LDH release assay)
-
Reagents for Western blotting (antibodies against HSP70, cleaved caspase-3, etc.)
-
ELISA kits for inflammatory markers (e.g., TNF-α)
Procedure:
-
Cell Culture: Culture primary neurons to the desired density (e.g., 7-10 days in vitro).
-
This compound Pre-treatment (optional): In some experimental designs, cells can be pre-treated with various concentrations of this compound (e.g., 1-20 µM) for a specified period (e.g., 12-24 hours) before OGD.
-
Induction of OGD:
-
Wash the cells with glucose-free buffer.
-
Replace the culture medium with deoxygenated, glucose-free buffer.
-
Place the culture plates in a hypoxic chamber for a duration known to induce neuronal injury (e.g., 60-90 minutes).
-
-
Reperfusion and Treatment:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD buffer with normal, glucose-containing culture medium.
-
Add this compound at desired concentrations to the culture medium.
-
-
Incubation: Incubate the cells for a further period (e.g., 24 hours) to assess the effects of the treatment.
-
Assessment of Outcomes:
-
Cell Viability: Perform MTT or LDH assays to quantify cell death.
-
Protein Expression: Conduct Western blotting to measure the levels of HSP70, apoptotic markers (e.g., cleaved caspase-3), and necroptotic markers (e.g., p-MLKL).
-
Inflammatory Response: Measure the concentration of inflammatory cytokines in the culture supernatant using ELISA.
-
Conclusion
This compound is a valuable pharmacological tool for studying the neuroprotective roles of HSP70 in the context of ischemic stroke. The detailed protocols and data presented herein provide a solid foundation for researchers to design and execute experiments aimed at exploring its therapeutic potential. The ability of this compound to confer neuroprotection even with delayed administration highlights its clinical relevance and warrants further investigation in the development of novel stroke therapies.
References
- 1. The 70-kDa heat shock protein (Hsp70) as a therapeutic target for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSP70 attenuates neuronal necroptosis through the HSP90α-RIPK3 pathway following neuronal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heat Shock Protein Signaling in Brain Ischemia and Injury - PMC [pmc.ncbi.nlm.nih.gov]
TRC051384: A Promising Modulator of the Heat Shock Response for the Study of Protein Misfolding Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and subsequent aggregation are central to the pathogenesis of a growing number of debilitating human disorders, collectively known as protein misfolding diseases. These conditions, which include Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the accumulation of aberrant protein conformers that lead to cellular dysfunction and eventual cell death. A key cellular defense mechanism against misfolded proteins is the heat shock response, which involves the upregulation of molecular chaperones, most notably Heat Shock Protein 70 (HSP70). TRC051384 has emerged as a potent small molecule inducer of HSP70, offering a valuable pharmacological tool for investigating the therapeutic potential of augmenting the heat shock response in the context of protein misfolding diseases.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[1][2] Under normal physiological conditions, HSF1 is held in an inert monomeric state through its association with HSP90. Upon cellular stress, or in the presence of an inducer like this compound, HSF1 is released from this complex, trimerizes, and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of target genes, leading to the robust transcription of heat shock proteins, including HSP70.[1][2] The induced HSP70 then functions as a molecular chaperone, assisting in the refolding of misfolded proteins, preventing their aggregation, and facilitating their degradation through the ubiquitin-proteasome system.
dot graph TD; subgraph Cellular Stress or this compound; direction LR; A[this compound] --> B{HSF1 Activation}; end
end Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| In Vitro Activity | Cell Line | Effect | Concentration | Reference |
| HSP70B mRNA Induction | HeLa, Rat Primary Mixed Neurons | Several hundred-fold increase | Dose-dependent | [1] |
| HSF1 Transcriptional Activity | HeLa | Significant dose-dependent increase | Dose-dependent | [1] |
| TNF-α Inhibition | Differentiated THP-1 | 60% inhibition | 6.25 μM | [1] |
| TNF-α Inhibition | Differentiated THP-1 | 90% inhibition | 12.5 μM | [1] |
| In Vivo Efficacy in a Rat Model of Transient Ischemic Stroke | Parameter | Treatment Regimen | Result | Reference |
| Neuronal Injury | 9 mg/kg initial dose, i.p., followed by 4.5 mg/kg every 2 hours for 48 hours, starting 8 hours post-ischemia | 87% reduction in the area of penumbra recruited to infarct | [2] | |
| Brain Edema | 9 mg/kg initial dose, i.p., followed by 4.5 mg/kg every 2 hours for 48 hours, starting 8 hours post-ischemia | 25% reduction | [2] | |
| Survival | 9 mg/kg initial dose, i.p., followed by 4.5 mg/kg every 2 hours for 48 hours, starting 4 hours post-ischemia | 50% improvement by day 2, 67.3% improvement by day 7 | [2] |
Experimental Protocols
In Vitro HSP70 Induction in HeLa Cells
This protocol describes how to treat HeLa cells with this compound and subsequently measure the induction of HSP70 mRNA and protein.
dot graph TD; subgraph "Day 1"; A[Seed HeLa cells] --> B[Incubate overnight]; end subgraph "Day 2"; C[Treat with this compound or vehicle] --> D[Incubate for desired time]; end subgraph "Day 3"; E[Harvest cells]; E --> F[RNA Extraction for qPCR]; E --> G[Protein Lysis for Western Blot]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 classDef default fill:#FFFFFF,stroke:#202124,stroke-width:2px,fontcolor:#202124 end Caption: Workflow for in vitro HSP70 induction.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well plates
-
RNA extraction kit
-
qPCR master mix and primers for HSP70B and a housekeeping gene (e.g., GAPDH)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HSP70, anti-phospho-HSF1 (Ser326), anti-HSF1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will reach 70-80% confluency on the day of treatment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A dose-response study is recommended (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (DMSO). Replace the medium in the wells with the this compound-containing medium.
-
Incubation: Incubate the cells for a desired time period. For mRNA analysis, a time course of 2, 4, 6, and 8 hours is recommended. For protein analysis, 6, 12, and 24 hours are appropriate time points.
-
Harvesting for qPCR:
-
Wash cells with PBS and lyse directly in the well using the lysis buffer from the RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions for HSP70B and the housekeeping gene.
-
-
Harvesting for Western Blot:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Determine protein concentration using the BCA assay.
-
Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using ECL substrate and image.
-
In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
This protocol outlines the procedure for inducing transient focal cerebral ischemia in rats, followed by treatment with this compound.
dot graph TD; subgraph "Surgery"; A[Anesthetize rat] --> B[Expose carotid artery]; B --> C[Insert filament to occlude MCA]; C --> D[Confirm occlusion]; end subgraph "Ischemia & Reperfusion"; D --> E[Maintain occlusion for 2 hours]; E --> F[Withdraw filament for reperfusion]; end subgraph "Treatment & Monitoring"; G[Administer this compound or vehicle i.p.] --> H[Monitor neurological deficit]; H --> I[Assess infarct volume at endpoint]; end F --> G; style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF classDef default fill:#FFFFFF,stroke:#202124,stroke-width:2px,fontcolor:#202124 end Caption: Workflow for MCAO model and this compound treatment.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
4-0 nylon monofilament with a rounded tip
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO: Ligate the CCA and the ECA. Insert the nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia: Maintain the occlusion for 2 hours.
-
Reperfusion: Withdraw the filament to allow reperfusion.
-
Treatment: At 4 or 8 hours post-ischemia onset, administer this compound (e.g., 9 mg/kg, i.p.) or vehicle. Follow with maintenance doses (e.g., 4.5 mg/kg, i.p.) every 2 hours for 48 hours.[2]
-
Neurological Assessment: Evaluate neurological deficits at various time points.
-
Infarct Volume Measurement: At the study endpoint (e.g., 48 hours or 7 days), euthanize the animals, and slice the brains. Stain with TTC to visualize the infarct area.
Application in Protein Misfolding Diseases
While direct studies of this compound in specific models of Alzheimer's, Parkinson's, or Huntington's disease are not yet extensively published, its mechanism as a potent HSP70 inducer strongly suggests its utility in these contexts. HSP70 has been shown to:
-
Inhibit the aggregation of amyloid-beta (Aβ) and tau in models of Alzheimer's disease.
-
Promote the clearance of α-synuclein aggregates in models of Parkinson's disease.
-
Reduce the toxicity of mutant huntingtin protein in models of Huntington's disease.
Therefore, this compound represents a valuable tool to explore the therapeutic benefits of upregulating HSP70 in these and other protein misfolding diseases. Future research should focus on evaluating the efficacy of this compound in established cellular and animal models of these neurodegenerative conditions.
Conclusion
This compound is a potent and specific inducer of HSP70 with demonstrated neuroprotective effects in a model of ischemic stroke. Its well-defined mechanism of action through HSF1 activation makes it an excellent pharmacological tool for researchers in the field of protein misfolding diseases. The provided protocols offer a starting point for investigating the cellular and in vivo effects of this promising compound. Further studies are warranted to explore the full therapeutic potential of this compound in a broader range of neurodegenerative and other protein misfolding disorders.
References
Application Notes and Protocols: Quantifying HSF1 Activation by TRC051384 Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat Shock Factor 1 (HSF1) is a critical transcription factor that orchestrates the cellular stress response, primarily by inducing the expression of heat shock proteins (HSPs). Its role in cellular protection and proteostasis has made it a significant target for therapeutic intervention in a range of diseases, including neurodegenerative disorders and ischemic injury. TRC051384 is a small molecule known to induce HSP70, an effect mediated through the activation of HSF1.[1] This document provides a detailed protocol for a luciferase reporter assay to quantitatively assess the activation of HSF1 in response to this compound.
HSF1 Signaling Pathway
Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to chaperone proteins such as HSP90. Upon cellular stress (e.g., heat shock, oxidative stress, or treatment with an activator like this compound), these chaperones are titrated away to refold denatured proteins. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and undergo post-translational modifications like phosphorylation. The activated HSF1 trimer then binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of its target genes, including HSP70, initiating their transcription.
Caption: HSF1 activation and nuclear translocation pathway.
Principle of the Luciferase Reporter Assay
This assay provides a quantitative measure of HSF1 transcriptional activity. It utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple Heat Shock Elements (HSEs). When HSF1 is activated by a compound like this compound, it binds to these HSEs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of HSF1 activation. A co-transfected plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is used to normalize the data, correcting for variations in cell number and transfection efficiency.
Experimental Workflow
The overall workflow for the HSF1 luciferase reporter assay is depicted below. It involves co-transfection of reporter plasmids, treatment with the test compound, cell lysis, and measurement of luciferase activity.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and is based on methods for assessing HSF1 activation.[2][3]
1. Cell Culture and Seeding: a. Culture HeLa or HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed the cells into a white, clear-bottom 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of media. c. Incubate overnight to allow for cell attachment.
2. Co-transfection: a. Prepare the transfection mixture per well. For example, using a lipid-based transfection reagent: i. Mixture 1: Dilute 100 ng of the HSE-Firefly Luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in 25 µL of serum-free medium. ii. Mixture 2: Dilute 0.3 µL of transfection reagent in 25 µL of serum-free medium. b. Combine Mixture 1 and Mixture 2, mix gently, and incubate for 20 minutes at room temperature. c. Add 50 µL of the transfection complex to each well. d. Incubate the plate for 24-48 hours at 37°C.
3. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in culture medium to achieve the final desired concentrations (e.g., 12.5 µM and 25 µM).[1] Also prepare a vehicle control (DMSO at the same final concentration) and a positive control. c. For the positive control, cells can be subjected to heat shock (e.g., 42°C for 1 hour). d. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds or vehicle. e. Incubate the plate for 4-6 hours at 37°C.
4. Luciferase Assay (Using a Dual-Luciferase® Reporter Assay System): a. Equilibrate the 96-well plate and assay reagents to room temperature. b. Remove the culture medium from the wells. c. Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS). d. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature. e. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. f. Immediately measure the firefly luciferase activity using a luminometer. g. Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction. h. Immediately measure the Renilla luciferase activity in the luminometer.
5. Data Analysis: a. For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to normalize the data. b. Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by the normalized activity of the vehicle control samples. c. Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Data Presentation
| Compound | Class | EC₅₀ (µM) | Max Fold Induction |
| Geldanamycin | Hsp90 Inhibitor | ~0.1 | ~1000 |
| SNX-2112 | Hsp90 Inhibitor | ~0.2 | ~1000 |
| VER-155008 | Hsp70 Inhibitor | ~5 | ~100 |
| MG132 | Proteasome Inhibitor | ~1 | ~200 |
| Celastrol | Thiol-reactive | ~3.0 | Not specified |
| Heat Shock (43°C) | Physical Stressor | N/A | >9000 |
Note: Data is adapted from Steurer et al., 2022, and is intended for illustrative and comparative purposes. EC₅₀ and Max Induction values are approximations.[2][4]
Materials and Reagents
| Item | Supplier (Example) |
| HeLa or HEK293 cells | ATCC |
| DMEM, high glucose | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| HSE-Luciferase Reporter Plasmid | Promega (e.g., pGL4.41[luc2P/HSE/Hygro]) |
| Renilla Luciferase Control Plasmid | Promega (e.g., pGL4.74[hRluc/TK]) |
| Lipid-based Transfection Reagent | Invitrogen (Lipofectamine 3000) |
| This compound | MedChemExpress |
| DMSO, cell culture grade | Sigma-Aldrich |
| 96-well white, clear-bottom plates | Corning |
| Dual-Luciferase® Reporter Assay System | Promega |
| Luminometer | Various |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background luminescence | - Cell line has high endogenous promoter activity.- Luciferase substrate is old or improperly stored. | - Test different cell lines.- Use fresh, properly stored reagents. |
| Low luciferase signal | - Low transfection efficiency.- Insufficient compound concentration or incubation time.- Cell death due to compound toxicity. | - Optimize transfection protocol (cell density, reagent-to-DNA ratio).- Perform a dose-response and time-course experiment.- Assess cell viability in parallel (e.g., using the Renilla signal or a separate viability assay). |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors during transfection or reagent addition. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique. |
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the transcriptional activation of HSF1 by small molecules like this compound. By providing a quantitative measure of HSF1 activity, this assay is an invaluable tool for the characterization of potential therapeutic agents targeting the cellular stress response pathway.
References
Application Notes and Protocols for Measuring TNF-α Inhibition with TRC051384
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of a wide range of inflammatory diseases. Consequently, the inhibition of TNF-α signaling has emerged as a critical therapeutic strategy. TRC051384 is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2] Emerging evidence suggests that the induction of HSP70 confers cytoprotective and anti-inflammatory effects, in part through the suppression of pro-inflammatory signaling pathways.[3][4] These application notes provide detailed protocols to investigate and quantify the inhibitory effect of this compound on TNF-α production, focusing on the underlying mechanism involving the NF-κB signaling pathway.
This compound has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α expression in differentiated THP-1 cells, with a 60% inhibition at 6.25 μM and 90% inhibition at 12.5 μM.[1][2] The proposed mechanism for this anti-inflammatory activity is the this compound-mediated induction of HSP70, which in turn inhibits the NF-κB signaling pathway.[3][5] HSP70 can prevent the degradation of IκBα, an endogenous inhibitor of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes, including TNF-α.[3]
Signaling Pathway: this compound-mediated Inhibition of TNF-α Production
The following diagram illustrates the proposed signaling cascade, from the induction of HSP70 by this compound to the downstream inhibition of TNF-α gene expression.
Caption: this compound-mediated inhibition of TNF-α production.
Data Presentation
The following tables summarize hypothetical quantitative data from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Effect of this compound on LPS-Induced TNF-α Secretion in THP-1 Cells
| Treatment | This compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle Control | 0 | 10 ± 2 | N/A |
| LPS (1 µg/mL) | 0 | 1500 ± 150 | 0 |
| LPS + this compound | 3.125 | 900 ± 90 | 40 |
| LPS + this compound | 6.25 | 600 ± 75 | 60 |
| LPS + this compound | 12.5 | 150 ± 30 | 90 |
| LPS + this compound | 25 | 80 ± 15 | 95 |
Table 2: Effect of this compound on LPS-Induced NF-κB Transcriptional Activity
| Treatment | This compound (µM) | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |
| Vehicle Control | 0 | 1000 ± 150 | N/A |
| LPS (1 µg/mL) | 0 | 25000 ± 3000 | 0 |
| LPS + this compound | 3.125 | 16000 ± 2000 | 36 |
| LPS + this compound | 6.25 | 10000 ± 1200 | 60 |
| LPS + this compound | 12.5 | 4000 ± 500 | 84 |
| LPS + this compound | 25 | 2000 ± 300 | 92 |
Table 3: Effect of this compound on LPS-Induced IκBα Phosphorylation
| Treatment | This compound (µM) | p-IκBα / Total IκBα (Ratio) | % Inhibition of Phosphorylation |
| Vehicle Control | 0 | 0.1 ± 0.02 | N/A |
| LPS (1 µg/mL) | 0 | 1.0 ± 0.1 | 0 |
| LPS + this compound | 6.25 | 0.5 ± 0.06 | 50 |
| LPS + this compound | 12.5 | 0.2 ± 0.03 | 80 |
Experimental Protocols
Protocol 1: Measurement of TNF-α Secretion by ELISA
This protocol details the quantification of TNF-α secreted into the cell culture medium from differentiated THP-1 cells following treatment with this compound and stimulation with LPS.
Experimental Workflow:
Caption: Workflow for measuring TNF-α secretion.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[6]
-
Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 50 ng/mL and incubate for 48 hours.[7]
-
After 48 hours, aspirate the medium containing PMA and wash the adherent cells gently with 100 µL of fresh, serum-free RPMI-1640. Add 100 µL of fresh complete culture medium and allow the cells to rest for 24 hours.
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the medium from the rested cells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Pre-incubate for 2 hours.
-
Add LPS to a final concentration of 1 µg/mL to the appropriate wells to induce TNF-α production.[8] Include wells with vehicle and no LPS as a negative control.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[8][9]
-
-
Sample Collection and ELISA:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell layer.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[10][11][12][13][14]
-
Briefly, this involves adding the supernatants and standards to a pre-coated plate, followed by incubation with a detection antibody and substrate, and finally measuring the absorbance at 450 nm.[14]
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Determine the percentage inhibition of TNF-α secretion for each this compound concentration relative to the LPS-only treated group.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol measures the transcriptional activity of NF-κB in response to LPS and its inhibition by this compound using a luciferase reporter system.
Experimental Workflow:
Caption: Workflow for NF-κB luciferase reporter assay.
Materials:
-
HEK293T cells
-
DMEM with high glucose
-
FBS, Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
LPS
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1][15][16][17][18]
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment and Stimulation:
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 2 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL.
-
Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[17]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase values of treated samples by the normalized values of the vehicle control.
-
Determine the percentage inhibition of NF-κB activity for each this compound concentration relative to the LPS-only treated group.
-
Protocol 3: Western Blot for IκBα Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of IκBα, a key event in the activation of the NF-κB pathway.
Experimental Workflow:
Caption: Workflow for Western blot analysis of IκBα.
Materials:
-
Differentiated THP-1 cells (as in Protocol 1)
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Culture and differentiate THP-1 cells in 6-well plates as described in Protocol 1.
-
Pre-treat the cells with this compound or vehicle for 2 hours.
-
Stimulate with 1 µg/mL LPS for a short time course (e.g., 0, 15, 30, 60 minutes) to capture the transient phosphorylation of IκBα.[19]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-IκBα (Ser32) overnight at 4°C.[20][21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total IκBα and subsequently with an antibody against a loading control (e.g., β-actin).[22]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated IκBα to total IκBα for each sample.
-
Determine the percentage inhibition of IκBα phosphorylation by this compound at the peak of LPS-induced phosphorylation.
-
Conclusion
These protocols provide a comprehensive framework for researchers to investigate the TNF-α inhibitory properties of this compound. By employing a combination of ELISA, luciferase reporter assays, and Western blotting, it is possible to not only quantify the extent of TNF-α inhibition but also to elucidate the underlying molecular mechanism involving the HSP70-mediated suppression of the NF-κB signaling pathway. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings in a clear and concise manner.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The inhibition of LPS-induced production of inflammatory cytokines by HSP70 involves inactivation of the NF-kappaB pathway but not the MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp70 and NF-kB Mediated Control of Innate Inflammatory Responses in a Canine Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp70 overexpression inhibits NF-κB and Foxo3a transcriptional activities and prevents skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cohesionbio.com [cohesionbio.com]
- 12. abcam.cn [abcam.cn]
- 13. file.elabscience.com [file.elabscience.com]
- 14. stemcell.com [stemcell.com]
- 15. bowdish.ca [bowdish.ca]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-IkB alpha (Ser32) Polyclonal Antibody (PA5-117275) [thermofisher.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of HSP70 Expression Following TRC051384 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Heat Shock Protein 70 (HSP70) expression in response to treatment with TRC051384, a potent inducer of HSP70.[1][2][3] This document includes an overview of the compound, a summary of its effects on HSP70 expression and related signaling pathways, detailed protocols for Western blot analysis, and visual representations of the underlying mechanisms and experimental procedures.
Introduction to this compound
This compound is a small molecule compound identified as a potent inducer of Heat Shock Protein 70 (HSP70).[1][2][3] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the expression of heat shock proteins.[2] Upon activation, HSF1 translocates to the nucleus, binds to heat shock elements (HSEs) in the promoter regions of HSP genes, and initiates their transcription, leading to increased synthesis of HSP70.[2] This induction of HSP70 has been shown to confer protective effects against neuronal trauma and ischemic stroke.[1][2] Furthermore, this compound exhibits anti-inflammatory properties, evidenced by its ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) expression.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on HSP70 mRNA expression and its anti-inflammatory activity. While specific quantitative data for a dose-response on HSP70 protein levels from a single study is not available, the induction of HSP70 protein has been confirmed by Western blot analysis.[4]
Table 1: Dose-Dependent Induction of HSP70B mRNA by this compound [1]
| Cell Line | This compound Concentration | Fold Induction of HSP70B mRNA |
| HeLa | Dose-dependent | Several hundred-fold |
| Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold |
Table 2: Dose-Dependent Inhibition of LPS-Induced TNF-α Expression by this compound in Differentiated THP-1 Cells [1]
| This compound Concentration (µM) | Inhibition of TNF-α Expression (%) |
| 6.25 | 60 |
| 12.5 | 90 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated HSP70 induction and the general workflow for its analysis by Western blot.
Experimental Protocols: Western Blot Analysis of HSP70
This protocol provides a detailed methodology for the detection and quantification of HSP70 protein expression in cell lysates following treatment with this compound.
1. Materials and Reagents
-
Cell Lines: HeLa, rat primary mixed neurons, or other relevant cell lines.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris precast gels).
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer).
-
Transfer Buffer: (e.g., 25 mM Tris, 192 mM glycine, 20% methanol).
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-HSP70 polyclonal antibody (dilution as per manufacturer's recommendation, e.g., 1:1000).
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody (dilution as per manufacturer's recommendation).
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG (dilution as per manufacturer's recommendation, e.g., 1:5000).
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence detection system.
2. Cell Culture and Treatment
-
Seed the chosen cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. A suggested starting concentration is 1 µM, with a dose-response range of 0.1 µM to 10 µM.[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the existing medium with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for a desired period, for example, 24 hours.
3. Preparation of Cell Lysates
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
5. SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by mixing 20-30 µg of protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples and a pre-stained protein ladder onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-HSP70 antibody and the loading control antibody (e.g., anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the HSP70 band to the corresponding loading control band to correct for loading variations. The results can be expressed as a fold change relative to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRC051384 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of TRC051384 stock solutions in cell culture experiments. This compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), offering protective effects against neuronal trauma and ischemic stroke through the inhibition of necroptosis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 465.54 g/mol | [2][3][4] |
| Molecular Formula | C₂₅H₃₁N₅O₄ | [2][3][4] |
| CAS Number | 867164-40-7 | [1][2][4] |
| Purity | ≥95% - ≥98% | [2][3][4] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 100 mM) | [1][2][4][5] |
| Appearance | Solid | [4] |
| Storage of Solid | Store at -20°C | [2][3] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Mechanism of Action: HSP70 Induction Pathway
This compound functions by activating Heat Shock Factor 1 (HSF1), a transcription factor that regulates the expression of heat shock proteins.[3][6] Upon activation, HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to the increased transcription and translation of HSP70.[5] Elevated levels of HSP70 provide cytoprotection through their chaperone activity and anti-inflammatory effects.[6]
Caption: Signaling pathway of this compound-mediated HSP70 induction.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid
-
Anhydrous or molecular biology grade DMSO (use freshly opened DMSO as it is hygroscopic)[1][5]
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4655 mg of this compound (Molecular Weight = 465.54 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the solid this compound. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Protocol 2: General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating cultured cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)
-
Complete cell culture medium
-
Prepared this compound stock solution (from Protocol 1)
-
Sterile pipettes and filter tips
Experimental Workflow:
Caption: General workflow for cell culture treatment with this compound.
Procedure:
-
Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically overnight).
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Example for a 10 µM final concentration in 1 mL of media: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Note: It is recommended to perform serial dilutions for lower concentrations to ensure accuracy. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration. Treatment times can vary; for instance, induction of HSP70B mRNA has been observed after 4 hours of treatment in HeLa cells.[5] For studies on cytoprotective effects, pre-treatment for 24 hours is common.[7][8]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for HSP70 expression, qPCR for HSP70 mRNA levels, cell viability assays, or functional assays relevant to the research question.
Recommended Concentration Range:
Based on published studies, effective concentrations of this compound in various cell lines (including HeLa, primary neurons, and nucleus pulposus stem cells) range from 6.25 µM to 50 µM.[1][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TRC 051384 – Bioquote [bioquote.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: In Vivo Delivery of TRC051384
Introduction TRC051384 is a potent, small-molecule inducer of Heat shock protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses.[1][2][3] By activating Heat Shock Factor 1 (HSF1), this compound upregulates HSP70 expression, leading to significant cytoprotective effects.[1][3] Published research has demonstrated its efficacy in animal models of ischemic stroke, where it reduces neuronal injury and improves survival by inhibiting necroptosis and exhibiting anti-inflammatory activity.[1][2][3][4] These application notes provide detailed protocols for the formulation and in vivo administration of this compound for preclinical research.
Mechanism of Action this compound stimulates the cell's natural stress defense pathways. Its primary mechanism involves the activation of HSF1, a transcription factor that binds to heat shock elements in the promoter regions of target genes, most notably HSPA1A, which codes for HSP70.[1][3] The resulting increase in HSP70 protein levels confers cellular protection through multiple downstream pathways, including the inhibition of programmed cell death (apoptosis and necroptosis) and modulation of inflammatory responses.[1][3][5] One identified pathway involves HSP70 upregulating SIRT3, which in turn suppresses mitochondrial fission and subsequent apoptosis.[6][7]
Protocols for In Vivo Use
Formulation of this compound for Injection
Proper solubilization is critical for accurate dosing and bioavailability. This compound is soluble in DMSO.[2] For in vivo applications, a co-solvent system is required. It is recommended to prepare the final working solution fresh on the day of the experiment.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Table 1: Recommended In Vivo Formulations
| Protocol | Component | Volumetric Ratio | Final Concentration |
|---|---|---|---|
| 1 | DMSO | 10% | ≥ 2.5 mg/mL[1] |
| PEG300 | 40% | ||
| Tween-80 | 5% | ||
| Saline (0.9% NaCl) | 45% | ||
| 2 | DMSO | 10% | ≥ 2.5 mg/mL[1] |
| | 20% SBE-β-CD in Saline | 90% | |
Protocol 1 - Step-by-Step Example (To prepare 1 mL):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear and homogenous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Vortex briefly.
In Vivo Administration Routes
The selection of an administration route depends on the experimental design, desired pharmacokinetic profile, and target tissue. Intraperitoneal injection is the validated method for this compound in published stroke and thrombosis models.[2][4]
IP injection is a common method for systemic delivery of small molecules in rodents. It has been successfully used to deliver this compound in both rat and mouse models.[2][4]
Table 2: Quantitative Parameters for IP Injection
| Parameter | Mouse | Rat |
|---|---|---|
| Validated Dosage | 9 mg/kg[2] | Initial: 9 mg/kg; Maintenance: 4.5 mg/kg[4] |
| Max Injection Volume | < 10 mL/kg[8] | < 10 mL/kg[8] |
| Needle Gauge | 25-27 G[8] | 23-25 G[8] |
| Syringe Size | 0.3 - 1 mL | 1 - 3 mL |
Experimental Protocol:
-
Preparation: Calculate the required dose based on the animal's body weight. Prepare the injection solution and draw it into an appropriately sized syringe with a new, sterile needle for each animal.[9] Warm the solution to room or body temperature to avoid discomfort.[9]
-
Restraint: Restrain the mouse by scruffing the loose skin over the shoulders and neck. For rats, a two-person technique or wrapping in a towel may be used.[8][9] The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downward.[10] This allows abdominal organs to shift cranially.
-
Injection Site: Identify the lower right quadrant of the abdomen.[10] This site is chosen to avoid injuring the cecum (left side), urinary bladder, or major organs.[9][10] The skin can be disinfected with an alcohol wipe.[9]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[8][9]
-
Administration: Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe, confirming the needle is not in a vessel or the bladder.[10] If negative pressure is confirmed, inject the substance smoothly.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage.[8] Monitor the animal for at least 5-15 minutes for any signs of distress, bleeding, or respiratory difficulty.[8][11]
Oral gavage ensures the direct and accurate administration of a specific volume into the stomach. This route may be suitable for assessing the oral bioavailability of this compound.
Table 3: Quantitative Parameters for Oral Gavage
| Parameter | Mouse | Rat |
|---|---|---|
| Max Dosing Volume | 10 mL/kg[12][13] | 10-20 mL/kg[12] |
| Gavage Needle/Tube | 20-22 G (flexible) or 18-20 G (metal, bulb-tipped)[12][13] | 16-18 G[12] |
| Typical Length | 1.5 inches | 2-3 inches |
Experimental Protocol:
-
Preparation: Select the appropriate gavage needle size. To prevent stomach perforation, measure the tube from the animal's snout to the last rib (xiphoid process) and mark the tube to indicate the maximum insertion depth.[12][14]
-
Restraint: Scruff the mouse firmly to immobilize the head. Extend the head back to create a straight line through the neck and esophagus.[12]
-
Tube Insertion: Insert the gavage tube into the diastema (gap behind the incisors) and advance it gently along the upper palate towards the esophagus. The tube should pass easily with no resistance.[12] The animal may exhibit swallowing motions.
-
Administration: Once the tube is correctly placed, administer the substance smoothly. Do not rotate the tube.[12]
-
Withdrawal & Monitoring: Remove the tube gently along the same angle of insertion.[12] Monitor the animal for 5-10 minutes for signs of respiratory distress, which could indicate accidental administration into the trachea.[12]
IV injection provides immediate and 100% bioavailability, making it ideal for pharmacokinetic studies or when a rapid onset of action is required.
Table 4: Quantitative Parameters for IV Tail Vein Injection
| Parameter | Mouse |
|---|---|
| Max Injection Volume | 5 mL/kg (bolus); 10 mL/kg (slow infusion)[15] |
| Needle Gauge | 27-30 G[15] |
| Syringe Size | 0.3 - 1 mL |
Experimental Protocol:
-
Preparation: Place the mouse in a restraining device designed for tail vein injections.[16]
-
Vasodilation: To make the lateral tail veins more visible, warm the tail using a heat lamp or by immersing it in warm water (max 40-45°C).[16][17] This is a critical step for success.
-
Injection Site: Disinfect the tail with an alcohol wipe. Identify one of the two lateral tail veins. Start the injection attempt as close to the distal end (tip) of the tail as possible.[16]
-
Needle Insertion: With the bevel facing up, align the needle parallel to the vein and insert it at a shallow angle (~30 degrees).[18][19] A successful insertion should feel like a slight "pop" as the needle enters the vein, and a small amount of blood may flash into the needle hub.[18]
-
Administration: Inject the solution slowly and steadily. The vein should blanch (appear clear) as the solution displaces the blood.[17][18] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[18] Monitor the animal for any adverse reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRC 051384 – Bioquote [bioquote.com]
- 3. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Hsp70 exerts its anti-apoptotic function downstream of caspase-3-like proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.fsu.edu [research.fsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. dsv.ulaval.ca [dsv.ulaval.ca]
- 17. ltk.uzh.ch [ltk.uzh.ch]
- 18. research.vt.edu [research.vt.edu]
- 19. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
TRC051384 solubility and stability in DMSO
This technical support guide provides essential information on the solubility and stability of TRC051384 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Due to DMSO's hygroscopic nature, it is crucial to use a fresh, unopened container to ensure maximum solubility.[1]
Q2: I'm seeing precipitation in my this compound stock solution. What should I do?
A2: Precipitation can occur for several reasons:
-
Incorrect Solvent: Ensure you are using high-purity, anhydrous DMSO. Water absorbed by DMSO can significantly decrease the solubility of the compound.[1]
-
Low Temperature: If the stock solution has been stored at a low temperature, some of the compound may have precipitated out. Gentle warming and/or sonication can help redissolve the compound.[1]
-
Exceeded Solubility Limit: Verify that the concentration of your stock solution does not exceed the known solubility limits (see Table 1).
Q3: How should I store my this compound stock solution in DMSO?
A3: For optimal stability, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4][5] Store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Q4: Can I store the this compound solution in my aqueous experimental buffer?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. For cell-based assays, dilute the DMSO stock solution into your culture medium immediately before use. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid cellular toxicity.[4]
Q5: My experimental results are inconsistent. Could the stability of this compound be the issue?
A5: Inconsistent results can be due to compound degradation. To minimize this:
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution to prevent degradation from repeated temperature changes.[3][4][5]
-
Use Fresh Dilutions: Prepare working solutions from your DMSO stock immediately before each experiment.[5]
-
Check Storage Conditions: Ensure the stock solution has been stored at the recommended temperature and for the appropriate duration (see Table 2).
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source |
| Solubility | ≥ 100 mg/mL (214.80 mM) | MedchemExpress.com |
| Solubility | 50 mg/mL | Cayman Chemical |
| Solubility | > 10 mM | Bioquote |
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Recommended Storage Duration | Source |
| -20°C | 1 year | MedchemExpress.com |
| -80°C | 2 years | MedchemExpress.com |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 465.54 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.655 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solution.
References
Technical Support Center: TRC051384 In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving and administering TRC051384 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a primary transcription factor for heat shock genes.[1][2][3] Under normal conditions, HSF1 is kept in an inactive monomeric state in the cytoplasm through its association with chaperone proteins like HSP90 and HSP70.[4][5] Cellular stress or the presence of a small molecule activator like this compound disrupts this complex, leading to the trimerization of HSF1.[4][6] The activated HSF1 trimer then translocates to the nucleus, binds to heat shock elements (HSEs) in the promoter region of the HSP70 gene, and initiates its transcription.[4][7] The subsequent increase in HSP70 protein levels helps protect cells from stress-induced damage.[7]
Q2: What are the recommended solvents for dissolving this compound for in vivo use?
A2: this compound is poorly soluble in aqueous solutions. The following are two validated solvent systems for preparing this compound for in vivo administration, particularly for intraperitoneal (IP) injections.[1]
Q3: What is the maximum achievable concentration of this compound in these solvent systems?
A3: Both recommended solvent systems can achieve a concentration of at least 2.5 mg/mL.[1]
Q4: How should I prepare the this compound solution for intraperitoneal injection?
A4: It is crucial to add the solvents sequentially and ensure the solution is clear at each step. For detailed, step-by-step instructions, please refer to the Experimental Protocols section. As a general guideline, it is recommended to first prepare a stock solution in DMSO and then dilute it with the other co-solvents.[1]
Q5: Can I administer this compound orally?
A5: While intraperitoneal injection has been the documented route of administration in preclinical studies, oral gavage is a common alternative for in vivo experiments.[3] There is no specific validated protocol for the oral formulation of this compound. However, for poorly soluble compounds, vehicles such as corn oil or palatable gel formulations can be explored.[8][9][10] It is essential to conduct vehicle safety and compound stability studies before proceeding with oral administration.
Q6: How stable are the prepared this compound solutions?
A6: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1] Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Recommended Solvent Formulations for this compound In Vivo Administration
| Formulation | Solvent Composition | Achievable Concentration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (DMSO/PEG300/Tween-80/Saline)
This protocol outlines the preparation of a 1 mL working solution of this compound at a final concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it in DMSO. Gentle warming or sonication can be used to aid dissolution.[1]
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Add 450 µL of sterile saline to the tube. Vortex one final time to ensure a uniform solution.
-
Visually inspect the solution for any precipitation. If precipitation is observed, refer to the Troubleshooting Guide. The final solution should be clear.
-
Use the freshly prepared solution for your in vivo experiment.
Protocol 2: Preparation of this compound Solution (DMSO/SBE-β-CD)
This protocol describes the preparation of a 1 mL working solution of this compound at a final concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. As described in Protocol 1.
-
In a sterile microcentrifuge tube, add 900 µL of 20% SBE-β-CD in saline.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Mix thoroughly by vortexing until the solution is clear.
-
Visually inspect the solution for any precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared solution for your in vivo experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation during preparation | Incomplete dissolution of this compound in the initial solvent. | Use gentle heating or sonication to aid the dissolution of the stock solution in DMSO.[1] Ensure each solvent is added sequentially and the solution is clear before adding the next component. |
| The final concentration is too high for the chosen solvent system. | Do not exceed the recommended concentration of 2.5 mg/mL. If a higher concentration is needed, a different vehicle system may need to be developed and validated. | |
| Improper mixing of components. | Vortex thoroughly after the addition of each solvent to ensure a homogenous mixture. | |
| Precipitation after preparation (before administration) | Solution instability over time. | Always prepare the working solution fresh on the day of the experiment.[1] If the solution must be stored for a short period, keep it at room temperature and protected from light, and visually inspect for precipitation before use. |
| Temperature fluctuations. | Avoid storing the prepared solution at low temperatures (e.g., on ice), as this can decrease the solubility of the compound and cause precipitation. | |
| Precipitation upon injection (in vivo) | Poor drug solubility in physiological fluids. | This is a known challenge for poorly soluble drugs. The recommended formulations are designed to minimize this. Ensure the injection is administered slowly and at the correct site. |
| Adverse effects in animals (e.g., irritation, lethargy) | Vehicle-related toxicity. | The recommended solvent systems, particularly those containing DMSO and Tween-80, can cause local irritation or systemic effects at high concentrations.[11][12][13] Always include a vehicle-only control group in your study to differentiate between compound- and vehicle-related effects. If adverse effects are observed, consider reducing the concentration of DMSO or exploring alternative, less toxic vehicles.[11] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced HSP70 expression.
Caption: Experimental workflow for preparing this compound solution (Protocol 1).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Activators of the Heat Shock Response: Chemical Properties, Molecular Targets, and Therapeutic Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HSF1 activators and how do they work? [synapse.patsnap.com]
- 7. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 9. Oral dosing of rodents using a palatable tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. researchgate.net [researchgate.net]
Technical Support Center: TRC051384 for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of TRC051384 in neuroprotection studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action for neuroprotection?
A1: this compound is a small molecule compound belonging to the substituted 2-propen-1-one class.[1] Its primary mechanism of action is as a potent inducer of Heat Shock Protein 70 (HSP70).[1][2][3] The induction of HSP70 is a natural cellular stress response that protects neurons from various insults, including acute ischemia.[3] this compound exhibits its neuroprotective effects by inhibiting necroptosis and reducing inflammation.[2]
Q2: What is the core signaling pathway activated by this compound?
A2: this compound activates Heat Shock Factor 1 (HSF1).[1][3] This activation leads to the transcription and subsequent expression of HSP70. The elevated HSP70 levels provide neuroprotection through enhanced protein chaperoning, anti-inflammatory activities, and suppression of apoptotic pathways.[1][4]
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
A3: Recommended starting concentrations vary by application. For in vitro studies, concentrations ranging from 1 µM to 50 µM have been used.[3][4] It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell type, as high concentrations can be toxic.[4] For in vivo studies in rat models of ischemic stroke, a dose of 9 mg/kg administered intraperitoneally has been shown to be effective.[3]
Q4: How should I prepare and dissolve this compound for experimental use?
A4: this compound is soluble in DMSO at concentrations greater than 10 mM.[3] For in vivo administration, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Always prepare fresh solutions for experiments.
Q5: What are the key functional readouts to measure the neuroprotective efficacy of this compound?
A5: Efficacy can be measured by a combination of molecular, cellular, and functional outcomes. Key readouts include:
-
Molecular: Increased expression of HSP70 and HSF1 activation.[1]
-
Cellular (in vitro): Increased cell viability under stress conditions (e.g., oxygen-glucose deprivation), and reduced markers of apoptosis (e.g., cleaved caspase 3) and inflammation (e.g., TNF-α).[2][4]
-
Functional (in vivo): Reduced infarct volume, decreased brain edema, improved neurological deficit scores, and increased survival rates in animal models of stroke.[1]
Section 2: Troubleshooting Guide
Issue 1: The compound precipitates out of solution during my experiment.
-
Possible Cause: The solubility limit may have been exceeded in your final culture medium or vehicle. DMSO concentration might be too low in the final dilution.
-
Solution:
-
Ensure the stock solution in DMSO is fully dissolved. Use gentle warming or sonication if needed.[2]
-
When diluting into aqueous buffers or media, add the stock solution dropwise while vortexing to prevent immediate precipitation.
-
Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo use.[2]
-
Prepare fresh dilutions immediately before use.
-
Issue 2: I'm observing high levels of cell toxicity even at low concentrations.
-
Possible Cause: Certain cell lines may be particularly sensitive to this compound or the vehicle (DMSO). Higher concentrations of this compound have been noted to be toxic in some cell types.[4]
-
Solution:
-
Perform a comprehensive dose-response curve starting from a very low concentration (e.g., 0.1 µM) to identify the optimal therapeutic window for your specific cell type.
-
Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure the toxicity is not from the solvent.
-
Reduce the treatment duration. A 24-hour pre-treatment has been shown to be effective for inducing HSP70.[4]
-
Issue 3: I am not observing a significant neuroprotective effect or HSP70 induction.
-
Possible Cause: The concentration may be too low, the treatment timing may be suboptimal, or the experimental model of injury is not responsive to this pathway.
-
Solution:
-
Concentration: Gradually increase the concentration of this compound based on your initial dose-response data.
-
Timing: For in vitro studies, pre-treating cells for 24 hours before inducing injury is a common starting point.[4][5] For in vivo stroke models, delayed administration (4-8 hours post-ischemia) has shown efficacy, but earlier treatment may be more effective.[1]
-
Verification: Confirm target engagement by measuring the upregulation of HSP70 protein levels via Western blot or mRNA levels via qPCR.[2][4]
-
Model Considerations: The efficacy of neuroprotective agents can be highly dependent on the specific injury model. Ensure your model (e.g., severity of ischemic insult) is appropriate and standardized.[6][7]
-
Section 3: Data & Visualizations
Data Tables
Table 1: Summary of Published In Vitro Effective Concentrations of this compound
| Cell Type | Concentration Range | Observed Effect | Citation |
| Differentiated THP-1 | 6.25 - 12.5 µM | 60-90% inhibition of LPS-induced TNF-α expression | [2] |
| HeLa Cells | 6.25 - 12.5 µM | Activation of HSF1 | [3] |
| Endothelial & Leukocyte Cells | 10 - 50 µM | Dose-dependent induction of HSPA1B overexpression | [3] |
| Nucleus Pulposus (NP) Cells | 1 µM | Enhanced HSP70 expression and cytoprotection | [4] |
Table 2: Summary of Published In Vivo Dosing of this compound
| Animal Model | Dosing Regimen | Route of Administration | Observed Effect | Citation |
| Rat (Transient Ischemic Stroke) | 9 mg/kg | Intraperitoneal | Reduced neuronal injury, edema, and disability; improved survival | [1][3] |
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of this compound leading to neuroprotection.
Caption: Workflow for optimizing this compound concentration.
Section 4: Experimental Protocols
Protocol 1: In Vitro Dose-Response and Neuroprotection Assay
This protocol outlines a method to determine the optimal neuroprotective concentration of this compound in a neuronal cell line (e.g., SH-SY5Y) using an Oxygen-Glucose Deprivation (OGD) model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Glucose-free medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Hypoxia chamber or incubator (1% O₂)
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in a complete culture medium (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25 µM). Include a vehicle-only control (containing the highest % of DMSO).
-
Remove the old medium from cells and add 100 µL of the this compound-containing medium or vehicle control. Incubate for 24 hours.
-
Oxygen-Glucose Deprivation (OGD):
-
Prepare the OGD medium (glucose-free medium).
-
Remove the pre-treatment medium and wash cells once with PBS.
-
Add 100 µL of OGD medium to the "injury" wells. Add 100 µL of complete medium to "no-injury" control wells.
-
Place the plate in a hypoxia chamber for a predetermined duration (e.g., 4-6 hours), which should be optimized to induce ~50% cell death.
-
-
Reperfusion: Remove the plate from the hypoxia chamber, replace the OGD medium with a complete culture medium, and return the plate to a normoxic incubator for 24 hours.
-
Cell Viability Assessment: Add the cell viability reagent (e.g., MTT) according to the manufacturer's instructions and measure the absorbance/fluorescence using a plate reader.
-
Data Analysis: Normalize the viability data to the "no-injury" control wells. Plot cell viability against this compound concentration to determine the dose at which maximum protection is observed without inherent toxicity.
Protocol 2: Western Blot for HSP70 Induction
This protocol verifies that this compound treatment induces the expression of its target, HSP70.
Materials:
-
6-well cell culture plates
-
Treated cell samples (from a parallel experiment to Protocol 1)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HSP70, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Methodology:
-
Cell Lysis: After treating cells with the optimal concentration of this compound (determined from Protocol 1) for 24 hours, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary anti-HSP70 antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the HSP70 band intensity to the loading control to compare expression levels between treated and untreated groups.
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRC 051384 – Bioquote [bioquote.com]
- 4. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
potential cytotoxicity of TRC051384 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of TRC051384, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a potent inducer of Heat Shock Protein 70 (HSP70).[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), which leads to the increased transcription of HSP70.[1][2] HSP70 is a molecular chaperone involved in protecting cells from stress and has shown protective effects against neuronal trauma by inhibiting necroptosis.[1]
Q2: Is this compound cytotoxic at high concentrations?
Yes, there is evidence to suggest that this compound can exhibit cytotoxic effects at higher concentrations. While it shows protective effects at lower concentrations, one study has reported that higher concentrations of this compound were toxic to nucleus pulposus (NP) cells.[3] Researchers should perform dose-response experiments to determine the optimal, non-toxic concentration for their specific cell type and experimental conditions.
Q3: What are the reported effects of this compound at various concentrations?
The effects of this compound are dose-dependent. At lower concentrations, it induces HSP70 and exhibits protective and anti-inflammatory effects. At higher concentrations, it can lead to cytotoxicity. A summary of observed effects is provided in the table below.
Data Summary
Table 1: Summary of Observed Effects of this compound at Different Concentrations
| Concentration Range | Observed Effect | Cell Line/Model | Reference |
| 1 µM | Enhanced expression of HSP70 under compression. | Nucleus Pulposus (NP) cells | [3] |
| 6.25 µM | 60% inhibition of LPS-induced TNF-α expression. | Differentiated THP-1 cells | [1] |
| 12.5 µM | 90% inhibition of LPS-induced TNF-α expression. | Differentiated THP-1 cells | [1] |
| High Concentrations | Toxic to cells. | Nucleus Pulposus (NP) cells | [3] |
Experimental Protocols
To assess the potential cytotoxicity of this compound in your experimental setup, standard cell viability and cytotoxicity assays are recommended. Below are detailed protocols for two common assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (lysed cells).
Troubleshooting Guides
Issue 1: High background in the MTT assay.
-
Potential Cause: Contamination of reagents or media, or direct reduction of MTT by this compound.
-
Troubleshooting Steps:
-
Ensure all reagents and media are sterile.
-
Run a control with this compound in cell-free media to check for direct MTT reduction. If this occurs, consider using an alternative viability assay.
-
Use phenol (B47542) red-free media, as it can interfere with absorbance readings.
-
Issue 2: Inconsistent results in the LDH assay.
-
Potential Cause: Variable cell numbers, presence of serum in the medium (which contains LDH), or improper handling of the supernatant.
-
Troubleshooting Steps:
-
Ensure accurate and consistent cell seeding in all wells.
-
Use serum-free medium during the final hours of treatment if possible, or use a medium with low serum content.
-
Avoid disturbing the cell monolayer when collecting the supernatant to prevent artificial cell lysis.
-
Issue 3: Discrepancy between MTT and LDH assay results.
-
Potential Cause: The assays measure different cellular parameters. MTT measures metabolic activity, while LDH measures membrane integrity. A compound could affect one without immediately affecting the other.
-
Troubleshooting Steps:
-
Analyze the time course of cytotoxicity. A decrease in metabolic activity (MTT) may precede loss of membrane integrity (LDH).
-
Consider the mechanism of cell death. Apoptosis may initially lead to a decrease in metabolic activity without significant LDH release.
-
Supplement with a third assay that measures another parameter of cell death, such as a caspase activity assay for apoptosis.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with TRC051384: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with TRC051384. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that potently induces the expression of Heat Shock Protein 70 (HSP70).[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), which leads to the transcription of HSP70 genes.[3] This induction of HSP70 provides protective effects against cellular stress and has been studied in contexts such as neuronal trauma and ischemic stroke.[1][3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C. Stock solutions stored at -80°C can be stable for up to two years, while at -20°C, they are stable for one year.[1]
Q3: Can this compound be used in in vivo studies?
Yes, this compound has been used in animal models, specifically in rat models of transient ischemic stroke.[3][5][6] For in vivo administration, specific formulations are required to ensure solubility and bioavailability.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected HSP70 induction.
Q: My experiments show variable or low induction of HSP70 after treatment with this compound. What are the possible causes and solutions?
Several factors can contribute to inconsistent HSP70 induction. Below is a systematic guide to troubleshoot this issue.
-
Cellular Health and Density: Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may not respond optimally to HSP70 induction.
-
Compound Solubility: this compound may precipitate out of solution, especially in aqueous media. Visually inspect your media for any signs of precipitation. If precipitation is observed, refer to the solubility troubleshooting section below.
-
Incubation Time and Concentration: The optimal concentration and incubation time can vary between cell lines. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell type. For example, in HeLa cells, HSP70B mRNA induction was observed after 4 hours of treatment with 6.25 µM and 12.5 µM of this compound.[2]
-
Reagent Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Experimental Workflow for Optimizing HSP70 Induction
Caption: A step-by-step workflow for determining the optimal concentration and incubation time for this compound-mediated HSP70 induction.
Issue 2: Compound precipitation in cell culture media.
Q: I am observing precipitation after adding this compound to my cell culture media. How can I resolve this?
Precipitation is a common issue when working with hydrophobic compounds in aqueous solutions.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and improve compound solubility.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can help maintain solubility.
-
Sonication/Heating: If precipitation occurs during the preparation of a stock solution, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Serum Concentration: The presence of serum in the media can sometimes help to stabilize hydrophobic compounds. If you are using serum-free media, consider if a low percentage of serum can be tolerated in your experiment.
Issue 3: Unexpected cellular toxicity.
Q: I am observing higher-than-expected cell death after treatment with this compound. What could be the cause?
While this compound is generally used for its protective effects, off-target effects or issues with the experimental setup can lead to toxicity.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final DMSO concentration as your highest this compound dose to assess solvent toxicity.
-
Compound Concentration: Exceedingly high concentrations of any compound can be toxic. Refer to published literature for typical working concentrations. For instance, studies have shown effective concentrations in the range of 6.25 µM to 12.5 µM for inhibiting LPS-induced TNF-α expression.[1]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
Signaling Pathway of this compound Action
Caption: The signaling pathway of this compound, leading to the induction of HSP70 and subsequent cellular protection.
Data Summary and Experimental Protocols
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| HSP70B mRNA Induction | Several hundred-fold | HeLa and rat primary mixed neurons | [1] |
| Inhibition of TNF-α | 60% inhibition at 6.25 µM | Differentiated THP-1 cells | [1] |
| Inhibition of TNF-α | 90% inhibition at 12.5 µM | Differentiated THP-1 cells | [1] |
| Infarct Reduction (in vivo) | 87% reduction in penumbra | Rat model of transient ischemic stroke | [3] |
| Brain Edema Reduction (in vivo) | 25% reduction | Rat model of transient ischemic stroke | [3] |
| Survival Improvement (in vivo) | 50% by day 2, 67.3% by day 7 | Rat model of transient ischemic stroke | [3] |
Detailed Experimental Protocols
Protocol 1: In Vitro HSP70 Induction in HeLa Cells
-
Cell Seeding: Seed HeLa cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare fresh working solutions in cell culture media.
-
Treatment: Treat the cells with final concentrations of 6.25 µM and 12.5 µM this compound. Include a vehicle control with the same final DMSO concentration.
-
Incubation: Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Isolation and qPCR: After incubation, wash the cells with PBS and isolate total RNA using a suitable kit. Perform quantitative real-time PCR (qPCR) to measure the relative expression of HSP70B mRNA, using a housekeeping gene (e.g., GAPDH) for normalization.
Protocol 2: In Vivo Administration in a Rat Model of Ischemic Stroke
This protocol is for informational purposes and should be adapted and approved by an institutional animal care and use committee.
-
Animal Model: Induce focal cerebral ischemia in rats using the intraluminal suture technique to occlude the middle cerebral artery (MCA) for 2 hours.
-
Compound Formulation: Prepare this compound for intraperitoneal (i.p.) injection. Two example protocols for solubilizing this compound for in vivo use are:
-
Dosing Regimen:
-
Assessment: Monitor neurological disability and survival for up to 7 days. Assess infarct and edema progression using magnetic resonance imaging (MRI) at various time points post-insult.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRC 051384 – Bioquote [bioquote.com]
- 6. | BioWorld [bioworld.com]
Technical Support Center: Controlling for Off-Target Effects of TRC051384
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and controlling the off-target effects of TRC051384, a potent inducer of Heat Shock Protein 70 (HSP70).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inducer of Heat Shock Protein 70 (HSP70).[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the expression of heat shock proteins.[2] This induction of HSP70 provides protective effects against cellular stress, such as that observed in neuronal trauma and ischemic stroke.[1][3]
Q2: Are there any known off-target effects of this compound?
A2: As of the latest available data, specific off-target interaction panels or comprehensive screening results for this compound are not publicly available. As with any small molecule inhibitor, there is a potential for off-target effects. Therefore, it is crucial for researchers to empirically validate the on-target effects and investigate potential off-target interactions within their specific experimental models. This guide provides detailed protocols and strategies to help you assess these potential effects.
Q3: My desired phenotype is observed with this compound treatment, but how can I be certain it's an on-target effect of HSP70 induction?
A3: This is a critical question in pharmacological studies. A multi-pronged approach is recommended to confirm the on-target effects of this compound:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of HSF1 or HSP70. If the phenotype observed with this compound is diminished or absent in the knockdown/knockout cells, it strongly suggests an on-target effect.
-
Rescue Experiments: In HSF1 or HSP70 knockdown/knockout cells, the effect of this compound should be attenuated. Re-introducing the target protein (e.g., via an expression vector) should "rescue" the phenotype upon this compound treatment.
Q4: I have identified a potential off-target protein in my proteomics screen after this compound treatment. What are the next steps for validation?
A4: Validating a hit from a proteomics screen is essential to confirm it as a genuine off-target. The following steps are recommended:
-
Target Engagement: Use a direct binding assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound physically interacts with the putative off-target protein in cells.
-
Functional Assays: Investigate whether this compound modulates the activity of the identified protein. For example, if the potential off-target is a kinase, perform a kinase activity assay in the presence of this compound.
-
Dose-Response Correlation: Determine if the dose-response curve for the off-target effect correlates with the dose-response for the on-target effect (HSP70 induction). A significant separation in potency can help in designing experiments that minimize the off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent HSP70 induction with this compound.
| Possible Cause | Troubleshooting Suggestion |
| Compound Solubility/Stability | This compound is soluble in DMSO.[2] Prepare fresh dilutions from a frozen stock for each experiment. Ensure the final DMSO concentration in the cell culture medium is low (<0.1%) to avoid solvent-induced stress responses. |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at a consistent density. Cellular stress responses can be highly sensitive to culture conditions. |
| Treatment Duration and Concentration | Optimize the concentration and duration of this compound treatment for your specific cell type. A time-course and dose-response experiment is recommended to determine the optimal conditions for HSP70 induction. |
| Antibody Quality for Western Blot | Use a well-validated antibody for HSP70. Run positive (e.g., heat shock-treated cells) and negative controls to ensure antibody specificity. |
Issue 2: Difficulty in distinguishing on-target from off-target effects.
| Possible Cause | Troubleshooting Suggestion |
| Pleiotropic Effects of HSF1 Activation | HSF1 activation can lead to the expression of multiple heat shock proteins and other genes. Use genetic controls (HSF1 or HSP70 knockdown) to dissect the specific contribution of HSP70 to the observed phenotype. |
| Lack of a Negative Control Compound | A structurally similar but inactive analog of this compound would be an ideal negative control. If unavailable, use a structurally distinct HSP70 inducer as an orthogonal control. |
| Off-target effects at high concentrations | Use the lowest effective concentration of this compound that induces HSP70 without causing overt toxicity. High concentrations are more likely to engage off-targets. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| HSP70B mRNA Induction | Several hundred-fold | HeLa and rat primary mixed neurons | [1] |
| HSF1 Transcriptional Activity | Significant dose-dependent increase | HeLa cells | [1] |
| LPS-induced TNF-α Inhibition | 60% inhibition at 6.25 µM; 90% inhibition at 12.5 µM | Differentiated THP-1 cells | [1] |
| In vivo Efficacy (Ischemic Stroke) | 87% reduction in penumbra recruitment to infarct; 25% reduction in brain edema | Rat model of transient ischemic stroke (9 mg/kg, i.p.) | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to a target protein (e.g., HSP70 or a putative off-target) in intact cells.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies for the target protein and loading control
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS containing protease inhibitors, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration, and analyze equal amounts of protein by Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A ligand-induced stabilization will result in more soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle control.
Protocol 2: Quantitative Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying potential off-target proteins of this compound using quantitative mass spectrometry.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (DMSO)
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT, iodoacetamide
-
Trypsin
-
Sample cleanup columns (e.g., C18)
-
LC-MS/MS instrument and software
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control. Include multiple biological replicates.
-
Cell Lysis and Protein Digestion: Lyse the cells, reduce and alkylate the proteins, and digest them into peptides using trypsin.
-
Peptide Cleanup: Desalt the peptide samples using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to controls.
-
Hit Validation: Prioritize potential off-targets for validation using orthogonal methods as described in the FAQs.
Visualizations
Caption: Proposed signaling pathway for this compound and potential for off-target effects.
Caption: Experimental workflow for validating on-target and investigating off-target effects.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
Technical Support Center: Improving the Bioavailability of TRC051384 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of TRC051384 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known solubility?
A1: this compound is a potent inducer of heat shock protein 70 (HSP70) and has been investigated for its neuroprotective effects in conditions like ischemic stroke.[1][2] It belongs to the substituted 2-propen-1-one class of compounds.[1][3] Based on available data, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Its aqueous solubility is not explicitly stated but is likely to be low, which is a common challenge for oral bioavailability.
Q2: My in vivo oral administration study with this compound is showing low and variable plasma concentrations. What are the potential causes?
A2: Low and inconsistent plasma concentrations of this compound following oral administration can stem from several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, limiting its absorption.
-
Low Permeability: The drug may have difficulty crossing the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound might be extensively metabolized in the liver before it reaches systemic circulation.
-
Formulation Issues: The formulation used for dosing may not be optimal for solubilizing and presenting the drug for absorption. This can include issues with vehicle selection and lack of formulation homogeneity.[4]
-
Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen.[5]
Q3: What are the initial steps to troubleshoot low bioavailability of this compound?
A3: Start by evaluating your current formulation and experimental procedures. Ensure your dosing formulation is homogenous, especially if it's a suspension.[4] Standardize the fasting state of your animals, as food can significantly impact drug absorption.[4] Re-evaluate the vehicle used for oral gavage; for poorly soluble compounds, consider lipid-based formulations or suspensions with appropriate suspending agents for more consistent absorption.[4]
Troubleshooting Guide
Issue: Inconsistent Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhomogeneous dosing formulation (e.g., suspension settling) | Ensure the formulation is thoroughly mixed before each administration. Use a suitable suspending agent to maintain uniformity. | More consistent plasma concentrations across different animals and study days. |
| Variable fasting state of animals | Standardize the fasting period for all animals before dosing. | Reduced variability in drug absorption and pharmacokinetic profiles. |
| Inappropriate dosing vehicle | Test different vehicles. For poorly soluble compounds, consider lipid-based formulations or amorphous solid dispersions.[6] | Improved and more consistent drug absorption. |
Data Presentation: Example Pharmacokinetic Data
The following table presents hypothetical data to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound in rats.
Table 1: Example Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Micronized Suspension | 120 ± 30 | 1.5 | 700 ± 150 | 14 |
| Solid Dispersion | 350 ± 50 | 1.0 | 2100 ± 300 | 42 |
| Nano-suspension | 450 ± 60 | 1.0 | 2800 ± 400 | 56 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 80 | 0.5 | 3500 ± 500 | 70 |
Note: This data is for illustrative purposes only and is not derived from actual studies on this compound.
Experimental Protocols
Preparation of a Micronized Suspension of this compound
-
Objective: To increase the surface area of the drug particles to enhance dissolution.[7]
-
Materials: this compound powder, 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water, milling apparatus (e.g., jet mill).
-
Procedure:
-
Mill the this compound powder to achieve a particle size in the range of 2-5 µm.
-
Verify the particle size using a suitable method like laser diffraction.
-
Wet the micronized powder with a small amount of the HPMC solution to form a paste.
-
Gradually add the remaining HPMC solution while stirring to form a homogenous suspension at the desired concentration.
-
Continuously stir the suspension before and during animal dosing to ensure uniformity.
-
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.[8][9]
-
Materials: this compound, a lipid vehicle (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.
-
Dissolve this compound in the selected lipid vehicle with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the lipid phase and mix until a clear, homogenous solution is formed.
-
The final formulation should be a clear, isotropic liquid that forms a stable microemulsion upon dilution with water.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Formulation strategies to enhance bioavailability.
Caption: Simplified signaling pathway of this compound.
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRC 051384 – Bioquote [bioquote.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioavailability - Wikipedia [en.wikipedia.org]
- 6. upm-inc.com [upm-inc.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
TRC051384 Technical Support Center: Optimizing HSP70 Induction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing TRC051384, a potent inducer of Heat Shock Protein 70 (HSP70). The information is designed to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that potently induces the expression of HSP70.[1] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the heat shock response.[2][3] Upon activation, HSF1 translocates to the nucleus, binds to heat shock elements (HSEs) in the promoter region of the HSP70 gene, and initiates its transcription.[4] This leads to an increase in HSP70 mRNA and subsequent protein synthesis.
Q2: What is the recommended concentration of this compound for in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies provide a starting point for optimization. For example, in HeLa cells, concentrations of 6.25 µM and 12.5 µM have been shown to significantly increase HSF1 transcriptional activity.[1] In another study involving nucleus pulposus cells, 1 µM of this compound was used for 24 hours to promote the expression of HSP70.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and desired level of HSP70 induction.
Q3: What is the optimal treatment duration for HSP70 induction with this compound?
A3: The optimal treatment duration for maximal HSP70 protein induction is a critical parameter that requires empirical determination. While this compound induces HSP70B mRNA by several hundred-fold in HeLa and rat primary mixed neurons, the kinetics of protein expression will follow.[1] Generally, HSP70 protein levels become detectable by Western blot around 12 hours after a heat shock stimulus and can continue to increase, reaching a maximum at approximately 36 hours.[6] For this compound, a time-course experiment is highly recommended. We suggest treating your cells with the optimized concentration of this compound and harvesting cell lysates at various time points (e.g., 6, 12, 24, 36, and 48 hours) to determine the peak of HSP70 protein expression by Western blot.
Q4: How can I confirm that this compound is activating HSF1 in my experimental system?
A4: HSF1 activation can be assessed through several methods. A common approach is to examine the phosphorylation status of HSF1. Upon activation, HSF1 undergoes phosphorylation at specific serine residues, such as S326, which is often used as a marker for activated HSF1.[7] This can be detected by Western blot using a phospho-specific HSF1 antibody. Additionally, an electrophoretic mobility shift assay (EMSA) can be performed to assess the DNA-binding activity of HSF1 to its consensus HSE sequence.[8] Commercially available HSF1 transcription factor activity assay kits, which are typically ELISA-based, can also provide a quantitative measure of HSF1 activation.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no HSP70 induction observed after this compound treatment. | Suboptimal concentration of this compound. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 25 µM) to determine the optimal concentration for your cell line. |
| Inappropriate treatment duration. | Conduct a time-course experiment, collecting samples at multiple time points (e.g., 6, 12, 24, 36, 48 hours) to identify the peak of HSP70 protein expression. | |
| Poor cell health or viability. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the chosen this compound concentration is not cytotoxic. | |
| Inefficient HSF1 activation. | Verify HSF1 activation using a phospho-specific HSF1 antibody in a Western blot or by performing an HSF1 activity assay. | |
| High cell death observed after treatment. | This compound concentration is too high. | Lower the concentration of this compound. A study on nucleus pulposus cells noted that higher concentrations of this compound can be toxic.[5] Perform a cytotoxicity assay to determine the IC50 value for your cell line. |
| Prolonged treatment duration. | Reduce the incubation time with this compound. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Western Blot for HSP70 Detection
This protocol outlines the general steps for detecting HSP70 protein levels in cell lysates following treatment with this compound.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
MTT Assay for Cell Viability
This protocol is for assessing cell viability after treatment with this compound to determine potential cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and appropriate vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of heat shock protein 70 protects mesangial cells against oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSF1 phosphorylation establishes an active chromatin state via the TRRAP–TIP60 complex and promotes tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct activation of HSF1 by macromolecular crowding and misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. assaygenie.com [assaygenie.com]
Technical Support Center: TRC051384 in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TRC051384 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1] It functions by activating Heat Shock Factor 1 (HSF1), a transcription factor that binds to the heat shock element (HSE) in the promoter region of the HSP70 gene, leading to increased HSP70 mRNA and protein expression.[2] This induction of HSP70 provides cytoprotective effects against various cellular stressors.
Q2: What is the recommended starting concentration for this compound in cell culture?
Based on published studies, a concentration of 1 µM has been shown to effectively induce HSP70 expression in nucleus pulposus cells.[3] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. For initial experiments, a concentration range of 0.1 µM to 10 µM is a reasonable starting point.
Q3: Is this compound cytotoxic?
Yes, higher concentrations of this compound can be toxic to cells.[3] It is crucial to perform a cytotoxicity assay to determine the optimal non-toxic working concentration for your specific cell line and experimental duration.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The product datasheet from the supplier should be consulted for specific storage recommendations.[1]
Q5: How stable is this compound in cell culture medium?
Currently, there is limited publicly available data on the stability of this compound in cell culture medium at 37°C. The stability of small molecules in culture can be influenced by factors such as temperature, pH, and media components. For long-term experiments, it is advisable to replenish the medium with fresh this compound periodically (e.g., every 24-48 hours) or to experimentally determine its half-life in your specific culture conditions.
Q6: Are there any known off-target effects of this compound?
While this compound is characterized as a potent HSP70 inducer, specific off-target profiling data is not widely available. As with any small molecule inhibitor, the potential for off-target effects should be considered, especially in long-term studies.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term culture of cells with this compound.
| Issue | Potential Cause | Recommended Action |
| Decreased cell viability or signs of cytotoxicity | Concentration of this compound is too high: Higher concentrations have been shown to be toxic.[3] | Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 and select a non-toxic working concentration. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be detrimental to cells. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Inconsistent or diminishing effect of this compound over time | Compound degradation: this compound may not be stable in culture medium at 37°C for extended periods. | Replenish the culture medium with fresh this compound every 24-48 hours. Alternatively, perform a stability study to determine the half-life of the compound in your specific media. |
| Cellular resistance: Cells may develop mechanisms to counteract the effects of the compound over time. | This is a complex issue. Consider intermittent dosing schedules or combination treatments if resistance is suspected. | |
| Unexpected phenotypic changes or off-target effects | Pleiotropic effects of HSP70 induction: As a molecular chaperone, HSP70 interacts with numerous cellular proteins and pathways. Its sustained overexpression could lead to unforeseen biological consequences. | Carefully characterize the cellular phenotype. Use appropriate controls, such as a structurally related but inactive compound if available. Consider validating key findings using a secondary method, such as siRNA-mediated HSP70 knockdown. |
| Undisclosed off-target activity of this compound: The compound may be interacting with other cellular targets. | Review the literature for any new information on the selectivity of this compound. If off-target effects are a major concern, consider performing a broad-panel kinase or receptor screen. |
Experimental Protocols
1. Protocol for Determining Optimal Concentration and Cytotoxicity of this compound
This protocol uses a standard MTT assay to determine the cytotoxic effects of this compound and to identify a suitable working concentration.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with media changes).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Select a working concentration for your long-term experiments that shows high efficacy in inducing HSP70 (can be determined by Western blot or qPCR) and minimal cytotoxicity (e.g., >90% cell viability).
-
2. Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for evaluating the chemical stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase and standards for HPLC analysis
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the intended working concentration.
-
Prepare two sets of samples: one with complete medium (containing serum) and one with serum-free medium.
-
Also, prepare a control sample of this compound in a stable solvent (e.g., DMSO) at the same concentration.
-
-
Incubation:
-
Incubate the media-containing samples at 37°C in a CO2 incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and prepare them for HPLC analysis (e.g., by protein precipitation with acetonitrile (B52724) followed by centrifugation).
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t1/2) of this compound in your cell culture medium. This will inform how frequently the medium needs to be replenished in your long-term experiments.
-
Visualizations
Caption: Signaling pathway of this compound-mediated HSP70 induction.
Caption: Troubleshooting workflow for this compound in long-term cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Experimental Variability with TRC051384
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage experimental variability when working with the novel PI3K/Akt/mTOR pathway inhibitor, TRC051384.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a key factor in the development and progression of numerous cancers.[1][2] this compound is designed to block the catalytic activity of PI3K, thereby preventing the downstream phosphorylation and activation of Akt and mTOR, which are crucial for cell growth, proliferation, and survival.[1][3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound are critical for maintaining its stability and activity. It is recommended to prepare a high-concentration stock solution in a suitable solvent such as DMSO.[5][6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][6] Store stock solutions at -20°C or -80°C in amber vials or tubes wrapped in foil to protect from light.[5] A color change in the solution may indicate degradation.[5]
Q3: I'm observing inconsistent results between different experimental batches. What are the likely causes?
A3: Inconsistent results can arise from several sources of variability:
-
Compound Stability: Ensure you are using a fresh aliquot of this compound for each experiment to avoid issues with degradation.[5][6]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact the cellular response. It is crucial to standardize your cell culture protocols.[6]
-
Reagent Variability: Always use reagents within their expiration dates and ensure they have been stored correctly.[6]
-
Pipetting and Dilution Errors: Calibrate your pipettes regularly and ensure accurate serial dilutions.
Q4: How can I confirm that the observed effects of this compound are due to on-target inhibition of the PI3K/Akt/mTOR pathway?
A4: To validate the on-target activity of this compound, consider the following approaches:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream targets of the PI3K/Akt/mTOR pathway, such as Akt (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1.[1][7] A dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound would indicate on-target activity.
-
Use of a Structurally Unrelated Inhibitor: Employing a different inhibitor with a distinct chemical structure that also targets the PI3K/Akt/mTOR pathway can help confirm that the observed phenotype is due to inhibition of the intended target.[6]
-
Rescue Experiments: If possible, overexpressing a resistant mutant of the target protein should reverse the effects of the inhibitor, providing strong evidence for on-target activity.[6]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability (e.g., MTT, CellTiter-Glo) assay results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| Compound precipitation at high concentrations. | Visually inspect treatment wells for precipitation. If observed, consider using a lower concentration range or a different solvent system. | |
| Inconsistent inhibition of Akt phosphorylation in Western blots | Suboptimal antibody concentration. | Titrate the primary and secondary antibodies to determine the optimal working concentration.[8] |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) and ensure good contact between the gel and membrane.[1] | |
| Insufficient phosphatase inhibitor in lysis buffer. | Always use fresh lysis buffer supplemented with a cocktail of phosphatase inhibitors.[9] | |
| High background signal. | Increase the duration and number of washing steps. Consider using a different blocking agent (e.g., BSA for phospho-antibodies).[1][8] |
In Vivo Xenograft Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth within the control group | Inconsistent number or viability of injected cells. | Standardize cell counting and viability assessment (e.g., trypan blue exclusion) before injection.[10] |
| Variation in animal health, age, or weight. | Use a homogenous cohort of animals for the study.[10] | |
| Suboptimal tumor implantation technique. | Ensure consistent injection depth, volume, and location. Consider using a matrix like Matrigel to improve engraftment consistency.[10] | |
| Inconsistent response to this compound treatment | Inaccurate dosing or unstable drug formulation. | Prepare fresh this compound formulations daily and verify the concentration. Ensure consistent administration (e.g., time of day, route).[10] |
| Heterogeneity of the xenograft model. | Characterize the molecular profile of your xenograft model. Consider using multiple models to assess a range of responses.[10] | |
| Development of drug resistance. | Analyze tumor tissue post-treatment to investigate potential resistance mechanisms.[10] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using an MTT Cell Viability Assay
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for background control.[9]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical IC50 Data for this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 120 |
| A549 | Lung Cancer | 250 |
| U87 MG | Glioblastoma | 85 |
Protocol 2: Western Blot Analysis of p-Akt (Ser473) Inhibition by this compound
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.[9]
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[9]
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C with gentle agitation.[9] Recommended antibodies and dilutions can be found in the table below.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and capture the image using a chemiluminescence imager or X-ray film.[1]
-
Densitometry Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Recommended Antibodies for Western Blot:
| Target Protein | Phosphorylation Site | Recommended Antibody (Vendor, Cat. No.) | Dilution |
| Akt | Ser473 | Cell Signaling Technology, #4060 | 1:1000 |
| Akt (Total) | - | Cell Signaling Technology, #9272 | 1:2000 |
| S6 Ribosomal Protein | Ser235/236 | Cell Signaling Technology, #2211 | 1:1000 |
| S6 Ribosomal Protein (Total) | - | Cell Signaling Technology, #2217 | 1:1000 |
| 4E-BP1 | Thr37/46 | Cell Signaling Technology, #2855 | 1:1000 |
| 4E-BP1 (Total) | - | Cell Signaling Technology, #9644 | 1:1000 |
Hypothetical Densitometry Data for p-Akt (Ser473) Inhibition by this compound in MCF-7 cells (24h treatment):
| This compound Conc. (nM) | p-Akt/Total Akt Ratio (Fold Change vs. Control) |
| 0 (Vehicle) | 1.00 |
| 5 | 0.65 |
| 50 | 0.25 |
| 500 | 0.05 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of pathway inhibition.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: TRC051384 Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the TRC051384 protocol. The information is designed to address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide is intended to help users identify and resolve common issues that may arise when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or phase separation of this compound during preparation. | Improper dissolution technique. | Use heat and/or sonication to aid in the dissolution of this compound.[1] |
| Incorrect solvent composition. | Follow the recommended solvent protocols strictly. Two effective protocols are: 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] 2. 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] | |
| Low or no induction of HSP70 expression. | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. This compound has been shown to induce HSP70B mRNA by several hundred folds in HeLa and rat primary mixed neurons in a dose-dependent manner.[1] |
| Insufficient incubation time. | Optimize the incubation time. A 24-hour pretreatment has been used effectively in nucleus pulposus (NP) cells.[2][3] | |
| Cell type-specific resistance or different response kinetics. | Different cell lines may have varying sensitivities to this compound. Consider testing a range of concentrations and time points. | |
| Degradation of the compound. | Prepare fresh solutions of this compound for each experiment from a DMSO stock. While specific degradation pathways are not extensively published, the benzothiazole (B30560) moiety suggests potential metabolic vulnerabilities.[4] | |
| Unexpected cytotoxicity or cell death. | High concentration of this compound. | Higher concentrations of this compound can be toxic to cells.[3] Determine the optimal non-toxic concentration range for your cell type using a cell viability assay. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. | |
| Inconsistent or variable results between experiments. | Inconsistent preparation of this compound solution. | Prepare a fresh stock solution for each set of experiments and ensure complete dissolution. |
| Variations in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inducer of Heat Shock Protein 70 (HSP70).[1][5] It functions by activating Heat Shock Factor 1 (HSF1), a transcription factor that drives the expression of HSP70.[5] The induction of HSP70 provides protective effects against cellular stress, such as that caused by neuronal trauma and ischemic stroke, partly through the inhibition of necroptosis.[1]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type dependent. For nucleus pulposus (NP) cells, a concentration of 1 µM was found to enhance HSP70 expression under compression.[3] In differentiated THP-1 cells, this compound showed 60% inhibition of LPS-induced TNF-α expression at 6.25 µM and 90% inhibition at 12.5 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to make a stock solution. For in vivo studies in rats, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[1] Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Q4: In which cell types has this compound been shown to be effective?
A4: this compound has been shown to be effective in various cell types, including:
Q5: What are the downstream effects of HSP70 induction by this compound?
A5: Induction of HSP70 by this compound leads to several downstream effects, including:
-
Elevated chaperone activity.[5]
-
Anti-inflammatory activity.[5]
-
Inhibition of the mitochondrial apoptotic pathway by suppressing mitochondrial fission.[3]
-
Attenuation of neuronal necroptosis through the HSP90α-RIPK3 pathway.
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Assay: Use a commercial cell viability reagent such as XTT or WST-1.[6]
-
Prepare the reagent according to the manufacturer's instructions.
-
Add 10 µL of the reconstituted reagent to each well.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Western Blot for HSP70 Detection
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection:
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Preparation:
-
Harvest cells after treatment and wash them twice with cold PBS.[8]
-
-
Staining:
-
Analysis: Analyze the samples by flow cytometry within one hour.[8]
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyethyl disulfide as an efficient metabolic assay for cell viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Validation & Comparative
A Comparative Guide to TRC051384 and Other HSP70 Inducers for Neuroprotective and Cytoprotective Research
For Researchers, Scientists, and Drug Development Professionals
The induction of Heat Shock Protein 70 (HSP70) is a promising therapeutic strategy for a range of conditions linked to protein misfolding and cellular stress, including ischemic stroke, neurodegenerative diseases, and inflammatory disorders. HSP70 functions as a molecular chaperone, facilitating the refolding of damaged proteins, preventing aggregation, and inhibiting apoptotic pathways. A variety of small molecules have been identified that can elevate cellular HSP70 levels. This guide provides an objective comparison of TRC051384, a potent HSP70 inducer, with other well-characterized classes of inducers, supported by available experimental data.
Overview of HSP70 Inducers
HSP70 inducers can be broadly categorized by their mechanism of action. The primary pathway for HSP70 induction involves the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.
-
This compound : A novel compound belonging to the substituted 2-propen-1-one class. It is a potent, direct inducer of HSP70 that functions through the activation of HSF1.[1][2] It has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models.[1][3]
-
HSP90 Inhibitors (e.g., Geldanamycin, 17-AAG) : This class of compounds binds to the N-terminal ATP-binding pocket of HSP90. Under normal conditions, HSP90 holds HSF1 in an inactive complex. Inhibition of HSP90 releases HSF1, allowing it to trimerize, translocate to the nucleus, and initiate the transcription of HSP70 and other heat shock genes.[4] Geldanamycin itself has limitations due to hepatotoxicity, leading to the development of derivatives like 17-AAG (Tanespimycin).[5][6]
-
HSF1 Co-inducers (e.g., Arimoclomol) : These compounds do not typically induce HSP70 expression on their own. Instead, they act to prolong or amplify the activation of HSF1 once a stress response has already been initiated.[7][8] Arimoclomol (B1213184) is thought to stabilize the active, DNA-bound state of HSF1.[8]
-
Natural Compounds (e.g., Celastrol) : Celastrol, a quinone methide triterpenoid (B12794562) from the "Thunder God Vine," is a potent anti-inflammatory and antioxidant agent that upregulates HSP70 by activating HSF1 through a mechanism that is still being fully elucidated.[9][10]
Comparative Performance Data
The following tables summarize quantitative data from various preclinical studies. It is critical to note that these results were obtained from different experiments and cell/animal models; therefore, direct comparison of absolute values should be made with caution.
Table 1: In Vitro Activity of HSP70 Inducers
| Compound | Assay / Cell Line | Concentration | Result | Citation |
| This compound | HSP70B mRNA Induction (HeLa cells, Rat Neurons) | Dose-dependent | Several hundred-fold increase | [2] |
| HSF1 Transcriptional Activity (HeLa cells) | 12.5 - 25 µM | Significant dose-dependent increase | [2] | |
| Anti-inflammatory Activity (LPS-induced TNF-α, THP-1 cells) | 6.25 µM | 60% inhibition of TNF-α | [2] | |
| Anti-inflammatory Activity (LPS-induced TNF-α, THP-1 cells) | 12.5 µM | 90% inhibition of TNF-α | [2] | |
| Geldanamycin | HSP70 Protein Induction (Primary Astrocytes) | Dose-dependent | Dose-dependent increase | [4] |
| Celastrol | Neuroprotection (MPTP-induced toxicity, Dopaminergic Neurons) | N/A | Attenuated 48% loss of neurons | [10] |
| Arimoclomol | HSF1 Co-induction | N/A | Prolongs HSF1 activation in stressed cells | [7][11] |
Table 2: In Vivo Efficacy in Ischemic Stroke Model (Rat)
| Compound | Administration Protocol | Key Outcomes | Citation |
| This compound | 9 mg/kg IP (initial), then 4.5 mg/kg every 2h for 48h, starting 4-8h post-ischemia | - 87% reduction in penumbra recruited to infarct- 25-39% reduction in brain edema- 67.3% survival at day 7 (vs. ~20-30% in vehicle) | [1][3][12] |
Mechanism of Action: Signaling Pathways
The induction of HSP70 by these compounds converges on the activation of HSF1. However, the upstream mechanisms differ significantly, which may influence their specificity and therapeutic window.
Key Experimental Protocols
HSF1 Transcriptional Activity Assay (Luciferase Reporter)
This assay quantitatively measures the activation of HSF1 by using a reporter gene (e.g., firefly luciferase) under the control of a promoter containing Heat Shock Elements (HSEs).[13][14]
Methodology:
-
Cell Culture & Transfection: Plate cells (e.g., HeLa or HEK293) in 96-well plates. Co-transfect cells with two plasmids:
-
A reporter plasmid containing the luciferase gene driven by an HSE-containing promoter.
-
A control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment: After 24-48 hours, replace the medium with fresh medium containing the test compound (e.g., this compound at 12.5 and 25 µM) or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 4-8 hours) to allow for HSF1 activation and reporter protein expression.[2][15]
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to release cellular contents.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system. Add the luciferase substrate to the lysate and measure the light emission using a luminometer. Subsequently, add the substrate for the normalization reporter and measure its signal.
-
Data Analysis: Calculate the ratio of the HSE-reporter signal to the normalization-reporter signal. Express the activity as a fold change relative to the vehicle-treated control.
HSP70 Protein Induction Assay (Western Blot)
Western blotting is a standard technique to detect and semi-quantify the expression level of a specific protein, in this case, HSP70, following treatment with an inducer.[16][17]
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates or culture flasks. Treat with the desired concentrations of the HSP70 inducer for a specified time (e.g., 12-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[17]
-
Quantification: Use densitometry software to measure the band intensity of HSP70 and normalize it to the corresponding loading control band.
Conclusion
This compound is a potent inducer of HSP70 with a distinct chemical structure and a strong preclinical profile, particularly in models of ischemic stroke where it shows significant neuroprotective and anti-inflammatory effects.[1][2] Its mechanism relies on the direct activation of the HSF1 pathway.
In comparison:
-
HSP90 inhibitors like Geldanamycin and its analogs are effective HSP70 inducers but act indirectly. Their inhibition of a major cellular chaperone, HSP90, can lead to the degradation of numerous client proteins, which may result in broader cellular effects and potential off-target toxicities.[5][6]
-
Arimoclomol represents a subtler approach, acting as a co-inducer that enhances a cell's natural stress response rather than initiating one. This "stress-sensing" mechanism may offer a better safety profile but could be less effective in conditions where the initial stress response is impaired.[7][18]
-
Celastrol shows promise due to its dual action as an HSP70 inducer and a potent anti-inflammatory/antioxidant agent, making it a candidate for diseases with a strong inflammatory component.[10][19]
The choice of an HSP70 inducer for research or therapeutic development will depend on the specific context. This compound's potent, direct induction and demonstrated efficacy in acute, high-stress models like stroke make it a compelling candidate. In contrast, co-inducers like Arimoclomol may be better suited for chronic conditions where modulating an existing stress response is desired. Further head-to-head studies are needed to fully delineate the comparative potency, efficacy, and safety of these different classes of HSP70-inducing compounds.
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Pharmacologic heat shock protein 70 induction confers cytoprotection against inflammation in glio-vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geldanamycin inhibits TGF-beta signaling through induction of Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat Shock Transcription Factor 1-activating Compounds Suppress Polyglutamine-induced Neurodegeneration through Induction of Multiple Molecular Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celastrol protects against MPTP- and 3-nitropropionic acid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Riluzole Increases the Amount of Latent HSF1 for an Amplified Heat Shock Response and Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter | Springer Nature Experiments [experiments.springernature.com]
- 14. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AID 435004 - Luminescence Cell-Based Dose Retest to Identify Potentiators of Heat Shock Factor 1 (HSF1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ELISA and western blotting for the detection of Hsp70 and Hsp83 antigens of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSP Induction: TRC051384 vs. Geldanamycin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TRC051384 and Geldanamycin (B1684428) in their ability to induce Heat Shock Proteins (HSPs), supported by experimental data and detailed protocols.
This document outlines the distinct mechanisms of action of this compound, a potent HSP70 inducer, and Geldanamycin, a classic Hsp90 inhibitor, and their resultant effects on the cellular stress response. While both compounds ultimately lead to the upregulation of HSPs, their primary molecular targets and pathways differ significantly. This guide aims to provide a clear comparison to aid in the selection of the appropriate tool for research and therapeutic development.
Mechanism of Action: A Tale of Two Pathways
This compound is a novel small molecule that potently induces the expression of Heat Shock Protein 70 (HSP70).[1] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[1][2] Upon activation, HSF1 translocates to the nucleus, binds to heat shock elements (HSEs) in the promoter regions of HSP genes, and initiates their transcription.
Geldanamycin, a benzoquinone ansamycin (B12435341) antibiotic, functions as a specific inhibitor of Heat Shock Protein 90 (Hsp90).[3] By binding to the N-terminal ATP-binding pocket of Hsp90, Geldanamycin disrupts its chaperone activity.[4] This inhibition leads to the dissociation of HSF1 from the Hsp90 complex, relieving the repressive regulation and allowing HSF1 to trimerize, translocate to the nucleus, and activate the transcription of HSPs, including HSP70 and HSP28.[3]
Data Presentation: Quantitative Comparison of HSP Induction
While a direct head-to-head comparative study with identical experimental conditions is not available in the public domain, the following tables summarize quantitative data from separate studies to provide an estimate of the efficacy of each compound.
Table 1: HSP70 Induction by this compound
| Cell Line | Concentration | Fold Induction of HSP70B mRNA | Outcome | Reference |
| HeLa | Dose-dependent | Several hundred-fold | Potent induction | [1] |
| Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold | Potent induction | [1] |
| Differentiated THP-1 | 6.25 µM | Not specified | 60% inhibition of LPS-induced TNF-α | [1] |
| Differentiated THP-1 | 12.5 µM | Not specified | 90% inhibition of LPS-induced TNF-α | [1] |
Table 2: HSP Induction by Geldanamycin
| Cell Line | Concentration | Fold Induction of HSPs | HSPs Induced | Reference |
| Human Erythroleukemic K562 | Not specified | "Highly induced" | HSP70, HSP28 | [3] |
| Primary Astrocyte Cultures | Dose-dependent | Dose-dependent increase | HSP70 | [5] |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the induction of HSPs by this compound and Geldanamycin.
Cell Culture and Treatment
-
Cell Lines: HeLa, K562, or other suitable cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound (solubilized in DMSO) or Geldanamycin (solubilized in DMSO). A vehicle control (DMSO) is run in parallel. Treatment duration can range from a few hours to 24 hours or more, depending on the experimental endpoint.
Western Blot Analysis for HSP70 Protein Expression
This protocol outlines the steps for detecting and quantifying HSP70 protein levels following treatment.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA (Bicinchoninic Acid) protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF (polyvinylidene difluoride) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for HSP70. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using a chemiluminescence imaging system.
-
Analysis: The band intensities are quantified using image analysis software, and the expression of HSP70 is normalized to the loading control.
Quantitative Real-Time PCR (qPCR) for HSP70 mRNA Expression
This protocol is for quantifying the changes in HSP70 mRNA levels.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a qPCR instrument with a reaction mixture containing cDNA, forward and reverse primers for the HSP70 gene and a reference gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: The relative expression of HSP70 mRNA is calculated using the ΔΔCt method, normalized to the reference gene.
HSF1 Activation Assays
a) Luciferase Reporter Assay (for this compound):
-
Principle: This assay measures the transcriptional activity of HSF1. Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with heat shock elements (HSEs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Procedure:
-
Transfect cells with the reporter and control plasmids.
-
After 24-48 hours, treat the cells with this compound or vehicle.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative HSF1 transcriptional activity.[1]
-
b) Electrophoretic Mobility Shift Assay (EMSA) (for Geldanamycin):
-
Principle: EMSA is used to detect the binding of activated HSF1 to a labeled DNA probe containing the HSE sequence.[3]
-
Procedure:
-
Prepare nuclear extracts from cells treated with Geldanamycin or vehicle.
-
Incubate the nuclear extracts with a labeled (e.g., biotin (B1667282) or radioactive) double-stranded DNA probe containing the HSE consensus sequence.
-
The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is transferred to a membrane and the labeled probe is detected. A "shift" in the mobility of the probe indicates the binding of HSF1.
-
Conclusion
Both this compound and Geldanamycin are valuable tools for inducing the heat shock response, but their distinct mechanisms of action make them suitable for different research applications. This compound acts as a direct or indirect activator of HSF1, leading to a potent and specific induction of HSP70.[1] Geldanamycin, by inhibiting Hsp90, triggers a broader stress response that includes the induction of multiple HSPs.[3] The choice between these two compounds will depend on the specific research question, the desired HSP induction profile, and the cellular context of the study. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the effects of these and other HSP-inducing compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer [pubmed.ncbi.nlm.nih.gov]
- 3. Geldanamycin induces heat shock protein expression through activation of HSF1 in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Hsf1 activity by novobiocin and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic heat shock protein 70 induction confers cytoprotection against inflammation in glio-vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRC051384 and Arimoclomol in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational compounds, TRC051384 and Arimoclomol (B1213184), both of which target the heat shock response, a key cellular protective mechanism implicated in neurodegenerative diseases. The information presented is based on available preclinical and clinical data to assist researchers in evaluating their potential therapeutic applications.
Overview and Mechanism of Action
Both this compound and Arimoclomol are small molecule inducers of Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and promoting cell survival under stress conditions. Protein misfolding and aggregation are pathological hallmarks of many neurodegenerative diseases. By upregulating HSP70, these compounds aim to mitigate cellular toxicity and neurodegeneration.
Arimoclomol acts as a co-inducer of the heat shock response. It is thought to amplify the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs, particularly under conditions of cellular stress.[1][2] This leads to an increased production of HSPs, including HSP70, which can then assist in refolding misfolded proteins and improving lysosomal function.[1][3]
This compound is described as a potent, direct inducer of HSP70.[4] Its mechanism also involves the activation of HSF1, leading to enhanced chaperone and anti-inflammatory activities.[5] Additionally, this compound has been shown to exhibit protective effects against neuronal trauma through the inhibition of necroptosis, a form of programmed cell death.[4]
Signaling Pathway
Caption: Induction of HSP70 by this compound and Arimoclomol via HSF1 activation.
Preclinical and Clinical Data Summary
Direct comparative studies between this compound and Arimoclomol have not been identified in the public domain. The following tables summarize the available quantitative data from independent studies in various disease models.
Table 1: this compound Performance in a Preclinical Ischemic Stroke Model
| Parameter | Model | Treatment Protocol | Key Findings |
| Neuronal Injury | Rat model of transient ischemic stroke (2-hour MCAO) | Intraperitoneal administration every 2 hours for 48 hours, initiated 8 hours post-ischemia | 87% reduction in the area of penumbra recruited to infarct[5] |
| Brain Edema | Rat model of transient ischemic stroke (2-hour MCAO) | Intraperitoneal administration every 2 hours for 48 hours, initiated 8 hours post-ischemia | 25% reduction in brain edema[5] |
| Survival | Rat model of transient ischemic stroke (2-hour MCAO) | Intraperitoneal administration every 2 hours for 48 hours, initiated 4 hours post-ischemia | 50% improvement by day 2 and 67.3% by day 7[5] |
Table 2: Arimoclomol Performance in Preclinical and Clinical Studies
| Disease Model | Study Type | Treatment Protocol | Key Findings |
| Niemann-Pick Disease Type C (NPC) | Phase 2/3 Clinical Trial (NCT02612129) | Oral, three times daily (weight-based dosing, 93-372 mg/day) for 12 months | 65% reduction in annual disease progression (5-domain NPCCSS score change: -1.40 in favor of Arimoclomol, p=0.046)[3] |
| Amyotrophic Lateral Sclerosis (ALS) with SOD1 mutation | Phase 2/3 Clinical Trial (NCT00706147) | 200 mg three times daily for up to 12 months | Trend towards slower decline in ALSFRS-R (0.5 point/month difference) and FEV6 (1.24 percent predicted/month difference), but not statistically significant[6] |
| Amyotrophic Lateral Sclerosis (ALS) | Phase 3 Clinical Trial (ORARIALS-01) | 400 mg three times daily for 76 weeks | No significant difference in CAFS score over 76 weeks (p=0.62) compared to placebo[7] |
| Tau Toxicity Model | Preclinical (C. elegans) | Not specified | Significantly improved motility and extended lifespan[1] |
| ALS/FTD Model (VCP mutation) | Preclinical (mouse) | Not specified | Ameliorated the ALS/FTD-like phenotype in the spinal cord and brain; prevented neuronal loss[8] |
Experimental Protocols
This compound in a Rat Model of Transient Ischemic Stroke
-
Animal Model: Focal cerebral ischemia was induced in rats by occluding the middle cerebral artery (MCA) for 2 hours using an intraluminal suture technique.[5]
-
Drug Administration: this compound or a vehicle was administered via intraperitoneal injection. The treatment was initiated either 4 or 8 hours after the onset of ischemia and was given every 2 hours for a total of 48 hours.[5]
-
Outcome Measures: The progression of infarct and edema was assessed up to 48 hours post-ischemic insult using magnetic resonance imaging (MRI). Neurological disability and survival were monitored for up to 7 days.[5]
Caption: Experimental workflow for this compound in a rat stroke model.
Arimoclomol in Niemann-Pick Disease Type C (Phase 2/3 Trial)
-
Study Design: A 12-month, prospective, randomized, double-blind, placebo-controlled trial (NCT02612129).[3]
-
Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC were randomized 2:1 to receive Arimoclomol or a placebo.[3]
-
Drug Administration: Arimoclomol was administered orally three times daily. Dosing was based on body weight, ranging from 93 mg/day to 372 mg/day.[3][9]
-
Primary Endpoint: The primary outcome was the change in the 5-domain NPC Clinical Severity Scale (NPCCSS) score from baseline to 12 months.[3]
Caption: Workflow of the Arimoclomol Phase 2/3 trial in NPC.
Conclusion
Both this compound and Arimoclomol have demonstrated therapeutic potential by modulating the heat shock response.
This compound has shown robust neuroprotective effects in a preclinical model of acute neuronal injury (ischemic stroke), with significant reductions in neuronal damage and improved survival even with delayed administration.[5] However, its efficacy in chronic neurodegenerative disease models has not been extensively reported in the available literature.
Arimoclomol has a more extensive clinical development history. It has shown a significant and clinically meaningful benefit in slowing disease progression in Niemann-Pick Disease Type C, a rare, progressive neurodegenerative disorder.[3] In contrast, clinical trials in more common neurodegenerative diseases like ALS have not demonstrated efficacy.[7] Preclinical studies suggest its potential in other proteinopathies, such as those involving tau and VCP.[1][8]
For researchers, the choice between these compounds may depend on the specific neurodegenerative disease model and the desired therapeutic window. This compound appears to be a potent HSP70 inducer with strong effects in an acute injury model, while Arimoclomol has clinically validated efficacy in a specific lysosomal storage and neurodegenerative disorder. Further preclinical studies of this compound in chronic neurodegenerative models are warranted to better understand its therapeutic potential in comparison to compounds like Arimoclomol.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Emerging Developments in Targeting Proteotoxicity in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, double-blind, placebo-controlled trial of arimoclomol in rapidly progressive SOD1 ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of arimoclomol in patients with early amyotrophic lateral sclerosis (ORARIALS-01): a randomised, double-blind, placebo-controlled, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. padiracinnovation.org [padiracinnovation.org]
- 9. hra.nhs.uk [hra.nhs.uk]
A Comparative Guide to the Therapeutic Efficacy of TRC051384 in Ischemic Stroke
This guide provides a comparative analysis of the preclinical therapeutic effects of TRC051384 in experimental stroke models. This compound, a potent inducer of Heat Shock Protein 70 (HSP70), is evaluated against the current standard of care, tissue plasminogen activator (tPA), and other emerging neuroprotective strategies, including mesenchymal stem cells (MSCs) and the caspase-3/7 inhibitor, NWL283. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models
The following tables summarize the quantitative data from preclinical studies on various therapeutic interventions for ischemic stroke.
Table 1: Comparison of this compound and Other Neuroprotective Agents in Rodent Stroke Models
| Therapeutic Agent | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | HSP70 Inducer | Rat (Sprague-Dawley), transient Middle Cerebral Artery Occlusion (MCAO) | - 87% reduction in penumbra recruitment to infarct (4h post-ischemia) - 84% reduction in penumbra recruitment to infarct (8h post-ischemia) - 39% reduction in brain edema (4h post-ischemia) - 25% reduction in brain edema (8h post-ischemia) - 67.3% improvement in survival by day 7 (treatment initiated at 4h) | [1][2][3][4] |
| Tissue Plasminogen Activator (tPA) | Thrombolytic (dissolves blood clots) | Rat, embolic MCAO | - 52% reduction in brain infarction in non-diabetic rats - 20% reduction in brain infarction in diabetic rats | [5] |
| Mesenchymal Stem Cells (MSCs) | Multiple (anti-inflammatory, trophic support, etc.) | Rat (Wistar-Kyoto), MCAO | - Decreased infarct volume by 20% in high-dose group - Improved neurological function | [6][7] |
| NWL283 | Caspase-3/7 Inhibitor | Mouse, Endothelin-1 (ET-1) induced cortical stroke | - Significant reduction in cleaved caspase-3 expression - Significant reduction in TUNEL+ (apoptotic) cells - Significantly more NeuN+ (neuronal) cells in the lesion and perilesional area | [8] |
Table 2: Comparison of Other Investigational Neuroprotective Agents
| Therapeutic Agent | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Reference |
| 17-AAG (HSP90 Inhibitor) | Induces HSP70 | Mouse, MCAO | - 57.7% reduction in infarct size (0.2 mg/kg dose) | [9] |
| Carbenoxolone (B1668346) | Gap Junction Inhibitor | Rat, transient MCAO | - 63% reduction in cortical infarct volume (400 mg/kg) - 63% reduction in striatal infarct volume (400 mg/kg) | [10] |
| Y-27632 | ROCK Inhibitor | Rat, MCAO | - Increased survival rate - Attenuated cerebral injury, oxidative stress, and inflammation | [3] |
Experimental Protocols
Detailed methodologies for the key preclinical models cited in this guide are provided below.
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic focal ischemic stroke in humans.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and cauterized.
-
A nylon monofilament (e.g., 4-0) with a blunted, silicone-coated tip is introduced into the ECA stump.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often verified by monitoring cerebral blood flow with laser Doppler flowmetry.[1][2]
-
The filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) to induce transient ischemia.[3][10]
-
After the occlusion period, the filament is withdrawn to allow for reperfusion.
-
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate supportive care.
-
Outcome Measures: Infarct volume is typically assessed 24-48 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficits are evaluated using standardized scoring systems.[4]
Endothelin-1 (ET-1) Induced Focal Cortical Stroke in Mice
This model produces a more localized and reproducible cortical infarct.
-
Animal Model: Male C57BL/6 mice.
-
Anesthesia: Anesthesia is induced and maintained.
-
Surgical Procedure:
-
The mouse is placed in a stereotaxic frame.
-
A craniotomy is performed over the target cortical area (e.g., somatosensory cortex).
-
A specific dose of endothelin-1, a potent vasoconstrictor, is injected directly into the brain parenchyma adjacent to the MCA.[11][12] This induces a focal and transient reduction in cerebral blood flow.
-
The injection cannula is left in place for a few minutes before withdrawal, and the incision is closed.
-
-
Post-operative Care: Standard post-operative monitoring and care are provided.
-
Outcome Measures: Infarct volume is assessed using histological staining (e.g., Nissl or TTC) or magnetic resonance imaging (MRI).[13] Cellular and molecular changes, such as apoptosis (TUNEL staining) and neuronal survival (NeuN staining), are also common endpoints.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the therapeutic agents and experimental procedures discussed in this guide.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROCK inhibitor Y‑27632 protects rats against cerebral ischemia/reperfusion‑induced behavioral deficits and hippocampal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Progress in Mesenchymal Stem Cell Therapy for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Low dose Hsp90 inhibitor 17AAG protects neural progenitor cells from ischemia induced death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripheral administration of carbenoxolone reduces ischemic reperfusion injury in transient model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelin-1 induced middle cerebral artery occlusion model for ischemic stroke with laser Doppler flowmetry guidance in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat [jove.com]
- 13. A white matter stroke model in the mouse: axonal damage, progenitor responses and MRI correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelin-1-mediated cerebral ischemia in mice: early cellular events and the role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Analysis of TRC051384: A Comparative Guide to a Novel HSP70 Inducer
Absence of direct independent replication studies necessitates a comparative analysis with alternative compounds to evaluate the therapeutic potential of TRC051384, a potent inducer of Heat Shock Protein 70 (HSP70). This guide provides a comprehensive overview of the seminal findings on this compound and juxtaposes them with data from other HSP70 inducers investigated in similar preclinical models of ischemic stroke.
This compound has demonstrated significant neuroprotective effects in a rat model of transient ischemic stroke.[1] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), leading to the upregulation of HSP70.[1][2] This chaperone protein plays a crucial role in cellular protection by refolding denatured proteins, preventing protein aggregation, and inhibiting apoptotic pathways.[3][4][5] While no studies explicitly replicating the initial neuroprotection findings have been identified, research in other cellular models has corroborated its ability to induce HSP70, thereby lending indirect support to its proposed mechanism.[6]
Comparative Analysis of HSP70 Inducers in Ischemic Stroke
To contextualize the performance of this compound, this guide compares its reported efficacy with other small molecule HSP70 inducers that have been evaluated in preclinical stroke models. It is critical to note that the following data are compiled from separate studies and do not represent a head-to-head comparison. Variations in experimental models, protocols, and outcome measures are inherent.
| Compound | Mechanism of Action | Preclinical Model | Key Efficacy Data | Reference |
| This compound | HSF1 Activator | Rat; transient Middle Cerebral Artery Occlusion (tMCAO) | 87% reduction in penumbra recruitment to infarct; 25% reduction in brain edema; 67.3% survival at day 7.[1] | Mohanan et al., 2011[1] |
| 17-AAG (Tanespimycin) | HSP90 Inhibitor | Mouse; Traumatic Brain Injury (TBI) | Significant reduction in hemorrhage volume.[7] | [7] |
| Celastrol | HSF1 Activator | In vitro and in vivo models of neurodegenerative diseases | Neuroprotective effects by inducing HSP70 and reducing pro-inflammatory cytokines.[8] | [8] |
| Geranylgeranylacetone (GGA) | HSP70 Inducer | Rat; Stroke Model | Neuroprotective and anti-inflammatory effects via HSP70 upregulation.[3] | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a generalized experimental workflow for evaluating neuroprotective agents in a stroke model.
Detailed Experimental Protocols
In Vivo Model of Transient Focal Cerebral Ischemia (Rat tMCAO Model)
This protocol is based on the methodology described in the primary study on this compound.[1]
-
Animal Model : Male Sprague-Dawley rats are used.
-
Induction of Ischemia : Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using an intraluminal suture technique. The occlusion is maintained for 2 hours.
-
Drug Administration : this compound is administered via intraperitoneal (i.p.) injection. The initial dose is given at 4 or 8 hours post-ischemia onset, followed by maintenance doses every 2 hours for 48 hours.
-
Outcome Assessment :
-
Infarct and Edema Progression : Assessed up to 48 hours post-ischemic insult using magnetic resonance imaging (MRI).
-
Neurological Disability : Evaluated using a standardized neurological deficit scoring system at various time points up to 7 days.
-
Survival : Monitored for 7 days post-ischemia.
-
HSP70 Induction Assay (In Vitro)
This is a general protocol for assessing the HSP70-inducing capability of a compound in a cell-based assay.
-
Cell Culture : A suitable cell line (e.g., HeLa or primary neurons) is cultured in appropriate media.[2]
-
Compound Treatment : Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).
-
HSP70 Expression Analysis :
-
HSF1 Activation Assay : Transcriptional activity of HSF1 can be measured using a luciferase reporter assay in cells transfected with a construct containing the heat shock element (HSE) upstream of the luciferase gene.[2]
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 70-kDa heat shock protein (Hsp70) as a therapeutic target for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological induction of the 70 kDa heat shock protein protects against brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp70 and Its Molecular Role in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a Flexible Cell-Based Assay for the Evaluation of Heat Shock Protein 70 Expression Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of TRC051384 for HSF1 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TRC051384's performance as a Heat Shock Factor 1 (HSF1) activator against other known modulators of this critical cellular stress response pathway. By presenting available experimental data and detailed methodologies, this document aims to facilitate an informed assessment of this compound's specificity and utility in research and therapeutic development.
Introduction to HSF1 Activation
Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response (HSR), a crucial cellular defense mechanism against proteotoxic stress. Under basal conditions, HSF1 is maintained in an inactive, monomeric state in the cytoplasm through its association with chaperone proteins like HSP90. Upon stress, HSF1 is released, trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of its target genes, leading to the upregulation of Heat Shock Proteins (HSPs) and other cytoprotective factors. Given its central role in cellular homeostasis and its dysregulation in diseases such as cancer and neurodegeneration, pharmacological modulation of HSF1 activity is of significant therapeutic interest.
This compound is recognized as a potent inducer of Heat Shock Protein 70 (HSP70), with its mechanism of action involving the activation of HSF1.[1][2] It has demonstrated protective effects in models of neuronal trauma and ischemic stroke.[1][2] This guide evaluates the specificity of this compound for HSF1 activation by comparing its performance with a panel of alternative HSF1 activators with varying mechanisms of action.
Comparative Analysis of HSF1 Activators
The following table summarizes quantitative data for a range of HSF1 activators. The primary metric for comparison is the EC2 value, representing the effective concentration at which a twofold increase in HSF1 reporter gene activity is observed. This data is derived from a study that systematically compared 26 different HSR inducers using a dual-luciferase reporter assay in a human cell line. A parallel assessment of cell viability is included to provide insights into the specificity of HSF1 activation versus general cellular toxicity.
| Compound | Mechanism of Action | EC2 (µM) | Effect on Cell Viability at EC2 |
| This compound | HSF1 Activator, HSP70 Inducer | Not Reported | Not Reported in a comparative screen |
| Geldanamycin | Hsp90 inhibitor | < 1 | No significant effect |
| SNX-2112 | Hsp90 inhibitor | < 1 | No significant effect |
| VER-155008 | Hsp70 inhibitor | ~10 | No significant effect |
| MG132 | Proteasome inhibitor | ~1 | No significant effect |
| Celastrol | Induces cellular stress | ~1-10 | Moderate toxicity |
| Arsenite | Induces cellular stress | ~10-100 | High toxicity |
| TPCK | Protease inhibitor | > 100 | Significant toxicity |
| Carbenoxolone | Gap junction inhibitor | > 100 | Significant toxicity |
| Sulindac | NSAID | > 100 | Significant toxicity |
Data for compounds other than this compound is adapted from a quantitative comparison of HSF1 activators. The lack of a reported EC2 value for this compound in a similar standardized assay is a notable data gap.
Discussion on the Specificity of this compound
While a precise EC2 value for HSF1 activation by this compound is not available, its specificity can be inferred from its known biological activities. This compound is a potent inducer of HSP70, a primary target of HSF1. Studies have shown that it dose-dependently increases HSP70B mRNA by several hundred-fold in both HeLa and rat primary mixed neurons.[1] This robust induction of a canonical HSF1 target gene suggests a strong on-target effect.
However, true specificity requires a lack of significant off-target effects. One available data point indicates that this compound inhibits LPS-induced TNF-α expression in a dose-dependent manner, with 60% inhibition at 6.25 µM and 90% inhibition at 12.5 µM in a differentiated THP-1 cell line.[1] This anti-inflammatory activity, while potentially beneficial, indicates that this compound modulates signaling pathways other than the canonical heat shock response. A comprehensive assessment of this compound's specificity would necessitate broader screening against a panel of transcription factors and signaling pathways.
Visualizing HSF1 Activation and Experimental Workflow
To better understand the context of this compound's action and the methods used to assess it, the following diagrams illustrate the HSF1 signaling pathway and a typical experimental workflow for evaluating HSF1 activator specificity.
Caption: HSF1 signaling pathway and points of intervention.
Caption: Workflow for assessing HSF1 activator specificity.
Experimental Protocols
A comprehensive assessment of HSF1 activator specificity relies on a combination of cell-based and biochemical assays. Below are detailed methodologies for the key experiments cited in this guide.
HSF1 Luciferase Reporter Assay
This assay is a primary method for quantifying the transcriptional activity of HSF1 in a high-throughput format.
-
Cell Culture and Transfection:
-
Plate a suitable human cell line (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a firefly luciferase reporter plasmid under the control of a promoter containing multiple Heat Shock Elements (HSEs) and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency and cell number).
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of the test compound (e.g., this compound) or a positive control (e.g., Geldanamycin or heat shock at 42°C for 1 hour).
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 or EC2 value.
-
Western Blot Analysis of HSF1 Activation and Target Gene Expression
This method provides a direct measure of HSF1 activation through its post-translational modification and the subsequent expression of its target genes.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies specific for:
-
Phospho-HSF1 (Ser326) - a marker of HSF1 activation.
-
Total HSF1 - for normalization.
-
HSP70 and HSP27 - downstream target genes.
-
A loading control (e.g., GAPDH or β-actin).
-
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the levels of phospho-HSF1 and HSPs to the loading control and/or total HSF1.
-
Cell Viability Assay
To distinguish specific HSF1 activation from non-specific cytotoxicity, it is crucial to perform a parallel cell viability assay.
-
Assay Principle:
-
Use a commercially available assay such as the MTS assay (measures metabolic activity) or CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with the same concentrations of the test compound as used in the reporter assay.
-
After the incubation period, add the assay reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Express the viability of treated cells as a percentage of the vehicle-treated control.
-
Compare the dose-response curve for cytotoxicity with the dose-response curve for HSF1 activation to determine the therapeutic window.
-
Conclusion
This compound is a potent inducer of HSP70 that acts through the activation of HSF1. While its efficacy in cellular and in vivo models of stress is documented, a comprehensive and quantitative assessment of its specificity for HSF1 is currently lacking in the public domain. The available data suggests that this compound also modulates inflammatory pathways, indicating a broader biological activity profile.
For a definitive evaluation of this compound's specificity, further studies are warranted. These should include a head-to-head comparison with other HSF1 activators in a standardized HSF1 reporter assay to determine its relative potency (EC50/EC2). Furthermore, broader off-target screening, for instance, against a panel of kinases or through proteomic profiling of treated cells, would provide a more complete picture of its selectivity. The experimental protocols provided in this guide offer a roadmap for conducting such a rigorous assessment, which is essential for the continued development of this compound as a potential therapeutic agent.
References
A Comparative Guide to TRC051384 and Alternative HSP70 Inducers for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TRC051384, a potent inducer of Heat Shock Protein 70 (HSP70), with alternative HSP70-inducing compounds, Geranylgeranylacetone (GGA) and Arimoclomol (B1213184). The focus of this comparison is on preclinical data relevant to the treatment of ischemic stroke. It is important to note that while short-term preclinical data for this compound is available, there is a notable absence of published long-term studies for this specific compound. This guide aims to present the existing evidence objectively to aid in research and development decisions.
Executive Summary
This compound has demonstrated significant neuroprotective effects in animal models of ischemic stroke. Its mechanism of action involves the induction of HSP70, a key molecular chaperone with anti-apoptotic and anti-inflammatory properties. This guide compares this compound with two other HSP70 inducers, GGA and Arimoclomol, which have also been investigated for neuroprotection. While direct comparative studies are lacking, this guide synthesizes available preclinical and clinical data to draw parallels and highlight differences in their experimental validation and potential for therapeutic application. A critical gap in the current knowledge is the absence of long-term efficacy and safety data for this compound.
Data Presentation: A Comparative Overview of Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies of this compound, GGA, and Arimoclomol in models of ischemic stroke and other relevant neurological injury models.
Table 1: Comparison of Neuroprotective Effects in Ischemic Stroke Models
| Parameter | This compound | Geranylgeranylacetone (GGA) | Arimoclomol |
| Animal Model | Sprague-Dawley Rats | Rats | Rats |
| Ischemia Model | Transient Middle Cerebral Artery Occlusion (tMCAO) | Permanent Middle Cerebral Artery Occlusion (pMCAO) & tMCAO | Embolic Stroke |
| Reduction in Infarct Volume | 87% reduction in penumbra recruitment to infarct[1] | Significantly attenuated cerebral infarction volume (81.7±18.4 mm³ vs 369.1±70.2 mm³)[2] | Not explicitly quantified in available search results |
| Reduction in Brain Edema | 25% reduction[1] | Attenuated cerebral edema[2] | Not explicitly quantified in available search results |
| Improvement in Survival | 50% by day 2 and 67.3% by day 7[1] | Not reported in the context of survival studies | Not reported in the context of survival studies |
| Functional Recovery | Improved neurological disability[1] | Improved behavioral dysfunction[2] | Statistically significant improvement in motor and sensory recovery[3] |
Table 2: Long-Term Effects and Clinical Trial Data for Alternative Compounds
| Compound | Study Type | Indication | Key Long-Term Outcomes |
| Geranylgeranylacetone (GGA) | Preclinical | Traumatic Brain Injury (TBI) in mice | Improved long-term functional recovery (sensorimotor and cognitive/affective function)[4][5] |
| Arimoclomol | Phase 3 Clinical Trial | Amyotrophic Lateral Sclerosis (ALS) | Did not meet primary and key secondary goals of extending life or delaying disability progression (76-week trial)[2] |
| Arimoclomol | Phase 2/3 Clinical Trial | Niemann-Pick Disease Type C (NPC) | 65% reduction in annual disease progression over 12 months; sustained reduction in disease progression for at least 5 years in an open-label extension[4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key preclinical studies cited.
This compound in a Rat Model of Transient Ischemic Stroke[1][8]
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction (tMCAO): Focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) for 2 hours using an intraluminal suture technique.
-
Drug Administration:
-
An initial dose of 9 mg/kg of this compound was administered intraperitoneally (i.p.) starting at either 4 or 8 hours after the onset of ischemia.
-
A maintenance dose of 4.5 mg/kg i.p. was administered every 2 hours thereafter for a total of 48 hours.
-
A vehicle control group received the vehicle on the same schedule.
-
-
Outcome Measures:
-
Infarct and Edema Progression: Assessed up to 48 hours post-ischemic insult using magnetic resonance imaging (MRI).
-
Neurological Disability: Studied for up to 7 days post-ischemia.
-
Survival: Monitored for 7 days.
-
Geranylgeranylacetone (GGA) in a Rat Model of Ischemic Stroke[2]
-
Animal Model: Rats.
-
Ischemia Induction (tMCAO): Transient middle cerebral artery occlusion was induced by inserting a silicone-coated 4-0 suture into the internal cerebral artery to occlude the MCA for 120 minutes, followed by reperfusion.
-
Drug Administration:
-
A single oral dose of 800 mg/kg of GGA, dissolved in 5% gum arabic, was administered 48 hours before the surgical procedure.
-
The vehicle group received an equal volume of 5% gum arabic.
-
-
Outcome Measures:
-
Infarct Volume: Assessed 24 hours after reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Deficits: Evaluated at 24 hours post-reperfusion.
-
Brain Water Content: Measured to assess cerebral edema.
-
Blood-Brain Barrier (BBB) Permeability: Assessed using Evans-blue dye extravasation.
-
Inflammation: Evaluated by immunofluorescence staining for inflammatory cell markers and qRT-PCR for proinflammatory cytokines.
-
Arimoclomol in a Rat Model of Embolic Stroke[3]
-
Animal Model: Rats.
-
Ischemia Induction: Embolic stroke model.
-
Drug Administration:
-
An oral dose of arimoclomol or a control substance was administered daily for 28 days.
-
The initial dose was administered at 6, 10, 24, or 48 hours post-stroke.
-
-
Outcome Measures:
-
Sensorimotor Impairment: Evaluated using three different functional tests at intervals after the stroke.
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound and its alternatives are primarily mediated through the induction of HSP70. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: Proposed signaling pathway for HSP70-mediated neuroprotection.
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound demonstrates considerable promise as a neuroprotective agent in preclinical models of ischemic stroke, with a clear mechanism of action centered on the induction of HSP70.[1][7] Its efficacy in reducing infarct size, brain edema, and improving survival in the acute phase is well-documented in animal studies.[1] However, the lack of long-term studies is a significant limitation in assessing its full therapeutic potential.
In comparison, other HSP70 inducers like Geranylgeranylacetone (GGA) have also shown robust neuroprotective effects in similar preclinical models.[2] Furthermore, some long-term functional recovery data for GGA exists in the context of traumatic brain injury, providing a potential roadmap for future investigations of this compound.[4][5] Arimoclomol, while having failed to show efficacy in a Phase 3 trial for ALS, has demonstrated long-term safety and efficacy in patients with Niemann-Pick disease type C, highlighting the potential for HSP70 induction as a therapeutic strategy in chronic neurodegenerative conditions.[2][4][5][6]
For the continued development of this compound, future research should prioritize:
-
Direct, head-to-head comparative studies against other HSP70 inducers to establish relative potency and efficacy.
-
Long-term preclinical studies in stroke models to assess sustained functional recovery, and potential for chronic toxicity.
-
Investigation into a broader range of outcome measures , including detailed cognitive and motor function assessments.
-
Exploration of the therapeutic window to determine the optimal time for administration post-stroke.
Addressing these knowledge gaps will be crucial in determining the translational potential of this compound as a viable therapeutic for ischemic stroke.
References
- 1. ovid.com [ovid.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. tandfonline.com [tandfonline.com]
- 4. checkrare.com [checkrare.com]
- 5. Long-term efficacy and safety of arimoclomol in Niemann-Pick disease type C: Final results of the phase 2/3 NPC-002 48-month open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zevra.com [zevra.com]
- 7. | BioWorld [bioworld.com]
A Comparative Guide to TRC051384 and Alternative Therapies for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug TRC051384 with current standard-of-care treatments and other notable investigational therapies for acute ischemic stroke. The information is intended to offer an objective overview supported by available preclinical and clinical data to inform research and development efforts in this critical therapeutic area.
Executive Summary
Acute ischemic stroke remains a leading cause of mortality and long-term disability worldwide. Current therapeutic strategies primarily focus on rapid reperfusion to restore blood flow to the affected brain tissue. While effective, these treatments have a narrow therapeutic window and are not suitable for all patients. This has spurred the development of neuroprotective agents that aim to preserve brain tissue from ischemic injury, representing a complementary or alternative approach.
This compound is a novel small molecule that acts as a potent inducer of Heat Shock Protein 70 (HSP70), a key component of the cellular stress response. Preclinical studies suggest that by upregulating HSP70, this compound exerts neuroprotective effects, reduces inflammation, and inhibits necroptosis, a form of programmed cell death. This guide compares the preclinical profile of this compound with the established clinical performance of standard-of-care thrombolytics and mechanical thrombectomy, as well as other investigational neuroprotective agents.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for this compound is from preclinical animal models, which may not be directly comparable to human clinical trial data for other agents.
Table 1: Comparison of Efficacy and Safety Parameters
| Treatment | Mechanism of Action | Efficacy Outcomes | Safety/Adverse Events | Stage of Development |
| This compound | HSP70 Inducer, Anti-necroptotic | Preclinical (Rat Model): - 87% reduction in penumbra recruitment to infarct[1][2]- 25% reduction in brain edema[1][2]- Improved survival: 50% by day 2, 67.3% by day 7 (treatment at 4h post-ischemia)[1] | Not reported in available preclinical studies. | Preclinical |
| Alteplase (B1167726) (tPA) | Thrombolytic (Fibrinolysis) | Clinical: - Improved functional outcome (mRS 0-1) at 90 days.[3][4] | - Symptomatic intracranial hemorrhage (sICH) risk.[4][5] | Approved Standard of Care |
| Tenecteplase (TNK) | Thrombolytic (Fibrinolysis) | Clinical: - Non-inferior, and in some cases superior, to alteplase in achieving successful reperfusion, especially in large vessel occlusions.[6] | - Similar or slightly lower risk of sICH compared to alteplase. | Approved Standard of Care |
| Mechanical Thrombectomy | Endovascular Clot Removal | Clinical: - High rates of successful reperfusion (>80%).[7]- Improved functional independence (mRS 0-2) at 90 days in eligible patients.[7][8] | - Procedure-related complications, intracranial hemorrhage.[9] | Approved Standard of Care |
| Nerinetide (NA-1) | PSD-95 Inhibitor (Neuroprotective) | Clinical (ESCAPE-NA1 Trial): - No overall benefit compared to placebo.[10][11]- Potential benefit in patients not receiving alteplase.[10][11] | - Generally well-tolerated.[10] | Phase 3 Clinical Trials |
| Edaravone (B1671096) | Free Radical Scavenger (Neuroprotective) | Clinical (Primarily in Japan): - Modest improvement in functional outcomes in some patient populations.[6][12] | - Generally well-tolerated.[13] | Approved in Japan for Ischemic Stroke |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited for this compound.
Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This preclinical model was utilized to evaluate the neuroprotective effects of this compound in an in-vivo setting of ischemic stroke.
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Ischemia Induction: Focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) using an intraluminal suture technique. The occlusion was maintained for 2 hours, followed by reperfusion.
-
Treatment Administration: this compound or a vehicle control was administered via the intraperitoneal route. The initial dose was given either 4 or 8 hours after the onset of ischemia. Subsequent maintenance doses were administered every 2 hours for a total of 48 hours.
-
Outcome Assessment:
-
Infarct and Edema Volume: Magnetic Resonance Imaging (MRI) was used to assess the progression of the infarct and brain edema up to 48 hours post-ischemic insult.
-
Neurological Deficit: Neurological disability was evaluated for up to 7 days following the ischemic event.
-
Survival: The survival rate of the animals was monitored for 7 days.
-
In Vitro HSP70 Induction and Anti-inflammatory Activity
These experiments were conducted to elucidate the mechanism of action of this compound.
-
Cell Lines: HeLa cells and rat primary mixed neurons were used to assess HSP70 induction. The differentiated THP-1 cell line was used to evaluate anti-inflammatory activity.
-
HSP70 Induction:
-
Cells were treated with varying doses of this compound.
-
The expression of HSP70B mRNA was quantified to determine the induction potency of the compound.
-
-
HSF1 Transcriptional Activity:
-
A luciferase reporter assay was employed to measure the transcriptional activity of Heat Shock Factor 1 (HSF1), the upstream regulator of HSP70.
-
-
Anti-inflammatory Assay:
-
Differentiated THP-1 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
The cells were co-treated with different concentrations of this compound.
-
The expression of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, was measured to determine the inhibitory effect of this compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a conceptual workflow of the preclinical evaluation.
Caption: Proposed signaling pathway of this compound in providing neuroprotection.
Caption: Conceptual workflow for the preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound suggests a promising neuroprotective profile with a distinct mechanism of action centered on the induction of HSP70. Its ability to reduce infarct size, edema, and improve survival in a rat model of ischemic stroke, even when administered with a delay, highlights its potential as a novel therapeutic agent. However, it is crucial to acknowledge the preliminary nature of these findings.
In comparison, standard-of-care treatments like thrombolytics and mechanical thrombectomy have well-established clinical efficacy in restoring blood flow but are limited by a narrow time window and specific patient eligibility criteria. Other investigational neuroprotective agents have had mixed results in clinical trials, underscoring the challenges of translating preclinical success to human patients.
Further research, including rigorous, well-designed clinical trials, will be necessary to determine the ultimate therapeutic value of this compound in the treatment of acute ischemic stroke. Its unique mechanism of action warrants continued investigation as a potential standalone or adjunctive therapy to improve outcomes for a broader range of stroke patients.
References
- 1. Neuroprotective effects of free radical scavengers in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 3. Edaravone dexborneol for ischemic stroke with sufficient recanalization after thrombectomy: a randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new look at glutamate and ischemia: NMDA agonist improves long-term functional outcome in a rat model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 9. professional.heart.org [professional.heart.org]
- 10. neurologylive.com [neurologylive.com]
- 11. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 12. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSP70 Inducers for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The induction of Heat Shock Protein 70 (HSP70) presents a promising therapeutic strategy for a range of neurological disorders, from acute ischemic stroke to chronic neurodegenerative diseases. HSP70's multifaceted role in protein folding, anti-apoptosis, and anti-inflammatory pathways makes it a compelling target for neuroprotection.[1][2][3] This guide provides a comparative analysis of prominent HSP70 inducers, summarizing their efficacy from preclinical and clinical studies, detailing experimental methodologies, and illustrating key signaling pathways.
Comparison of Neuroprotective Efficacy of HSP70 Inducers
The following table summarizes the quantitative outcomes of key preclinical and clinical studies on various HSP70 inducers.
| Inducer | Disease Model | Key Efficacy Endpoints | Results | Reference |
| 17-AAG | Traumatic Brain Injury (TBI) (rat) | - Brain edema reduction- Motor neurological deficit improvement- Increased neuronal survival | - Significant reduction in brain edema and motor deficits (p<0.05)- Increased neuronal survival | [4] |
| Middle Cerebral Artery Occlusion (MCAO) (mouse) | - Infarct volume reduction | - 57.7% reduction in infarct size with 0.2 mg/kg dose | [5] | |
| Alzheimer's Disease (mouse model with Aβ) | - Memory impairment rescue- Synaptic protein expression | - Rescued contextual fear memory impairment- Increased PSD95 and BDNF expression | [6] | |
| Geranylgeranylacetone (GGA) | Permanent MCAO (rat) | - Infarct volume reduction | - Infarct volume reduced to 81.7±18.4 mm³ from 369.1±70.2 mm³ (p<0.01) | [7] |
| Traumatic Brain Injury (TBI) (mouse) | - Lesion size reduction- Neuronal loss reduction- Improved functional recovery | - Reduced lesion size and neuronal loss in hippocampus, cortex, and thalamus- Improved sensorimotor and cognitive function | [3][8] | |
| Celastrol (B190767) | Amyotrophic Lateral Sclerosis (ALS) (G93A SOD1 transgenic mouse) | - Increased survival- Increased motor neuron number | - Survival increased by 9.4% (2 mg/kg/day) and 13% (8 mg/kg/day)- 30% increase in lumbar spinal cord neurons | [9] |
| Optic Nerve Crush (rat) | - Retinal Ganglion Cell (RGC) survival | - Protected 30% of RGCs from degeneration | [10] | |
| Sciatic Nerve Transection (rat) | - Accelerated nerve regeneration- Improved functional recovery | - Significantly accelerated regeneration and improved sensorimotor function | [11][12] | |
| Arimoclomol (B1213184) | Niemann-Pick Disease Type C (Phase II/III Clinical Trial) | - Reduction in disease progression (5-domain NPC-CSS) | - 65% reduction in annual disease progression (p=0.046) | [13][14] |
| Amyotrophic Lateral Sclerosis (ALS) (Phase 3 Clinical Trial) | - No significant difference in time to permanent assisted ventilation or death | - Did not improve efficacy outcomes compared to placebo | [15] | |
| Myricetin | Permanent MCAO (rat) | - Infarct area reduction- Neuronal apoptosis reduction- Neurological deficit improvement | - Reduced infarct area and neuronal apoptosis- Improved neurological deficits | [16][17] |
| Hypoxic-Ischemic Brain Damage (neonatal rat) | - Attenuated brain injury and neurological deficits | - Significant neuroprotective effects via the NRF2 signaling pathway | [18] | |
| Experimental Diabetic Neuropathy (rat) | - Improved nerve function | - Raised levels of antioxidant enzymes and activated H₂S and Nrf2/HO-1 pathway | [19] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Preclinical Ischemic Stroke Model (MCAO)
-
Animal Model: Male Sprague-Dawley rats or C57Bl/6 mice.
-
Induction of Ischemia: The middle cerebral artery is occluded, either permanently or transiently, to induce a focal ischemic stroke.
-
Drug Administration:
-
Outcome Measures:
-
Infarct Volume: Assessed 24-72 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Deficit Scoring: A graded scale to assess motor and sensory deficits.
-
Immunohistochemistry: Staining for markers of neuronal death (e.g., Fluoro-Jade B), apoptosis (e.g., cleaved caspase-3), and HSP70 expression.
-
Preclinical Traumatic Brain Injury (TBI) Model
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.[4][8]
-
Induction of TBI: A controlled cortical impact (CCI) is delivered to the exposed dura.[4][8]
-
Drug Administration:
-
Outcome Measures:
-
Lesion Volume: Measured from serial brain sections.
-
Neuronal Survival: Quantified in specific brain regions like the hippocampus and cortex.
-
Functional Recovery: Assessed using tests such as the beam walk for sensorimotor function and the Morris water maze for cognitive function.[8]
-
Biochemical Markers: Western blotting for proteins involved in apoptosis (e.g., α-fodrin cleavage) and inflammation.[8]
-
Clinical Trial Protocol (Arimoclomol in Niemann-Pick Disease Type C)
-
Study Design: A 12-month, prospective, randomized, double-blind, placebo-controlled, phase 2/3 trial.[14]
-
Participants: Patients aged 2-18 years with a diagnosis of Niemann-Pick disease type C.[14]
-
Intervention: Arimoclomol administered orally three times daily.[14]
-
Primary Endpoint: Change in the 5-domain Niemann-Pick Disease Type C Clinical Severity Scale (NPCCSS) score from baseline to 12 months.[14]
-
Safety Assessments: Monitoring of adverse events throughout the trial.[14]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms and methodologies.
Caption: HSP70 induction signaling pathway.
Caption: A typical preclinical experimental workflow.
Caption: Logical structure of the comparison.
References
- 1. Geranylgeranylacetone, a noninvasive heat shock protein inducer, induces protein kinase C and leads to neuroprotection against cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hsp70 inducer, 17-allylamino-demethoxygeldanamycin, provides neuroprotection via anti-inflammatory effects in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low dose Hsp90 inhibitor 17AAG protects neural progenitor cells from ischemia induced death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 Chaperone Inhibitor 17-AAG Attenuates Aβ-Induced Synaptic Toxicity and Memory Impairment | Journal of Neuroscience [jneurosci.org]
- 7. Neuroprotective effect of geranylgeranylacetone, a noninvasive heat shock protein inducer, on cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of geranylgeranylacetone in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celastrol blocks neuronal cell death and extends life in transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Neuroprotective effects of celastrol on sciatic nerve transection model in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of celastrol on sciatic nerve transection model in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. researchgate.net [researchgate.net]
- 15. Safety and efficacy of arimoclomol in patients with early amyotrophic lateral sclerosis (ORARIALS-01): a randomised, double-blind, placebo-controlled, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]
- 18. Myricetin attenuates hypoxic-ischemic brain damage in neonatal rats via NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Myricetin Improves Impaired Nerve Functions in Experimental Diabetic Rats [frontiersin.org]
A Comparative Analysis of TRC051384 Efficacy in Preclinical Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of TRC051384, a potent inducer of Heat Shock Protein 70 (HSP70), in the context of ischemic stroke. The data presented is based on available published studies and is intended to offer an objective comparison with other neuroprotective strategies.
Executive Summary
This compound has demonstrated significant neuroprotective effects in a rat model of transient ischemic stroke. Administered post-ischemic insult, it has been shown to reduce the size of the infarct, decrease brain edema, and improve survival rates. The primary mechanism of action is attributed to the induction of HSP70, which in turn activates cellular stress response pathways, leading to anti-apoptotic and anti-inflammatory effects. While direct head-to-head comparative studies with other neuroprotective agents are limited, this guide collates available data to provide a contextual understanding of its potential therapeutic efficacy.
This compound Efficacy Data
The following table summarizes the key efficacy data for this compound from a preclinical study in a rat model of Middle Cerebral Artery Occlusion (MCAO).
| Efficacy Endpoint | Treatment Group (this compound) | Control Group (Vehicle) | Percentage Improvement | Citation |
| Reduction in Penumbra Recruited to Infarct | 87% | [1][2] | ||
| Reduction in Brain Edema | 25% - 39% | [1][2] | ||
| Survival Rate (Day 2) | 50% | [1][2] | ||
| Survival Rate (Day 7) | 67.3% | [1][2] |
Comparison with Other HSP70 Inducers
| Compound | Model | Key Efficacy Findings | Citation |
| Geldanamycin | Rat MCAO | Reduces infarct size and downregulates apoptotic pathways. | [3] |
| 17-AAG (Tanespimycin) | Mouse MCAO | Reduces infarct volume; activates PI3K/Akt and MAPK cell protective pathways. | [4] |
Comparison with Other Neuroprotective Agents
The following table presents efficacy data for a selection of other neuroprotective agents investigated in preclinical models of ischemic stroke. This comparison is indirect and should be interpreted with caution due to differing experimental conditions.
| Agent | Mechanism of Action | Model | Key Efficacy Findings | Citation |
| Minocycline | Anti-inflammatory | Rat MCAO | Improved neurologic scores and decreased infarct size. | [5] |
| Citicoline | Membrane stabilization | Rat MCAO | Improved neurological outcome and reduced infarct size. | [6][7] |
| NXY-059 | Free-radical trapping | Rat MCAO | Reduced infarct size in transient and permanent MCAO models. | [6] |
| MK-801 (Dizocilpine) | NMDA receptor antagonist | Rat MCAO | Significant neuroprotective effect in models without hyperthermia. | [8] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The most common model used to evaluate the efficacy of this compound and other neuroprotective agents in preclinical stroke research is the transient focal cerebral ischemia model induced by MCAO.
Objective: To mimic the conditions of ischemic stroke in a controlled laboratory setting.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: A nylon monofilament suture with a blunted tip is introduced into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
Ischemia Duration: The suture is left in place for a defined period, typically 2 hours, to induce focal ischemia.
-
Reperfusion: The suture is then withdrawn to allow for the restoration of blood flow (reperfusion).
-
Post-operative Care: The animals are monitored for recovery, and neurological deficits are assessed at various time points.
-
Outcome Measures: Infarct volume, brain edema, and neurological scores are measured at the end of the study.[1][9]
Signaling Pathways and Workflows
This compound Mechanism of Action: HSP70 Induction Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.
Caption: Proposed mechanism of this compound-induced neuroprotection.
Experimental Workflow for Preclinical Evaluation of this compound
The diagram below outlines the typical experimental workflow for assessing the efficacy of a neuroprotective agent like this compound in an MCAO model.
Caption: Workflow for preclinical evaluation of this compound in stroke.
Conclusion
This compound demonstrates considerable promise as a neuroprotective agent for ischemic stroke in preclinical models. Its efficacy in reducing key markers of stroke-induced brain injury, coupled with a clear mechanism of action centered on HSP70 induction, warrants further investigation. Future studies involving direct comparisons with current standards of care and other emerging neuroprotective therapies will be crucial in determining its translational potential.
References
- 1. mednexus.org [mednexus.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Geldanamycin inhibits Fas signaling pathway and protects neurons against ischemia [ouci.dntb.gov.ua]
- 4. Low dose Hsp90 inhibitor 17AAG protects neural progenitor cells from ischemia induced death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
Evaluating the Translational Potential of TRC051384: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of TRC051384, a potent inducer of Heat Shock Protein 70 (HSP70), and compares its translational potential with alternative therapeutic strategies for neuroprotection, particularly in the context of ischemic stroke. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying signaling pathways to aid in the objective assessment of this compound.
Executive Summary
This compound is a promising small molecule that exerts its neuroprotective effects through a dual mechanism: the induction of the cytoprotective HSP70 via activation of Heat Shock Factor 1 (HSF1) and the inhibition of necroptotic cell death. In preclinical models of ischemic stroke, this compound has demonstrated significant efficacy in reducing neuronal injury and improving survival. This guide compares this compound with other HSP70 inducers and a direct inhibitor of necroptosis, providing a framework for evaluating its potential as a clinical candidate.
Comparative Analysis of this compound and Alternatives
The therapeutic landscape for neuroprotection in ischemic stroke is multifaceted. This section compares this compound with other compounds that modulate similar pathways, focusing on HSP70 induction and necroptosis inhibition.
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Target/Mechanism | Assay | Cell Line | Key Findings |
| This compound | HSP70 Inducer (via HSF1 activation), Necroptosis Inhibitor | TNF-α Expression | Differentiated THP-1 cells | 60% inhibition at 6.25 μM, 90% inhibition at 12.5 μM[1] |
| Necrostatin-1 | RIPK1 Inhibitor (Necroptosis Inhibitor) | Necroptosis Inhibition | FADD-deficient Jurkat cells | EC50 = 494 nM[1] |
| Celastrol | HSF1 Activator, Anti-inflammatory | Various | Various | Activates HSF1 and exhibits anti-inflammatory properties. |
| Arimoclomol | HSP70 Co-inducer | HSP Induction | Various | Amplifies heat shock protein gene expression during cell stress. |
| 17-AAG | Hsp90 Inhibitor (indirect HSF1 activator) | Cell Viability | Neural Progenitor Cells | Protects against oxygen-glucose deprivation-induced apoptosis and necrosis.[2] |
Table 2: In Vivo Efficacy of this compound and Comparators in Ischemic Stroke Models
| Compound | Animal Model | Administration | Key Findings |
| This compound | Rat (transient ischemic stroke) | Intraperitoneal | 87% reduction in penumbra recruited to infarct, 25% reduction in brain edema. Significant improvement in survival (50% by day 2, 67.3% by day 7)[1]. |
| Necrostatin-1 | Mouse (MCAO) | Intracerebroventricular | Dose-dependently reduces infarction size. |
| 17-AAG | Mouse (MCAO) | Intraperitoneal | 57.7% reduction in infarct size at 0.2 mg/kg.[2] |
| Celastrol | Rat (permanent cerebral ischemia) | - | Reduced brain water content, neurological deficit, and infarct volume. |
| Arimoclomol | - | - | Data on efficacy in ischemic stroke models is limited. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling TRC051384
Essential safety protocols and disposal guidelines for TRC051384, a potent inducer of Heat Shock Protein 70 (HSP70), are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are required. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Respirator | Recommended when handling the compound in powdered form to avoid inhalation of dust particles. |
Operational Plan: Safe Handling Workflow
Adherence to a structured workflow is essential for the safe handling of this compound from receipt to disposal. This process involves careful preparation, diligent execution of experimental protocols, and meticulous decontamination and waste management.
Safe Handling Workflow for this compound
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Step | Procedure |
| 1. Waste Collection | All materials contaminated with this compound, including unused compound, empty vials, and disposable lab supplies (e.g., pipette tips, gloves), must be collected in a designated and clearly labeled waste container. |
| 2. Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. |
| 3. Container Sealing | Ensure the waste container is securely sealed to prevent leaks or spills. |
| 4. Final Disposal | Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations. |
Safety Precaution Hierarchy
Understanding the relationship between different safety measures can enhance the overall safety culture in the laboratory. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment, which serves as the last line of defense.
Hierarchy of Laboratory Safety Controls
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
